molecular formula C4H9ClFN B1377165 3-Fluoro-3-methylazetidine hydrochloride CAS No. 1427379-42-7

3-Fluoro-3-methylazetidine hydrochloride

货号: B1377165
CAS 编号: 1427379-42-7
分子量: 125.57 g/mol
InChI 键: ZKVDMAPGKXMHFO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Fluoro-3-methylazetidine hydrochloride is a useful research compound. Its molecular formula is C4H9ClFN and its molecular weight is 125.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

3-fluoro-3-methylazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FN.ClH/c1-4(5)2-6-3-4;/h6H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVDMAPGKXMHFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427379-42-7
Record name 3-fluoro-3-methylazetidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of 3-Fluoro-3-methylazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Fluorinated Azetidines in Medicinal Chemistry

The strategic incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small steric footprint, and the ability to form strong C-F bonds—allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and pKa.[1] Within the realm of fluorinated motifs, saturated heterocycles have garnered significant attention, with the azetidine ring system emerging as a particularly valuable scaffold.

3-Fluoro-3-methylazetidine hydrochloride is a key building block that combines the conformational rigidity and favorable vectoral properties of the azetidine ring with the metabolic and electronic advantages conferred by a geminal fluoro-methyl substitution at the 3-position. This guide provides a comprehensive technical overview of its molecular structure, synthesis, and strategic applications in drug discovery, offering field-proven insights for researchers and drug development professionals.

Molecular Structure and Conformational Analysis

The molecular structure of this compound is characterized by a four-membered nitrogen-containing ring with a fluorine atom and a methyl group attached to the same carbon (C3). The hydrochloride salt form ensures that the nitrogen atom is protonated, which has profound implications for the molecule's conformation.

Key Physicochemical Properties
PropertyValueSource
CAS Number 1427379-42-7--INVALID-LINK--, --INVALID-LINK--[2]
Molecular Formula C₄H₉ClFN--INVALID-LINK--[3]
Molecular Weight 125.57 g/mol --INVALID-LINK--[3]
Conformational Preferences: The Influence of Fluorine and Protonation

The azetidine ring is not planar and exists in a puckered conformation to relieve ring strain. The degree of this pucker and the preferred orientation of substituents are influenced by a variety of electronic and steric factors. In the case of this compound, the protonated nitrogen atom introduces a critical charge-dipole interaction with the highly electronegative fluorine atom.

Computational studies on similar fluorinated azetidine derivatives have shown that in the neutral state, the ring tends to adopt a pucker that places the fluorine atom distant from the nitrogen's lone pair. However, upon protonation, the ring conformation can invert to allow the fluorine atom to move closer to the positively charged nitrogen.[1] This is due to a stabilizing C–F···N+ charge-dipole interaction.[1] This interaction significantly influences the N–C–C–F dihedral angle, favoring a more compact conformation.[1]

G cluster_interaction Stabilizing Interaction N N⁺-H₂ C2 CH₂ N->C2 F F N->F  C-F···N⁺ Charge-Dipole C3 C C2->C3 C4 CH₂ C3->C4 C3->F CH3 CH₃ C3->CH3 C4->N

Caption: Puckered conformation of 3-Fluoro-3-methylazetidinium ion.

The presence of the methyl group at C3 introduces steric considerations that will further modulate the precise geometry of the ring pucker. While crystallographic data for this specific molecule is not publicly available, the interplay between the steric bulk of the methyl group and the stabilizing charge-dipole interaction is the dominant factor in determining its three-dimensional structure.

Synthesis and Characterization

The synthesis of this compound typically involves the construction of the azetidine ring followed by a fluorination step. While several routes are possible, a common strategy involves the use of a suitable precursor such as a 3-hydroxy-3-methylazetidine derivative.

General Synthetic Approach

A plausible synthetic route, adapted from methodologies described in the patent literature for similar 3-fluoroazetidine derivatives, is outlined below.[4] This pathway highlights the key transformations required to introduce the fluoro and methyl groups onto the azetidine core.

G cluster_synthesis Synthetic Pathway Start N-Protected 3-Azetidinone Intermediate1 N-Protected 3-Hydroxy-3-methylazetidine Start->Intermediate1 Grignard Reaction (e.g., MeMgBr) Intermediate2 N-Protected 3-Fluoro-3-methylazetidine Intermediate1->Intermediate2 Fluorination (e.g., DAST, Deoxo-Fluor®) FinalProduct 3-Fluoro-3-methylazetidine Hydrochloride Intermediate2->FinalProduct Deprotection / HCl Salt Formation (e.g., HCl in Dioxane) G cluster_workflow Drug Discovery Workflow Lead Initial Lead Compound (e.g., with metabolic liability) Hypothesis Hypothesis: Bioisosteric replacement with 3-F, 3-Me-Azetidine Lead->Hypothesis Synthesis Synthesize Analog Hypothesis->Synthesis Testing In Vitro / In Vivo Testing (ADME, Potency, Safety) Synthesis->Testing Analysis SAR Analysis Testing->Analysis Decision Go / No-Go Decision Analysis->Decision Decision->Hypothesis No-Go (Iterate) Optimized Optimized Candidate Decision->Optimized Go

References

Introduction: The Rising Prominence of Fluorinated Azetidines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Fluoro-3-methylazetidine Hydrochloride: A Key Building Block in Modern Drug Discovery

The incorporation of small, strained ring systems into drug candidates has become a powerful strategy for modulating physicochemical and pharmacological properties. Among these, the azetidine motif, a four-membered heterocyclic amine, offers a unique three-dimensional exit vector for substituents, enabling chemists to explore previously inaccessible chemical space. The strategic introduction of fluorine, an element prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity, further amplifies the utility of this scaffold. Fluorine-substituted azetidines are increasingly recognized for their unique physicochemical and metabolic characteristics, finding widespread application in the development of novel therapeutics, including dipeptidyl peptidase-IV (DPP-IV) inhibitors and cannabinoid receptor modulators[1].

This guide focuses on a particularly valuable building block: this compound. The presence of both a fluorine and a methyl group at the C3 position creates a stereogenic center with a unique conformational profile, offering a nuanced tool for fine-tuning molecular properties. As a hydrochloride salt, the compound exhibits improved handling and solubility characteristics, making it an ideal starting material for multi-step synthetic campaigns. This document will provide a comprehensive overview of its chemical identity, synthesis, characterization, and applications, tailored for researchers and professionals in the field of drug development.

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. This compound is a synthetic building block used in the creation of more complex molecules.

IUPAC Name and Structural Identifiers
  • Systematic IUPAC Name: 3-fluoro-3-methylazetidine;hydrochloride

  • CAS Number: 1427379-42-7[2]

  • Molecular Formula: C₄H₈FN · HCl[3]

  • Molecular Weight: 125.57 g/mol

Physicochemical Data

The physicochemical properties of this compound are critical for its application in synthesis, influencing factors such as solubility, reactivity, and stability.

PropertyValueSource
Appearance White to off-white solid
Purity Typically >95-98%[4]
Solubility Soluble in water and polar organic solvents
Storage Conditions Store in a cool, dry, well-ventilated area[5][6]

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. While proprietary industrial syntheses may vary, a general and plausible laboratory-scale approach can be conceptualized based on established methodologies for the synthesis of fluorinated azetidines[1][7]. The following workflow illustrates a potential synthetic route.

Synthetic_Workflow Figure 1: Conceptual Synthetic Workflow for this compound cluster_0 Step 1: N-Protection cluster_1 Step 2: Methylation cluster_2 Step 3: Fluorination cluster_3 Step 4: Deprotection & Salt Formation A 1-Benzhydryl-3-azetidinone B N-Protected 3-Azetidinone A->B (Boc)₂O or Cbz-Cl NaHCO₃ C N-Protected 3-Methyl-3-hydroxyazetidine B->C MeMgBr or MeLi THF, -78°C D N-Protected 3-Fluoro-3-methylazetidine C->D DAST or Deoxo-Fluor® CH₂Cl₂, -78°C to rt E This compound D->E HCl in Dioxane or H₂/Pd-C (for Cbz)

Caption: Figure 1: Conceptual Synthetic Workflow for this compound.

Detailed Experimental Protocol (Conceptual)

The following protocol is a representative, conceptual procedure and should be adapted and optimized based on laboratory-specific conditions and safety protocols.

Step 1: N-Protection of 3-Azetidinone

  • To a solution of a suitable starting material, such as 1-benzhydryl-3-azetidinone, in a suitable solvent (e.g., dichloromethane or THF), add an appropriate base (e.g., triethylamine or sodium bicarbonate).

  • Cool the mixture to 0°C and add the protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield the N-protected 3-azetidinone.

Step 2: Grignard Addition (Methylation)

  • Dissolve the N-protected 3-azetidinone from Step 1 in anhydrous THF and cool the solution to -78°C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a solution of methylmagnesium bromide or methyllithium (typically 1.1-1.5 equivalents) via syringe.

  • Stir the reaction mixture at -78°C for 1-2 hours, then slowly warm to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product, dry the organic phase, and purify by column chromatography to obtain N-protected 3-methyl-3-hydroxyazetidine.

Step 3: Deoxyfluorination

  • Dissolve the alcohol from Step 2 in anhydrous dichloromethane and cool to -78°C under an inert atmosphere.

  • Slowly add a deoxyfluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. Caution: DAST can be thermally unstable and should be handled with extreme care.

  • Stir the reaction at -78°C for 30 minutes and then allow it to slowly warm to room temperature overnight.

  • Carefully quench the reaction by pouring it into a cooled, saturated solution of sodium bicarbonate.

  • Extract the product, wash the organic layer with brine, dry, and purify by column chromatography to yield the N-protected 3-fluoro-3-methylazetidine.

Step 4: Deprotection and Hydrochloride Salt Formation

  • Dissolve the fluorinated intermediate from Step 3 in a suitable solvent (e.g., dioxane or methanol).

  • Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane) and stir at room temperature.

  • Monitor the reaction for the removal of the protecting group. The product hydrochloride salt will often precipitate from the solution.

  • Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield the final product, this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A comprehensive characterization workflow is outlined below.

Characterization_Workflow Figure 2: Analytical Characterization Workflow Start Final Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR Structural Elucidation MS Mass Spectrometry (LC-MS or GC-MS) Start->MS Molecular Weight Verification HPLC HPLC/UPLC Start->HPLC Purity Assessment FTIR FTIR Spectroscopy Start->FTIR Functional Group ID EA Elemental Analysis Start->EA Elemental Composition Report Certificate of Analysis NMR->Report MS->Report HPLC->Report FTIR->Report EA->Report

Caption: Figure 2: Analytical Characterization Workflow.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are critical for confirming the chemical structure. The ¹⁹F NMR will show a characteristic signal for the fluorine atom, and its coupling to adjacent protons in the ¹H NMR spectrum will provide valuable structural information.

  • Mass Spectrometry (MS): LC-MS or GC-MS is used to confirm the molecular weight of the free base after neutralization.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound, typically expressed as a percentage of the main peak area.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of key functional groups, such as N-H stretches of the secondary amine salt.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of pharmacologically active agents. The unique structural and electronic properties imparted by the 3-fluoro-3-methyl substitution make it a desirable building block for several reasons:

  • Metabolic Stability: The fluorine atom can block sites of oxidative metabolism, potentially increasing the half-life of a drug molecule.

  • Modulation of pKa: The electron-withdrawing nature of fluorine lowers the pKa of the azetidine nitrogen, which can influence a compound's binding affinity, solubility, and pharmacokinetic profile.

  • Conformational Restriction: The gem-dimethyl and fluoro substitution pattern introduces a degree of conformational rigidity, which can be advantageous for locking a molecule into a bioactive conformation.

  • Improved Lipophilicity: Fluorine substitution can enhance a molecule's lipophilicity, which may improve its ability to cross cell membranes.

This building block is particularly valuable for synthesizing libraries of compounds for screening against various biological targets. Its incorporation can lead to the discovery of new chemical entities with improved drug-like properties. The use of related fluorinated azetidines in bioimaging and materials science further underscores the versatility of this chemical class.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335)[5].

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Ensure work is conducted in a well-ventilated area or a fume hood[6][8].

  • First Aid Measures:

    • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth[5].

    • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice[5].

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing[5].

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice[5].

Always consult the latest Safety Data Sheet (SDS) provided by the supplier for comprehensive safety and handling information[9].

Conclusion

This compound is a specialized yet highly valuable building block for medicinal chemists and drug discovery professionals. Its unique combination of a strained ring system, a stereogenic center, and the electronic influence of a fluorine atom provides a powerful tool for modulating the properties of bioactive molecules. A thorough understanding of its synthesis, characterization, and safe handling is essential for leveraging its full potential in the development of next-generation therapeutics.

References

An In-depth Technical Guide to the Safe Handling of 3-Fluoro-3-methylazetidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its unique conformational properties and its role as a versatile building block in the synthesis of novel therapeutics. The introduction of fluorine and a methyl group at the 3-position of the azetidine ring, as in 3-Fluoro-3-methylazetidine hydrochloride, creates a compound with significant potential for modulating the physicochemical and pharmacological properties of lead compounds in drug discovery.

This guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the critical safety and handling protocols for this compound. The information herein is synthesized from Safety Data Sheets (SDS), general chemical safety guidelines, and best practices for handling fluorinated heterocyclic compounds. Given the nature of research chemicals, for which toxicological data may be incomplete, a conservative and diligent approach to safety is paramount.

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance. A thorough risk assessment must be conducted before any handling of this compound.

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1][2]

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[1][2]

Signal Word: Warning

Hazard Pictograms:

alt text

The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion. The hydrochloride salt form suggests good water solubility, which can facilitate absorption.

Toxicological Profile
Physical and Chemical Properties

A clear understanding of the physical and chemical properties is essential for safe handling and storage.

PropertyValueSource
CAS Number 1427379-42-7[3][4]
Molecular Formula C4H9ClFN[3]
Molecular Weight 125.57 g/mol [3]
Physical State Solid, powder
Melting Point Data not available for this specific compound. For the close analog, 3-fluoroazetidine hydrochloride, the melting point is 128-132°C.[5]
Solubility No specific data available, but as a hydrochloride salt, it is expected to be soluble in water.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is crucial.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize the potential for exposure at the source.

  • Chemical Fume Hood: All handling of this compound powder, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood.[1] This is to prevent the inhalation of airborne particles.

  • Ventilated Enclosures: For weighing small quantities, a ventilated balance enclosure can provide an additional layer of protection.

  • Glove Boxes: For highly sensitive operations or when handling larger quantities, a glove box under an inert atmosphere should be considered.

Personal Protective Equipment (PPE): The Last Barrier

PPE is not a substitute for good engineering controls and safe work practices, but it is essential for protecting the user from residual hazards.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[6] A face shield should be worn in conjunction with goggles when there is a risk of splashing.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are required. Nitrile gloves are a suitable choice as they offer good resistance to a wide range of chemicals, including amines.[7] Always inspect gloves for any signs of degradation or punctures before use. For prolonged or immersive contact, heavier-duty gloves may be necessary. Consult a glove compatibility chart for specific breakthrough times.

    • Lab Coat: A flame-resistant lab coat with long sleeves is essential to protect against skin contact.

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill, a full-face respirator with appropriate cartridges should be used by trained personnel.

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is fundamental to preventing accidents and exposure.

General Handling Workflow

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep Don appropriate PPE (Goggles, Lab Coat, Nitrile Gloves) setup Set up work area in a certified chemical fume hood. prep->setup weigh Weigh the solid compound using a tared container. setup->weigh transfer Carefully transfer the solid to the reaction vessel or solvent. weigh->transfer dissolve If making a solution, add solvent slowly to the solid. transfer->dissolve decontaminate Decontaminate all surfaces and equipment with an appropriate solvent. dissolve->decontaminate dispose Dispose of waste in a labeled hazardous waste container. decontaminate->dispose remove_ppe Remove PPE in the correct order and wash hands thoroughly. dispose->remove_ppe

Detailed Handling Procedures
  • Weighing:

    • Place a weigh boat or other suitable container on the balance inside the fume hood.

    • Tare the balance.

    • Using a clean spatula, carefully transfer the desired amount of this compound to the container. Avoid creating dust.

    • Once the desired weight is achieved, securely close the main container.

  • Making Solutions:

    • Add the solvent to the vessel containing the weighed compound.

    • Stir or agitate gently to dissolve. An exothermic reaction is possible, so add the solvent in portions if necessary.

  • General Precautions:

    • Avoid contact with skin and eyes.[8]

    • Do not breathe dust.[1]

    • Wash hands thoroughly after handling.[1]

    • Do not eat, drink, or smoke in the laboratory.[1]

Storage Requirements

Proper storage is critical to maintaining the integrity of the compound and ensuring safety.

  • Container: Keep the container tightly closed.[1][2]

  • Location: Store in a cool, dry, and well-ventilated area.[8]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[9]

  • Security: For added security, especially in a multi-user facility, store in a locked cabinet.[1][2]

Emergency Procedures

In the event of an emergency, a calm and methodical response is crucial.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Spill Response

The response to a spill will depend on its size and location.

SpillResponse start Spill Occurs is_major Is the spill large or in a public area? start->is_major evacuate Evacuate the area. Call emergency services. is_major->evacuate Yes is_trained Are you trained and equipped to handle the spill? is_major->is_trained No get_help Alert supervisor and seek assistance. is_trained->get_help No don_ppe Don appropriate PPE. is_trained->don_ppe Yes contain Contain the spill with absorbent material. don_ppe->contain cleanup Carefully collect the spilled material and absorbent. contain->cleanup dispose Place in a labeled hazardous waste container. cleanup->dispose decontaminate Decontaminate the spill area. dispose->decontaminate end Spill Managed decontaminate->end

Small Spill Cleanup Protocol (Solid):

  • Evacuate and Secure: Alert others in the immediate area. Restrict access to the spill site.

  • Ventilate: Ensure the fume hood is operating correctly.

  • PPE: Don appropriate PPE as described in Section 2.2.

  • Containment: Gently cover the spill with a dry absorbent material like vermiculite or sand to prevent it from becoming airborne.

  • Collection: Carefully sweep the material into a dustpan and place it into a clearly labeled, sealable hazardous waste container. Avoid creating dust.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., water, followed by ethanol), then with soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Reporting: Report the incident to your supervisor.

Large Spill:

For large spills, immediately evacuate the area and contact your institution's emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.

Stability, Reactivity, and Disposal

Stability and Reactivity
  • Chemical Stability: The compound is expected to be stable under recommended storage conditions.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[9]

  • Hazardous Decomposition Products: Under fire conditions, this compound may decompose to form carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen fluoride, and hydrogen chloride gas.[9][10]

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.

  • Containers: Use clearly labeled, sealed containers for waste collection.

  • Regulations: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety department for specific guidance. Do not dispose of this chemical down the drain.

Conclusion

This compound is a valuable research chemical with significant potential in drug discovery. However, its hazardous properties necessitate a rigorous and informed approach to safety. By understanding the hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed handling and emergency procedures outlined in this guide, researchers can work with this compound safely and effectively. The foundation of laboratory safety is a combination of knowledge, preparation, and a consistent, cautious approach to every experiment.

References

commercial availability of 3-Fluoro-3-methylazetidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Commercial Availability and Application of 3-Fluoro-3-methylazetidine Hydrochloride

This guide provides an in-depth technical overview of this compound, a key building block for researchers, medicinal chemists, and drug development professionals. We will explore its chemical properties, commercial availability, applications in drug discovery, and essential handling protocols, grounding the discussion in established scientific principles and commercially available data.

Introduction: The Strategic Value of Fluorinated Azetidines

Small, strained ring systems containing heteroatoms are privileged scaffolds in modern drug discovery. The azetidine ring, a four-membered heterocycle containing a nitrogen atom, offers a unique three-dimensional geometry that can improve key drug-like properties compared to more common ring systems like piperidine or pyrrolidine. The introduction of fluorine, particularly at a stereogenic center, further enhances the molecule's utility by modulating basicity (pKa), improving metabolic stability, and introducing a handle for specific molecular interactions.

This compound has emerged as a valuable intermediate, combining the conformational constraints of the azetidine ring with the potent electronic effects of a geminal fluoro-methyl group. This unique combination makes it a sought-after component in the synthesis of novel therapeutic agents. As such, understanding its commercial landscape is critical for seamless research and development operations.

Chemical Identity and Physicochemical Properties

A clear understanding of a compound's fundamental properties is the bedrock of its effective use in synthesis and research.

Caption: Chemical structure of this compound.

Table 1: Core Chemical Identifiers and Properties

PropertyValueSource
CAS Number 1427379-42-7[1][2][3][4][5]
Molecular Formula C₄H₈FN·HCl[4]
Molecular Weight 125.57 g/mol [4]
MDL Number MFCD21605303[3][4]
Synonyms This compound[1]
Appearance Typically a solid powder[6]

Commercial Availability and Sourcing

This compound is readily available from a range of chemical suppliers specializing in building blocks for research and development. Availability spans from small, discovery-scale quantities to larger, semi-bulk amounts, reflecting its utility in both initial screening and lead optimization campaigns.

Table 2: Summary of Commercial Suppliers

SupplierAvailable QuantitiesPurityNotes
ChemUniverse 250mg, 1g, 5g, Bulk97%Lead time of 6-8 days for listed quantities.[4]
Nanjing Bike Biotechnology 50g, 250g, 10kg98%Offers significant bulk quantities.[2]
BLD Pharm Varies (Inquire)N/ALists the free base (CAS 1375472-05-1) and related structures.[7][8][9]
ChemShuttle InquireN/AMarketed as a crucial key intermediate.
Zenlyms Tech 5g>98%Available for online purchase.[10]
ChemicalBook Varies (Aggregator)VariesProvides aggregated supplier information and SDS data.[1][5]

Note: Availability and purity are subject to change. Always verify with the supplier before ordering.

Procurement and In-House Handling Workflow

A systematic approach to procurement and handling is essential to ensure both safety and experimental integrity. The workflow below outlines the critical steps from identifying a need to the safe storage of the compound.

Caption: Standard workflow for procurement and handling of chemical intermediates.

Application in Medicinal Chemistry and Drug Discovery

The strategic incorporation of fluorinated azetidines is a powerful tactic in modern drug design. These motifs are often used as bioisosteres for other common chemical groups, offering distinct advantages.

Key Advantages:

  • Basicity (pKa) Attenuation: The electron-withdrawing effect of the fluorine atom significantly lowers the basicity of the azetidine nitrogen. This is crucial for optimizing pharmacokinetic profiles, as a lower pKa can reduce off-target interactions (e.g., with the hERG channel) and improve cell permeability.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine at a potential site of metabolic oxidation (e.g., benzylic positions in related structures) can block cytochrome P450-mediated metabolism, thereby increasing the compound's half-life.

  • Conformational Rigidity: The strained four-membered ring provides a rigid scaffold that limits the number of accessible conformations. This can lead to higher binding affinity and selectivity for the target protein by reducing the entropic penalty of binding.

Fluorine-substituted azetidines are widely used in the development of inhibitors for targets like dipeptidyl peptidase-IV (DPP-IV) and cannabinoid receptor modulators.[11] This highlights the broad applicability of this structural class in addressing diverse therapeutic areas.[11]

Representative Synthetic Approach

While the exact commercial synthesis routes are proprietary, a general understanding of the synthetic chemistry involved is valuable for any researcher using this building block. The synthesis of fluorinated azetidines often involves the construction of a protected azetidine ring followed by a fluorination step. A plausible route, adapted from literature on related azetidine derivatives, is outlined below.[11]

Caption: A plausible synthetic pathway to 3-Fluoro-3-methylazetidine HCl.

Illustrative Experimental Protocol (Hypothetical):

  • Step 1: Nucleophilic Addition: To a solution of N-protected 3-azetidinone in anhydrous THF at 0°C, a solution of methylmagnesium bromide (1.1 equivalents) is added dropwise. The reaction is stirred for 2 hours, then quenched carefully with saturated aqueous ammonium chloride. The product, a tertiary alcohol, is extracted with ethyl acetate and purified via column chromatography.

  • Step 2: Deoxyfluorination: The purified tertiary alcohol is dissolved in dichloromethane. The solution is cooled to -78°C, and a fluorinating agent such as diethylaminosulfur trifluoride (DAST) (1.2 equivalents) is added dropwise. The reaction is allowed to warm slowly to room temperature and stirred overnight.

  • Step 3: Deprotection and Salt Formation: The crude protected product from Step 2 is subjected to standard deprotection conditions. For a Boc-protected amine, this typically involves treatment with a solution of HCl in a solvent like dioxane or methanol. The solvent is then removed under reduced pressure to yield the final hydrochloride salt.

Disclaimer: This protocol is illustrative and has not been optimized. Appropriate safety precautions must be taken when handling reagents like DAST, which are hazardous.

Quality Control and Analytical Characterization

Ensuring the identity and purity of starting materials is a non-negotiable aspect of rigorous scientific research. Reputable suppliers will provide a Certificate of Analysis (COA) with each batch.

Common Analytical Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides structural confirmation and information on purity. The presence and splitting patterns in the ¹⁹F NMR spectrum are particularly diagnostic.

  • Mass Spectrometry (MS), e.g., LC-MS or GC-MS: Confirms the molecular weight of the compound and is a highly sensitive method for detecting impurities.[12]

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantifying purity by separating the main component from any impurities.[12]

Safety and Handling

This compound is an irritant and is harmful if swallowed. Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

Table 3: GHS Hazard Information

Hazard CodeDescription
H302 Harmful if swallowed.[3]
H315 Causes skin irritation.[3]
H319 Causes serious eye irritation.[3]
H335 May cause respiratory irritation.[3]

Handling Recommendations:

  • Work in a well-ventilated area or a chemical fume hood.[3]

  • Avoid breathing dust.[3]

  • Wash hands thoroughly after handling.[3]

  • Store in a tightly closed container in a cool, dry place.[3]

For complete safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[1]

Conclusion

This compound is a commercially accessible and highly valuable building block for modern drug discovery. Its unique structural and electronic properties provide medicinal chemists with a powerful tool to optimize the pharmacokinetic and pharmacodynamic profiles of novel therapeutic candidates. A thorough understanding of its sourcing, handling, and application context enables research teams to leverage this intermediate to its full potential, accelerating the path from chemical synthesis to clinical innovation.

References

The Strategic Incorporation of 3-Fluoro-3-methylazetidine Hydrochloride in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Small Rings and the Fluorine Advantage in Drug Design

In the landscape of contemporary drug discovery, the quest for molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. Among the saturated heterocycles, the compact and rigid azetidine ring has emerged as a valuable motif.[1] Its constrained nature can impart favorable conformational rigidity to a drug candidate, potentially enhancing binding affinity to its biological target. However, the true potential of this scaffold is unlocked when strategic substitutions are made. The incorporation of fluorine, an element with unique and powerful properties, into the azetidine ring has proven to be a particularly fruitful strategy for medicinal chemists.[2]

This technical guide delves into the multifaceted role of a specific and increasingly important building block: 3-Fluoro-3-methylazetidine hydrochloride . We will explore its synthesis, its profound impact on critical drug-like properties, and its application as a bioisosteric replacement to overcome common challenges in drug development. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of this versatile chemical entity.

The Molecular Logic: Why 3-Fluoro-3-methylazetidine?

The utility of this compound stems from the synergistic combination of the azetidine core, a fluorine atom, and a methyl group. Each component contributes to a unique profile that can be harnessed to fine-tune the properties of a lead compound.

  • The Azetidine Scaffold: This four-membered ring introduces a degree of three-dimensional complexity and rigidity that is often sought after in drug design.[1] Unlike more flexible aliphatic chains, the azetidine ring can help to lock in a bioactive conformation, reducing the entropic penalty upon binding to a target.

  • The Fluorine Atom: The introduction of fluorine is a well-established strategy in medicinal chemistry to modulate a range of properties.[3] Its high electronegativity can alter the local electronic environment, influencing the acidity (pKa) of nearby functional groups. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby enhancing the metabolic stability and half-life of a drug candidate.[4]

  • The Methyl Group: The addition of a methyl group at the same position as the fluorine atom provides steric bulk and can influence the lipophilicity of the molecule. This geminal substitution pattern also prevents the potential for in vivo elimination of hydrogen fluoride, a concern with some monofluorinated motifs.

The hydrochloride salt form ensures good aqueous solubility and facilitates handling and formulation of this building block.[5][6]

Impact on Key Physicochemical Properties: A Data-Driven Perspective

The strategic incorporation of the 3-fluoro-3-methylazetidine moiety can lead to predictable and beneficial shifts in key physicochemical properties that are critical for a molecule's success as a drug.

Modulation of Basicity (pKa)

The strongly electron-withdrawing nature of the fluorine atom can significantly lower the pKa of the azetidine nitrogen.[6] This reduction in basicity can be highly advantageous in several therapeutic contexts. For instance, in the development of central nervous system (CNS) drugs, a lower pKa can reduce the potential for binding to the hERG potassium channel, a common cause of cardiotoxicity.[7] It can also fine-tune the overall ionization state of the molecule at physiological pH, which in turn affects its permeability and target engagement.

Table 1: Predicted Impact of Fluorination on Azetidine pKa

CompoundPredicted pKaRationale
3-Methylazetidine~10-11Standard secondary amine basicity.
3-Fluoro-3-methylazetidine~8-9The inductive effect of the fluorine atom withdraws electron density from the nitrogen, reducing its basicity.

Note: The pKa values are estimates and can vary depending on the specific molecular context.

Tuning Lipophilicity (LogP/LogD)

The effect of fluorine on lipophilicity is context-dependent.[6] While a single fluorine atom can sometimes increase lipophilicity, the overall impact of the 3-fluoro-3-methylazetidine group is often a subtle modulation. The introduction of the polar C-F bond can counterbalance the lipophilic contribution of the methyl group. This allows for fine-tuning of a molecule's LogP or LogD (the logarithm of the distribution coefficient at a specific pH), which is a critical parameter for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[8]

The Power of Bioisosterism: Strategic Replacements with 3-Fluoro-3-methylazetidine

A bioisostere is a chemical group that can replace another group in a molecule without significantly altering its biological activity, but while improving its physicochemical or pharmacokinetic properties.[4] The 3-fluoro-3-methylazetidine moiety can be considered a bioisosteric replacement for several common chemical groups.

Diagram: Bioisosteric Relationships of 3-Fluoro-3-methylazetidine

G cluster_0 Common Structural Motifs cluster_1 Bioisosteric Replacement tert-Butyl tert-Butyl 3-Fluoro-3-methylazetidinyl 3-Fluoro-3-methylazetidinyl tert-Butyl->3-Fluoro-3-methylazetidinyl Maintains steric bulk, introduces polarity Isopropyl Isopropyl Isopropyl->3-Fluoro-3-methylazetidinyl Increases 3D complexity, blocks metabolism Cyclobutyl Cyclobutyl Cyclobutyl->3-Fluoro-3-methylazetidinyl Introduces heteroatom for H-bonding, modulates pKa

Caption: Bioisosteric replacement strategies using the 3-fluoro-3-methylazetidinyl group.

By replacing a metabolically labile isopropyl group or a bulky and lipophilic tert-butyl group with the 3-fluoro-3-methylazetidine moiety, medicinal chemists can introduce a polar and metabolically stable alternative while maintaining or even improving the steric fit within a binding pocket.[9][10]

Experimental Protocol: Synthesis of N-Protected 3-Fluoro-3-methylazetidine

The synthesis of 3-fluoro-3-methylazetidine derivatives often starts from commercially available precursors. The following is a representative, generalized protocol for the N-protection and subsequent fluorination, based on established chemical principles. For a detailed and specific synthesis, consulting relevant patents is recommended.[11]

Step 1: N-Protection of a Precursor

  • To a solution of a suitable azetidine precursor (e.g., 3-methylazetidin-3-ol) in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine).

  • Cool the mixture in an ice bath.

  • Slowly add a protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work up the reaction by washing with aqueous solutions and drying the organic layer.

  • Purify the N-protected intermediate by column chromatography.

Step 2: Fluorination

  • Dissolve the N-protected intermediate in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add a fluorinating agent (e.g., diethylaminosulfur trifluoride - DAST).

  • Stir the reaction at low temperature and then allow it to slowly warm to room temperature.

  • Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers and concentrate under reduced pressure.

  • Purify the fluorinated product by column chromatography.

Step 3: Deprotection and Salt Formation

  • Dissolve the N-protected 3-fluoro-3-methylazetidine in a suitable solvent (e.g., dioxane).

  • Add a solution of hydrochloric acid in the same solvent.

  • Stir the reaction at room temperature until the deprotection is complete.

  • Collect the precipitated this compound by filtration, wash with a cold solvent, and dry under vacuum.

Diagram: Synthetic Workflow

G A Azetidine Precursor B N-Protection A->B e.g., (Boc)2O C Fluorination B->C e.g., DAST D Deprotection & Salt Formation C->D e.g., HCl E 3-Fluoro-3-methylazetidine HCl D->E

Caption: Generalized workflow for the synthesis of this compound.

Case Studies and Applications in Drug Discovery

While detailed clinical data on drug candidates containing the this compound moiety are often proprietary, its application can be inferred from its inclusion in the portfolios of chemical building block suppliers catering to the pharmaceutical industry.[12] This indicates its use in active drug discovery programs. The structural motif is particularly well-suited for indications where CNS penetration and metabolic stability are key, such as in the development of treatments for neurodegenerative diseases, psychiatric disorders, and chronic pain.[13]

Conclusion and Future Outlook

This compound represents a sophisticated and powerful building block for modern medicinal chemistry. Its unique combination of a rigid scaffold, a metabolically robust C-F bond, and the ability to fine-tune pKa and lipophilicity makes it an invaluable tool for overcoming common drug development hurdles. As the demand for drug candidates with optimized ADME profiles continues to grow, the strategic application of this and similar fluorinated motifs is set to become even more prevalent. The insights provided in this guide aim to empower researchers to harness the full potential of this compound in their pursuit of novel and effective therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthetic Utilization of 3-Fluoro-3-methylazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 3-Fluoro-3-methylazetidine Moiety in Modern Drug Discovery

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. The 3-fluoro-3-methylazetidine scaffold, in particular, has emerged as a highly sought-after building block for drug development professionals. The presence of the fluorine atom at the 3-position of the azetidine ring introduces unique conformational constraints and alters the basicity of the nitrogen atom, which can lead to improved metabolic stability, enhanced binding affinity, and favorable lipophilicity.[1] This guide provides detailed application notes and protocols for the effective use of 3-Fluoro-3-methylazetidine hydrochloride (CAS: 1427379-42-7) in key synthetic transformations, empowering researchers to leverage the full potential of this valuable synthon.[2]

Physicochemical Properties and Handling

3-Fluoro-3-methylazetidine is typically supplied as its hydrochloride salt, a white to off-white solid that is more stable and easier to handle than the free base.[2][3][4]

PropertyValueSource
CAS Number1427379-42-7[2][3][4]
Molecular FormulaC₄H₉ClFN[3]
Molecular Weight125.57 g/mol [4]
AppearanceWhite to off-white solid[2][3]
PurityTypically ≥97%[4]

Safety and Handling: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[5][6][7] It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][6] Avoid dust formation and contact with strong oxidizing agents, strong acids, and strong bases.[5]

Core Synthetic Applications: N-Arylation via Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a paramount transformation for the construction of carbon-nitrogen bonds, enabling the synthesis of N-aryl azetidines.[8] The electron-withdrawing nature of the fluorine atom in 3-fluoro-3-methylazetidine can present challenges, as it reduces the nucleophilicity of the azetidine nitrogen. However, with careful selection of catalyst, ligand, and base, this transformation can be achieved in high yields.

Mechanistic Considerations: The Rationale Behind Protocol Design

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. For electron-deficient amines like 3-fluoro-3-methylazetidine, the deprotonation and reductive elimination steps can be rate-limiting. The use of a strong, non-nucleophilic base is critical to facilitate the formation of the palladium-amido intermediate. Furthermore, sterically bulky and electron-rich phosphine ligands are often employed to promote the reductive elimination step. Recent studies on the arylation of fluoroalkylamines suggest that weaker bases, such as potassium phenoxide (KOPh), can be advantageous in preventing side reactions and decomposition of the product, which may be unstable under strongly basic conditions at elevated temperatures.[9]

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Ligand Exchange Ligand Exchange Ar-Pd(II)-X(L2)->Ligand Exchange R2NH Ar-Pd(II)-N(H)R(L) Ar-Pd(II)-N(H)R(L) Ligand Exchange->Ar-Pd(II)-N(H)R(L) Deprotonation Deprotonation Ar-Pd(II)-N(H)R(L)->Deprotonation Base Ar-Pd(II)-NR(L) Ar-Pd(II)-NR(L) Deprotonation->Ar-Pd(II)-NR(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR(L)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR Ar-NR Reductive Elimination->Ar-NR

Caption: General workflow for Buchwald-Hartwig N-arylation.

Step-by-Step Procedure:

  • In-situ Neutralization and Reaction Setup:

    • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., 1-5 mol%), the phosphine ligand (e.g., 1.2-2 equivalents relative to Pd), and the base (2.0-3.0 equivalents).

    • Add this compound (1.0-1.2 equivalents) and the aryl halide (1.0 equivalent).

    • Add the anhydrous, degassed solvent via syringe. The use of a non-polar aprotic solvent like toluene or 1,4-dioxane is common. 2[10]. Reaction:

    • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed. Reaction times can vary from a few hours to 24 hours. 3[11]. Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-3-fluoro-3-methylazetidine.

Table: Representative Reaction Conditions for Buchwald-Hartwig Amination

Aryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePd₂(dba)₃ / XPhosNaOt-BuToluene1001285-95
2-Chloropyridine[Pd(allyl)Cl]₂ / RuPhosK₃PO₄1,4-Dioxane1101870-80
4-BromobenzonitrilePd(OAc)₂ / AdBippyPhosKOPht-BuOH902475-85

Application in N-Alkylation Reactions

The N-alkylation of 3-fluoro-3-methylazetidine is another crucial transformation for introducing diversity into drug candidates. Standard SN2 conditions are generally applicable.

Protocol 2: N-Alkylation of this compound

This protocol outlines a general procedure for the N-alkylation of 3-fluoro-3-methylazetidine with alkyl halides.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Inorganic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA)

  • Aprotic solvent (e.g., acetonitrile, DMF, or DMSO)

Step-by-Step Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add this compound (1.0 equivalent) and the aprotic solvent.

    • Add the base (2.0-3.0 equivalents) and stir the mixture for 15-30 minutes at room temperature to generate the free amine in situ.

    • Add the alkyl halide (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction:

    • Stir the reaction at room temperature or heat as necessary (typically 25-80 °C).

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, quench with water and extract the product with a suitable organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography.

Case Study: The Role of 3-Fluoro-3-methylazetidine in the Synthesis of a Bioactive Molecule

While specific examples in the public domain directly citing the use of this compound are limited, its structural motif is present in numerous patented compounds, particularly in the area of kinase inhibitors and GPCR modulators. The synthesis of analogous compounds often involves the coupling of a fluorinated azetidine derivative to a heterocyclic core via a Buchwald-Hartwig or SNAr reaction. For instance, the synthesis of a hypothetical kinase inhibitor could involve the N-arylation of 3-fluoro-3-methylazetidine with a complex heteroaryl chloride as a key step.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel drug candidates. The protocols outlined in this guide provide a solid foundation for its successful implementation in N-arylation and N-alkylation reactions. A thorough understanding of the mechanistic principles and careful optimization of reaction conditions are paramount to achieving high yields and purity. As the demand for sophisticated and highly functionalized molecules in drug discovery continues to grow, the strategic application of synthons like 3-fluoro-3-methylazetidine will undoubtedly play an increasingly important role.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions with 3-Fluoro-3-methylazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-Fluoro-3-methylazetidine Scaffold

The azetidine motif, a four-membered saturated nitrogen heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent ring strain, once viewed as a synthetic liability, is now strategically exploited to modulate the physicochemical properties and pharmacological profiles of drug candidates.[1][2] The introduction of a fluorine atom at the 3-position, particularly on a quaternary center as in 3-fluoro-3-methylazetidine, offers a unique combination of steric and electronic features. This structural element can significantly influence molecular conformation, pKa, metabolic stability, and binding interactions, making it a highly sought-after building block in drug discovery.[3][4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging 3-Fluoro-3-methylazetidine hydrochloride in nucleophilic substitution reactions. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and showcase the versatility of this reagent in synthesizing diverse molecular architectures.

Mechanistic Insights: Understanding the Reactivity of 3-Fluoro-3-methylazetidine

The reactivity of 3-fluoro-3-methylazetidine in nucleophilic substitution reactions is governed by a delicate interplay of several factors:

  • Ring Strain: The four-membered azetidine ring possesses significant angle and torsional strain, which contributes to its susceptibility to ring-opening reactions under certain conditions. However, in the context of substitution at the C3 position, the ring itself is not the primary site of reaction.

  • The Role of Fluorine as a Leaving Group: While fluoride is generally considered a poor leaving group in classical SN2 reactions, its behavior in activated systems like α-fluoroamines can be different. The high electronegativity of fluorine polarizes the C-F bond, rendering the carbon atom electrophilic.[6]

  • Influence of the Methyl Group: The presence of a methyl group at the C3 position creates a quaternary center. This sterically hinders a direct backside attack, suggesting that a pure SN2 mechanism may be disfavored.

  • Reaction Pathway: Nucleophilic substitution at the 3-position of 3-fluoro-3-methylazetidine likely proceeds through a mechanism with significant SN1 character, involving the formation of a transient azetidin-3-yl cation. This intermediate is stabilized by the nitrogen atom. The high electronegativity of the fluorine atom inductively stabilizes the transition state leading to this cation.[6]

Visualizing the Proposed Reaction Mechanism

The following diagram illustrates the proposed SN1-like pathway for nucleophilic substitution on 3-fluoro-3-methylazetidine.

G cluster_0 Step 1: Formation of Azetidin-3-yl Cation cluster_1 Step 2: Nucleophilic Attack start 3-Fluoro-3-methylazetidine intermediate Azetidin-3-yl Cation + F- start->intermediate Slow, Rate-determining product 3-Substituted-3-methylazetidine intermediate->product Fast nucleophile Nucleophile (Nu-) nucleophile->product

Caption: Proposed SN1-like mechanism for nucleophilic substitution.

General Protocol for Nucleophilic Substitution Reactions

This protocol provides a generalized procedure for the reaction of this compound with various nucleophiles. Optimization of reaction conditions, including solvent, base, temperature, and reaction time, may be necessary for specific substrates.

Materials and Reagents
  • This compound

  • Nucleophile of choice (e.g., amine, thiol, alcohol, etc.)

  • Anhydrous solvent (e.g., DMF, DMSO, CH₃CN, THF)

  • Base (e.g., K₂CO₃, Cs₂CO₃, DIPEA, Et₃N)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) plates and appropriate mobile phase

  • Purification supplies (e.g., silica gel for column chromatography)

Safety Precautions
  • This compound is harmful if swallowed, causes skin irritation, and serious eye irritation.[7][8][9]

  • Always handle this reagent in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for detailed safety information before use.[8][9]

Step-by-Step Experimental Procedure
  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvent and Base Addition: Add the chosen anhydrous solvent and the appropriate base (2.0-3.0 eq). Stir the suspension at room temperature for 10-15 minutes to generate the free base in situ.

  • Nucleophile Addition: Add the desired nucleophile (1.0-1.2 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 60-100 °C). Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-substituted-3-methylazetidine.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the nucleophilic substitution protocol.

G start Start: Reagents setup Reaction Setup: - 3-Fluoro-3-methylazetidine HCl - Anhydrous Solvent - Base start->setup free_base In situ Free Base Formation setup->free_base nucleophile_add Add Nucleophile free_base->nucleophile_add reaction Heat and Monitor (TLC/LC-MS) nucleophile_add->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Final Product: 3-Substituted Azetidine purification->product

Caption: General experimental workflow for nucleophilic substitution.

Application Examples and Reaction Conditions

The versatility of this compound allows for its reaction with a wide range of nucleophiles. The following table summarizes typical reaction conditions for different classes of nucleophiles.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Typical Reaction Time (h)
Nitrogen Nucleophiles MorpholineK₂CO₃DMF8012-18
AnilineCs₂CO₃DMSO10016-24
BenzimidazoleK₂CO₃CH₃CN8012-16
Oxygen Nucleophiles PhenolCs₂CO₃DMF9018-24
Benzyl alcoholNaHTHF6010-14
Sulfur Nucleophiles ThiophenolK₂CO₃DMF708-12
Carbon Nucleophiles Diethyl malonateNaHTHF6512-18

Note: These are representative conditions and may require optimization for specific substrates. The use of a stronger base like NaH is necessary for less acidic nucleophiles.

Troubleshooting and Key Considerations

  • Incomplete Conversion: If the reaction stalls, consider increasing the temperature, using a stronger base, or employing a more polar solvent to facilitate the reaction.

  • Side Reactions: The formation of elimination byproducts can sometimes be observed, especially at higher temperatures. Careful control of the reaction temperature is crucial.

  • Purification Challenges: The polarity of the resulting 3-substituted azetidines can vary significantly. A careful selection of the appropriate eluent system for column chromatography is essential for effective purification.

  • Stability of the Free Base: While the hydrochloride salt is stable, the free base of 3-fluoro-3-methylazetidine is more volatile and should be generated and used in situ.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel 3-substituted azetidines. A thorough understanding of its reactivity and the careful application of the protocols outlined in these notes will enable researchers to efficiently incorporate this important scaffold into their drug discovery programs. The unique properties conferred by the 3-fluoro-3-methylazetidine moiety make it a powerful tool for the design of next-generation therapeutics.

References

Application Notes and Protocols: Palladium-Catalyzed N-Arylation of 3-Fluoro-3-methylazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Fluorinated Azetidines in Medicinal Chemistry

Four-membered saturated heterocycles, particularly azetidines, have emerged as valuable scaffolds in modern drug discovery. Their unique three-dimensional structure, compared to more traditional five- and six-membered rings, offers a novel chemical space for lead optimization. The introduction of fluorine into these scaffolds further modulates their physicochemical properties, such as basicity, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1] 3-Fluoro-3-methylazetidine, available as its hydrochloride salt, is a prime example of such a building block, combining the conformational rigidity of the azetidine ring with the electronic effects of a geminal fluoro-methyl substitution. This application note provides a detailed guide to the palladium-catalyzed N-arylation (Buchwald-Hartwig amination) of 3-fluoro-3-methylazetidine hydrochloride, a key transformation for its incorporation into drug candidates.

Scientific Rationale and Mechanistic Considerations

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C(sp²)–N bonds, coupling amines with aryl halides or triflates.[2][3] The catalytic cycle, broadly accepted, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.

The Impact of C3-Substitution on Azetidine Reactivity

The substituents at the 3-position of the azetidine ring significantly influence the nitrogen atom's nucleophilicity and, consequently, its reactivity in cross-coupling reactions.

  • Fluorine's Inductive Effect: The highly electronegative fluorine atom at the C3 position exerts a strong electron-withdrawing inductive effect. This effect reduces the electron density on the nitrogen atom, thereby lowering its basicity and nucleophilicity compared to unsubstituted azetidine.[4] This decreased nucleophilicity can make the coupling reaction more challenging, often requiring more forcing conditions or highly active catalyst systems.

  • Steric Hindrance: The methyl group at the C3 position introduces steric bulk around the nitrogen atom. While modest, this steric hindrance can influence the rate of both the coordination of the azetidine to the palladium center and the subsequent reductive elimination step.[5]

  • The Hydrochloride Salt: 3-Fluoro-3-methylazetidine is typically supplied as a hydrochloride salt for improved stability and handling. A crucial first step in any coupling reaction is the in situ neutralization of the salt with a suitable base to generate the free amine, which is the active nucleophile. The choice and stoichiometry of the base are therefore critical for reaction success.

Experimental Protocols: Buchwald-Hartwig N-Arylation

The following protocol is a representative starting point for the N-arylation of this compound with aryl bromides. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates.

General Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine Aryl Bromide, Pd Precatalyst, and Ligand B Add 3-Fluoro-3-methylazetidine HCl and Base A->B C Add Solvent B->C D Heat to Reaction Temperature under Inert Atmosphere C->D E Cool to Room Temperature D->E F Dilute and Filter E->F G Aqueous Work-up F->G H Purify by Chromatography G->H caption General Workflow for Buchwald-Hartwig N-Arylation G cluster_legend Legend Pd0 L-Pd(0) PdII_halide L-Pd(II)(Ar)X Pd0->PdII_halide Ar-X OxAdd Oxidative Addition PdII_amine [L-Pd(II)(Ar)(Amine)]+X- PdII_halide->PdII_amine Azetidine Amine_Coord Amine Coordination PdII_amido L-Pd(II)(Ar)(NR2) PdII_amine->PdII_amido Base Deprotonation Deprotonation (Base) PdII_amido->Pd0 Ar-Azetidine Red_Elim Reductive Elimination ArX Ar-X AmineHCl Azetidine-HCl Base Base Product Ar-Azetidine BaseH Base-H+ L L = Phosphine Ligand Ar Ar = Aryl Group X X = Br, I, OTf Amine Amine = 3-Fluoro-3-methylazetidine caption Simplified Buchwald-Hartwig Catalytic Cycle

References

Application Notes & Protocols: Strategic Incorporation of the 3-Fluoro-3-methylazetidine Moiety into Lead Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In modern medicinal chemistry, the strategic modification of lead compounds is essential for optimizing ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and enhancing pharmacological activity. The 3-fluoro-3-methylazetidine moiety has emerged as a valuable bioisostere for commonly used groups like morpholines, piperazines, and other tertiary amines. Its unique combination of a strained four-membered ring, a metabolism-blocking quaternary center, and the electron-withdrawing fluorine atom offers a powerful tool for fine-tuning key physicochemical properties. This guide provides a comprehensive overview of the strategic considerations, synthetic protocols, and expected outcomes when incorporating this privileged scaffold into drug discovery programs.

Strategic Considerations: The "Why" and "When"

The decision to incorporate a 3-fluoro-3-methylazetidine moiety should be driven by a clear hypothesis aimed at overcoming specific liabilities in a lead compound. The structural features of this moiety predictably influence several critical drug-like properties.

Modulation of Basicity (pKa)

A primary driver for using this moiety is the significant reduction of the azetidine nitrogen's basicity. The strong inductive effect of the C3-fluorine atom lowers the pKa of the azetidine nitrogen by approximately 1.5 to 2.5 units compared to its non-fluorinated parent or other saturated heterocycles.

  • Causality & Expertise: High amine pKa can lead to undesirable hERG channel affinity and excessive sequestration in acidic lysosomes, resulting in high volume of distribution and potential phospholipidosis. By lowering the pKa into the 6.5 - 7.5 range, the 3-fluoro-3-methylazetidine moiety can mitigate these off-target effects while maintaining sufficient basicity for aqueous solubility and target engagement if an ionic interaction is required.[1]

Impact on Lipophilicity (LogP) and Solubility

While the addition of fluorine is often associated with increased lipophilicity, its effect in this scaffold is nuanced. The impact on LogP is a complex interplay between the added hydrophobicity of the methyl group and the altered polarity induced by the fluorine atom.[2]

  • Field Insight: In many cases, the replacement of a more lipophilic group (e.g., a substituted piperidine) with 3-fluoro-3-methylazetidine can lead to a net decrease or neutral change in LogP, improving the metabolic stability/solubility balance. The compact nature of the azetidine ring minimizes the increase in molecular size, which is favorable for maintaining good ligand efficiency.

Enhancement of Metabolic Stability

The C3-methyl group serves as a metabolic shield. For many parent amines, α-carbon oxidation is a primary metabolic pathway. By creating a quaternary center at C3, this metabolic hotspot is blocked, often leading to a significant increase in microsomal stability and a longer in vivo half-life.[3]

Vectorial Exit and Conformational Rigidity

The rigid, three-dimensional structure of the azetidine ring provides a well-defined exit vector for substituents, which can be crucial for optimizing binding interactions within a protein pocket.[4] This contrasts with more flexible linkers or larger rings which can adopt multiple conformations, leading to an entropic penalty upon binding.

Workflow for Moiety Incorporation

The following workflow outlines the decision-making process for incorporating the 3-fluoro-3-methylazetidine moiety.

G cluster_0 Problem Identification cluster_1 Hypothesis & Design cluster_2 Synthetic Execution cluster_3 Analysis & Decision Lead Lead Compound Identified Problem ADMET / Potency Issue? (e.g., High pKa, Metabolic Lability, Low Solubility, Poor PK) Lead->Problem Hypothesis Hypothesize Moiety Can Solve Issue (e.g., Lower pKa, Block Metabolism) Problem->Hypothesis  Yes Design Design Analogue (Identify Connection Point) Hypothesis->Design Synthesis Synthesize Analogue (See Protocols 3 & 4) Design->Synthesis Purify Purify & Characterize (LCMS, NMR) Synthesis->Purify Assay In Vitro Profiling (pKa, LogP, Stability, Potency) Purify->Assay Compare Compare Data to Parent (See Table 1) Assay->Compare Decision Improved Properties? Compare->Decision Decision->Lead No, Re-evaluate Go Advance to In Vivo Studies Decision->Go Yes

Caption: Decision workflow for incorporating the 3-fluoro-3-methylazetidine moiety.

Synthesis of the Key Building Block

The most common and versatile starting material is 1-Boc-3-fluoro-3-methylazetidine . While commercially available, it can also be synthesized in-house via a straightforward deoxofluorination route.

Protocol 3.1: Representative Synthesis of 1-Boc-3-fluoro-3-methylazetidine

This protocol describes a plausible two-step synthesis starting from commercially available 1-Boc-3-azetidinone.

Step 1: Synthesis of 1-Boc-3-hydroxy-3-methylazetidine

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 0.5 M). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Grignard Addition: Slowly add methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 1.2 equivalents) to the cooled THF.

  • Substrate Addition: In a separate flask, dissolve 1-Boc-3-azetidinone (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the stirred Grignard reagent solution at -78 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the consumption of the starting material by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Upon completion, slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C. Allow the mixture to warm to room temperature.

  • Workup: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain 1-Boc-3-hydroxy-3-methylazetidine.

Step 2: Deoxofluorination to 1-Boc-3-fluoro-3-methylazetidine

  • Scientist's Note (Safety): Deoxofluorination reagents like DAST and Deoxo-Fluor® are hazardous and moisture-sensitive. They should be handled with extreme care in a chemical fume hood using appropriate personal protective equipment (PPE). These reagents can decompose exothermically.[1][5]

  • Reaction Setup: To a flame-dried flask made of fluorinated polyethylene or polypropylene (to prevent etching), add anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere. Cool the flask to -78 °C.

  • Reagent Addition: Add 1-Boc-3-hydroxy-3-methylazetidine (1.0 equivalent) dissolved in anhydrous DCM.

  • Fluorination: Slowly add Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride, 1.5 equivalents) dropwise to the solution at -78 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction by ¹⁹F NMR or LC-MS.

  • Quenching: Carefully and slowly quench the reaction by pouring it into a stirred, ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to yield 1-Boc-3-fluoro-3-methylazetidine. The Boc group can be removed under standard acidic conditions (e.g., HCl in dioxane or TFA in DCM) to yield the 3-fluoro-3-methylazetidine hydrochloride salt [6][7], the key nucleophile for subsequent reactions.

Protocols for Moiety Incorporation

Once the hydrochloride salt of 3-fluoro-3-methylazetidine is obtained, it can be coupled to a lead compound scaffold using several robust methods. The choice of method depends on the nature of the electrophilic partner (e.g., aryl halide, aldehyde, ketone).

Protocol 4.1: Palladium-Catalyzed Buchwald-Hartwig Amination

This method is ideal for coupling the azetidine to an aryl or heteroaryl halide/triflate.

  • Rationale: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction that tolerates a wide range of functional groups. The choice of ligand is critical; bulky, electron-rich phosphine ligands like XPhos or RuPhos are often effective for coupling hindered or less-reactive partners.[8][9][10] A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.

G Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA + Ar-X ArPdX Ar-Pd(II)-X (L₂) OA->ArPdX RE Reductive Elimination RE->Pd0 Product Ar-NR₂ RE->Product Deprot Deprotonation ArPdNR2 Ar-Pd(II)-NR₂ (L₂) Deprot->ArPdNR2 - [Base-H]⁺ Coord Amine Coordination ArPdAmine [Ar-Pd(II)-NHR₂]⁺ (L₂) Coord->ArPdAmine ArX Ar-X ArX->OA Amine R₂NH Base Base Base->Deprot BaseH [Base-H]⁺ ArPdX->Coord + R₂NH ArPdAmine->Deprot ArPdNR2->RE

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Materials:

  • Aryl or heteroaryl halide/triflate (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv) or a pre-catalyst like XPhos Pd G3 (0.05 equiv)

  • XPhos ligand (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.10 equiv)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (2.5 equiv)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube or microwave vial, add the aryl halide, Pd(OAc)₂, and XPhos ligand.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (N₂ or Ar) for 5-10 minutes.

  • Add Reagents: Add the base (NaOtBu) and this compound.

  • Add Solvent: Add the anhydrous, deoxygenated solvent via syringe.

  • Heating: Heat the reaction mixture to 80-110 °C (conventional heating) or 130-150 °C (microwave irradiation) for 2-24 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove palladium salts. Wash the filtrate with water, then brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography or preparative HPLC.

Protocol 4.2: Reductive Amination

This method is used to couple the azetidine to a ketone or aldehyde, forming a C-N single bond.

  • Rationale: Reductive amination is a robust, one-pot procedure that first involves the formation of an iminium ion intermediate between the azetidine and the carbonyl compound. This intermediate is then selectively reduced by a mild hydride reagent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice as it is mild enough not to reduce the starting aldehyde/ketone and is highly effective at reducing the protonated iminium ion.[11][12]

Materials:

  • Aldehyde or ketone (1.0 equiv)

  • This compound (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv)

  • Triethylamine (TEA, 1.2 equiv, to neutralize the HCl salt)

  • Anhydrous solvent (e.g., 1,2-Dichloroethane (DCE) or Dichloromethane (DCM))

Procedure:

  • Reaction Setup: To a round-bottom flask, add the aldehyde or ketone and the solvent (DCE or DCM, 0.2 M).

  • Amine Addition: Add this compound and triethylamine. Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.

  • Reducing Agent: Add sodium triacetoxyborohydride portion-wise to the stirred solution. The addition may be mildly exothermic.

  • Reaction: Stir the reaction at room temperature for 2-12 hours.

  • Monitoring: Monitor the reaction by LC-MS for the disappearance of the carbonyl starting material.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Stir vigorously for 15 minutes. Separate the layers and extract the aqueous phase with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.

Data Presentation: Expected Impact on Properties

The incorporation of the 3-fluoro-3-methylazetidine moiety is expected to produce predictable changes in key physicochemical properties. The following table provides a representative example based on established trends.[2]

ParameterParent Compound (Hypothetical)Azetidine Analogue (Expected)Rationale for Change
Structure R-NH(CH₃)₂R-(3-fluoro-3-methylazetidin-1-yl)Moiety isostere for dimethylamine
Molecular Weight 280.4 g/mol 351.4 g/mol Addition of C₄H₇FN group
pKa 9.27.0 Strong inductive effect of fluorine[1]
cLogP 3.53.1 Complex effect; often reduces lipophilicity vs. larger rings
Microsomal Stability (t½, min) 15 min>120 min C3-methyl group blocks a potential site of metabolism
hERG IC₅₀ (µM) 0.8 µM>30 µM Reduced basicity lowers affinity for hERG channel
Aqueous Solubility (pH 7.4) LowModerateImproved due to favorable pKa and compact structure

This table is a synthesized example for illustrative purposes, based on widely observed trends in medicinal chemistry.

Conclusion

The 3-fluoro-3-methylazetidine moiety is a highly effective tool for multiparameter optimization in drug discovery. Its ability to concurrently modulate basicity, enhance metabolic stability, and maintain or improve solubility makes it a superior alternative to more traditional amine building blocks in many contexts. The synthetic routes for its incorporation are robust and scalable, relying on well-understood and widely practiced reactions like Buchwald-Hartwig amination and reductive amination. By applying the strategic principles and protocols outlined in this guide, research scientists can effectively leverage this valuable scaffold to accelerate the development of safer and more effective drug candidates.

References

protecting group strategies for 3-Fluoro-3-methylazetidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Protecting Group Strategies for 3-Fluoro-3-methylazetidine Hydrochloride

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the effective use of amine protecting groups for this compound. This valuable building block presents unique opportunities in the synthesis of novel therapeutics, and a robust protecting group strategy is paramount for its successful application. This guide moves beyond simple protocols to explain the underlying chemical principles, ensuring reliable and reproducible outcomes in the laboratory.

Understanding the Substrate: 3-Fluoro-3-methylazetidine

3-Fluoro-3-methylazetidine is a strained, four-membered heterocyclic compound featuring a secondary amine. Its incorporation into drug candidates can modulate key physicochemical properties such as lipophilicity and metabolic stability.[1][2] The starting material is supplied as a hydrochloride salt, meaning the secondary amine is protonated. Therefore, the initial step in any protection protocol must involve the in situ generation of the free amine using a suitable base.

The key structural features influencing its reactivity are:

  • Secondary Amine: A nucleophilic and basic center that typically requires protection to prevent unwanted side reactions during subsequent synthetic steps.

  • Azetidine Ring: A strained system that is generally stable but can be susceptible to ring-opening under harsh conditions. Standard protection and deprotection protocols are usually well-tolerated.[3]

  • C3-Fluorine and Methyl Groups: The electron-withdrawing fluorine atom reduces the basicity and nucleophilicity of the amine. The methyl group introduces minor steric hindrance at the adjacent carbon.

Strategic Selection of Protecting Groups

The choice of a protecting group is dictated by the overall synthetic plan, specifically the reaction conditions that will be employed in subsequent steps. An ideal protecting group for this substrate should be easy to install, stable under a range of conditions, and removable cleanly and selectively under mild conditions. We will focus on three primary, orthogonal protecting groups: Boc , Cbz , and Nosyl .

  • tert-Butoxycarbonyl (Boc): The most common amine protecting group, favored for its stability to basic, reductive, and nucleophilic conditions.[4] Its primary lability is to acid, making it an excellent first choice for many synthetic routes.[5][6]

  • Benzyloxycarbonyl (Cbz): Orthogonal to the Boc group, the Cbz group is stable under acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[7] This method is exceptionally mild and compatible with most functional groups, including the C-F bond.

  • 2-Nitrobenzenesulfonyl (Nosyl or Ns): A sulfonyl-based protecting group that offers high stability, similar to the more traditional tosyl (Ts) group.[8] However, the Nosyl group possesses a distinct advantage: it can be removed under very mild, neutral conditions using a thiol and a base (the Fukuyama deprotection), providing a third layer of orthogonality.[9][10]

Comparative Analysis of Recommended Protecting Groups

The following table summarizes the key characteristics of the recommended protecting groups for 3-Fluoro-3-methylazetidine.

FeatureBoc (tert-Butoxycarbonyl) Cbz (Benzyloxycarbonyl) Ns (2-Nitrobenzenesulfonyl)
Protection Reagents Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., Et₃N, DIPEA, NaHCO₃)Benzyl chloroformate (Cbz-Cl), Base (e.g., NaHCO₃, K₂CO₃)2-Nitrobenzenesulfonyl chloride (Ns-Cl), Base (e.g., Pyridine, Et₃N)
Stability Profile Stable to base, hydrogenolysis, nucleophiles, mild acids.Stable to acid, base, most nucleophiles.Stable to strong acids, bases, and oxidative/reductive conditions.[8]
Deprotection Conditions Strong acid (TFA/DCM, HCl in Dioxane).[5][11]Catalytic Hydrogenolysis (H₂, Pd/C).[7]Thiol (e.g., Thiophenol, Mercaptoacetic acid) + Base (e.g., K₂CO₃, DBU).[9][12]
Key Advantages Widely used, robust, easy to install and remove.Orthogonal to Boc. Deprotection is very mild.Orthogonal to both Boc and Cbz. Exceptionally stable with mild removal.
Potential Considerations Acid-labile; incompatible with subsequent strongly acidic reaction steps.Incompatible with reactions using palladium catalysts or reducing agents that affect other functional groups.The resulting sulfonamide is non-basic. The Ns-Cl reagent can be moisture-sensitive.

Experimental Protocols and Workflows

The following protocols are designed to be self-validating, with clear steps for reaction monitoring and product isolation.

General Workflow for Protecting Group Application

The diagram below illustrates the general decision-making process and workflow for the protection and subsequent deprotection of 3-Fluoro-3-methylazetidine.

G cluster_start Starting Material cluster_protection Protection Stage cluster_synthesis Synthetic Transformations cluster_deprotection Deprotection Stage start 3-Fluoro-3-methylazetidine Hydrochloride free_amine Generate Free Amine (Base, e.g., Et3N) start->free_amine Step 1 protect Protect Amine (e.g., Boc2O, Cbz-Cl, Ns-Cl) free_amine->protect Step 2 protected_azetidine N-Protected Azetidine protect->protected_azetidine Isolate synthesis Multi-Step Synthesis (Acidic, Basic, or Reductive Steps) protected_azetidine->synthesis final_intermediate Final Protected Intermediate synthesis->final_intermediate deprotect Selective Deprotection (TFA, H2/Pd-C, or Thiol/Base) final_intermediate->deprotect Final Step final_product Final Deprotected Product deprotect->final_product

Caption: General workflow for the protection, modification, and deprotection of 3-Fluoro-3-methylazetidine.

Protocol 1: N-Boc Protection and Deprotection

Protection Workflow:

G A 3-Fluoro-3-methylazetidine HCl B Dissolve in DCM/THF A->B C Add Et3N (2.2 eq) Stir at 0°C B->C D Add Boc2O (1.1 eq) C->D E Warm to RT, Stir 12-16h Monitor by TLC/LC-MS D->E F Aqueous Workup E->F G Purify (Chromatography) F->G H N-Boc Protected Product G->H

Caption: Step-by-step workflow for N-Boc protection.

Detailed Protocol (Protection):

  • To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM, ~0.2 M), add triethylamine (Et₃N, 2.2 eq) at 0 °C.

  • Stir the mixture for 15 minutes to ensure the formation of the free amine.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction for completion by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., ethyl acetate/hexanes) to yield the pure N-Boc-3-fluoro-3-methylazetidine.[13]

Detailed Protocol (TFA-mediated Deprotection):

  • Dissolve the N-Boc protected azetidine (1.0 eq) in DCM (~0.1 M).[5]

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, 10-20 eq, often used as a 25-50% solution in DCM) dropwise.

  • Stir the reaction at 0 °C to room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.[14]

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

  • The resulting TFA salt can often be used directly or neutralized by dissolving in a suitable solvent and washing with a mild aqueous base (e.g., NaHCO₃) to obtain the free amine.

Protocol 2: N-Cbz Protection and Deprotection

Protection Workflow:

G A 3-Fluoro-3-methylazetidine HCl B Suspend in Dioxane/H2O (1:1) A->B C Add NaHCO3 (3.0 eq) Stir at 0°C B->C D Add Cbz-Cl (1.1 eq) C->D E Warm to RT, Stir 16-24h Monitor by TLC/LC-MS D->E F Extract with EtOAc E->F G Purify (Chromatography) F->G H N-Cbz Protected Product G->H

Caption: Step-by-step workflow for N-Cbz protection.

Detailed Protocol (Protection):

  • Suspend this compound (1.0 eq) in a 1:1 mixture of Dioxane and Water (~0.2 M).

  • Cool the mixture to 0 °C and add sodium bicarbonate (NaHCO₃, 3.0 eq) in portions.

  • Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir vigorously for 16-24 hours.

  • Monitor the reaction for completion by TLC or LC-MS.

  • Upon completion, dilute with water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield N-Cbz-3-fluoro-3-methylazetidine.[15][16]

Detailed Protocol (Hydrogenolysis Deprotection):

  • Dissolve the N-Cbz protected azetidine (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate (~0.1 M).

  • Add Palladium on carbon (10% Pd/C, 5-10 mol% Pd).

  • Evacuate the flask and backfill with hydrogen gas (H₂) from a balloon or a Parr hydrogenator (1-3 atm).

  • Stir the reaction vigorously at room temperature for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete when CO₂ evolution ceases.[11]

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine. The product is often pure enough for subsequent steps without further purification.

Protocol 3: N-Nosyl Protection and Deprotection

Protection Workflow:

G A 3-Fluoro-3-methylazetidine HCl B Dissolve in Pyridine A->B C Cool to 0°C B->C D Add Ns-Cl (1.1 eq) C->D E Stir at 0°C to RT, 4-8h Monitor by TLC/LC-MS D->E F Quench with H2O, Extract E->F G Purify (Chromatography) F->G H N-Ns Protected Product G->H

Caption: Step-by-step workflow for N-Nosyl protection.

Detailed Protocol (Protection):

  • Dissolve this compound (1.0 eq) in pyridine (~0.2 M) and cool to 0 °C. Pyridine acts as both the solvent and the base.

  • Add 2-nitrobenzenesulfonyl chloride (Ns-Cl, 1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-8 hours.

  • Monitor the reaction for completion by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture into ice water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with 1 M HCl (to remove pyridine), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield N-Ns-3-fluoro-3-methylazetidine.

Detailed Protocol (Fukuyama Deprotection):

  • Dissolve the N-Ns protected azetidine (1.0 eq) in a solvent such as acetonitrile or DMF (~0.1 M).[9]

  • Add potassium carbonate (K₂CO₃, 3.0-5.0 eq) and thiophenol (2.0-3.0 eq). Odorless thiols like p-mercaptobenzoic acid can also be effective.[10][17]

  • Stir the reaction at room temperature for 2-6 hours.

  • Monitor the reaction for completion by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to isolate the free amine.

Conclusion

The successful incorporation of 3-Fluoro-3-methylazetidine into complex molecules hinges on a well-defined and strategically orthogonal protecting group strategy. The Boc , Cbz , and Ns groups represent a versatile and robust toolkit for the modern synthetic chemist. By understanding the specific conditions for the application and cleavage of each group, researchers can navigate complex synthetic pathways with confidence, enabling the development of novel chemical entities for drug discovery and beyond. The choice of protecting group should always be made in the context of the entire synthetic route to maximize efficiency and yield.

References

scale-up synthesis using 3-Fluoro-3-methylazetidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Scale-Up Synthesis of 3-Fluoro-3-methylazetidine Hydrochloride

Abstract

This application note provides a comprehensive and detailed protocol for the scale-up synthesis of this compound, a critical building block in modern medicinal chemistry. Azetidines are increasingly incorporated into drug candidates to enhance properties such as metabolic stability and binding affinity, with fluorine substitution offering further modulation of physicochemical and pharmacokinetic profiles.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and safety considerations essential for transitioning from bench-scale to pilot-plant production. We present a robust, multi-step synthesis, including the construction of a key 3-hydroxy-3-methylazetidine precursor, its subsequent deoxofluorination, and final deprotection and salt formation. Emphasis is placed on process safety, particularly the handling of hazardous fluorinating agents, troubleshooting common issues, and methods for analytical characterization to ensure the final product's quality and purity.

Introduction: The Strategic Value of Fluorinated Azetidines

The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged from being a synthetic curiosity to a privileged scaffold in drug discovery.[1][3] Its rigid structure allows for precise vectoral projection of substituents into binding pockets, often improving ligand-receptor interactions. When incorporated into a lead compound, the azetidine moiety can enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability compared to more common motifs like pyrrolidines or piperidines.

The strategic introduction of a fluorine atom, particularly on a quaternary center as in 3-fluoro-3-methylazetidine, imparts further desirable properties. The C-F bond is exceptionally strong and the fluorine atom is a weak hydrogen bond acceptor, which can significantly alter a molecule's conformation, pKa, and metabolic fate. Despite their value, the synthesis of structurally diverse and functionalized azetidines remains a challenge, especially on a large scale. This guide aims to provide a reliable and scalable pathway to this compound, empowering researchers and process chemists to access this valuable intermediate.

Overall Synthetic Strategy

The synthesis is designed as a three-stage process, optimized for scalability, safety, and efficiency. The chosen pathway involves the initial construction of a stable, protected 3-hydroxy-3-methylazetidine intermediate, followed by a critical deoxofluorination step, and concluding with deprotection to yield the target hydrochloride salt.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Deoxofluorination cluster_2 Stage 3: Deprotection & Salt Formation A 1-(Diphenylmethyl)-3-azetidinone B N-Benzhydryl-3-hydroxy-3-methylazetidine A->B MeMgBr THF, 0°C to RT C N-Benzhydryl-3-fluoro-3-methylazetidine B->C DAST DCM, -78°C to RT D This compound C->D H2, Pd(OH)2/C HCl, MeOH

Figure 1: Overall workflow for the synthesis of this compound.

The benzhydryl (diphenylmethyl) group is selected as the nitrogen protecting group due to its stability during the Grignard and fluorination steps and its clean removal under catalytic hydrogenation conditions. This avoids the use of harsh acidic or basic conditions that could compromise the strained azetidine ring.

Critical Safety Protocols: Handling Deoxofluorinating Agents

The deoxofluorination step is the most hazardous part of this synthesis and requires stringent safety protocols. Reagents like Diethylaminosulfur Trifluoride (DAST) are highly effective but are also toxic, corrosive, and can decompose violently if not handled correctly.[4][5]

Fundamental Safety Pillars:

  • Engineering Controls: All manipulations involving DAST or similar reagents must be conducted in a properly functioning chemical fume hood. For larger quantities, a walk-in hood or a glove box with an inert atmosphere is recommended to prevent exposure to moisture.[6]

  • Personal Protective Equipment (PPE): At a minimum, this includes chemical splash goggles, a face shield, a flame-resistant lab coat, and heavy-duty, chemical-resistant gloves (double-gloving is advised).[6]

  • Inert Atmosphere: DAST reacts vigorously with water. All glassware must be oven- or flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[5]

  • Temperature Control: Exothermic decomposition of DAST can occur at elevated temperatures. Reactions should be initiated at low temperatures (e.g., -78 °C), and additions should be performed slowly to maintain control.

  • Quenching: The reaction must be quenched carefully by slowly transferring the reaction mixture to a separate, stirred, and cooled solution of a base, such as saturated sodium bicarbonate. Never add water or base directly to the bulk reaction mixture.

  • Material Compatibility: Hydrogen fluoride (HF) can be generated during the reaction or quench.[4] While borosilicate glass is generally acceptable for the duration of the reaction, prolonged exposure to HF is not advised. Check that all components of the reactor are compatible.[4]

Detailed Scale-Up Protocol

This protocol is designed for a nominal 100-gram scale of the final product. All operations should be performed by trained personnel with appropriate engineering controls.

Stage 1: Synthesis of N-Benzhydryl-3-hydroxy-3-methylazetidine
  • Reactor Setup: Equip a 5 L, 3-neck, round-bottom flask (or a suitably sized glass-lined reactor) with a mechanical stirrer, a temperature probe, a pressure-equalizing dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried.

  • Reagent Charging: Charge the reactor with 1-(Diphenylmethyl)-3-azetidinone (237 g, 1.0 mol, 1.0 eq.) and anhydrous tetrahydrofuran (THF, 2.5 L).

  • Grignard Addition: Cool the stirred solution to 0 °C using an ice/water bath. Slowly add methylmagnesium bromide (3.0 M in diethyl ether, 400 mL, 1.2 mol, 1.2 eq.) via the dropping funnel over 90 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Stir for an additional 3 hours. Monitor the reaction for completion by TLC or LC-MS.

  • Quenching: Cool the reaction mixture back to 0 °C. Slowly and carefully add saturated aqueous ammonium chloride solution (1 L), controlling the quench rate to keep the internal temperature below 20 °C.

  • Work-up: Transfer the mixture to a separatory funnel. Add ethyl acetate (2 L) and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 500 mL).

  • Purification: Combine the organic layers, wash with brine (1 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a mixture of ethyl acetate and hexanes to yield N-Benzhydryl-3-hydroxy-3-methylazetidine as a white solid.

Stage 2: Deoxofluorination to N-Benzhydryl-3-fluoro-3-methylazetidine
  • Reactor Setup: Equip a 5 L, dry, glass-lined reactor with a mechanical stirrer, temperature probe, nitrogen inlet, and a pressure-equalizing dropping funnel.

  • Reagent Charging: Charge the reactor with N-Benzhydryl-3-hydroxy-3-methylazetidine (from Stage 1, assuming ~85% yield, 215 g, 0.85 mol, 1.0 eq.) and anhydrous dichloromethane (DCM, 2.5 L).

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Fluorinating Agent Addition: Slowly add Diethylaminosulfur Trifluoride (DAST) (164 g, 1.02 mol, 1.2 eq.) via the dropping funnel over 2 hours, maintaining the internal temperature below -65 °C.

  • Reaction: After addition, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight. Monitor for completion by TLC, LC-MS, or ¹⁹F NMR.

  • Quenching: In a separate 10 L reactor, prepare a stirred solution of saturated sodium bicarbonate (4 L) cooled to 0 °C. Slowly transfer the reaction mixture into the bicarbonate solution via cannula, ensuring vigorous stirring and temperature control.

  • Work-up: Once the quench is complete and gas evolution has ceased, separate the organic layer. Extract the aqueous layer with DCM (2 x 500 mL).

  • Purification: Combine the organic layers, wash with brine (1 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Benzhydryl-3-fluoro-3-methylazetidine. This intermediate is often carried forward without further purification.

Stage 3: Deprotection and Salt Formation
  • Reactor Setup: Charge a hydrogenation vessel with the crude N-Benzhydryl-3-fluoro-3-methylazetidine (from Stage 2), methanol (2 L), and Pearlman's catalyst (20% Pd(OH)₂/C, 20 g, ~10 wt%).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (50-60 psi). Stir the mixture vigorously at room temperature for 16-24 hours.

  • Filtration: Depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol (500 mL).

  • Salt Formation: Transfer the filtrate to a clean reactor. Cool to 0 °C. Slowly add a solution of hydrochloric acid in 2-propanol (e.g., 5-6 M) until the pH of the solution is ~1-2.

  • Crystallization and Isolation: A white precipitate should form. Stir the slurry at 0 °C for 1 hour, then collect the solid by filtration. Wash the filter cake with cold 2-propanol (2 x 200 mL) and then with diethyl ether (2 x 200 mL).

  • Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight to yield this compound.

Data Summary and Analytical Characterization

Table 1: Quantitative Data for Scale-Up Synthesis
ParameterStage 1Stage 2Stage 3Overall
Starting Material 1-(Diphenylmethyl)-3-azetidinoneN-Benzhydryl-3-hydroxy-3-methylazetidineN-Benzhydryl-3-fluoro-3-methylazetidine-
Quantity (g) 237~215~216-
Moles 1.0~0.85~0.85-
Product N-Benzhydryl-3-hydroxy-3-methylazetidineN-Benzhydryl-3-fluoro-3-methylazetidine3-Fluoro-3-methylazetidine HCl-
Typical Yield 80-90%~95% (crude)75-85%57-72%
Typical Product Mass (g) 203-228~216-22992-10492-104
Analytical Methods

Proper characterization of intermediates and the final product is crucial for quality control.[7]

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: To confirm the presence of the azetidine ring protons and the methyl group, and to verify the removal of the benzhydryl group in the final step.

    • ¹³C NMR: To confirm the carbon skeleton. The carbon attached to fluorine will show a characteristic large one-bond C-F coupling constant.

    • ¹⁹F NMR: A critical analysis to confirm the successful incorporation of fluorine. A single peak is expected for the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the intermediates and the final product (as the free base).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A standard method would involve a C18 column with a mobile phase of water and acetonitrile containing a modifier like TFA or formic acid.

Mechanistic Insight & Troubleshooting

Fluorination Mechanism

The deoxofluorination with DAST proceeds via an SN2-type mechanism. The hydroxyl group is first activated by DAST to form a good leaving group, which is then displaced by the fluoride ion.

Figure 2: Simplified mechanism of the DAST-mediated deoxofluorination reaction.

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low yield in Stage 1 (Grignard) Inactive Grignard reagent; Wet THF or starting material.Titrate the Grignard reagent before use. Ensure all glassware and solvents are scrupulously dried.
Low yield in Stage 2 (Fluorination) Deactivated DAST due to moisture exposure; Insufficient reagent; Reaction temperature too low/high.[5]Use a fresh bottle of DAST and handle under strict inert conditions.[5] Re-evaluate stoichiometry. Optimize temperature profile, ensuring slow warming to allow the reaction to proceed.
Formation of elimination byproducts The substrate is prone to elimination; Reaction temperature too high.Maintain low reaction temperatures for as long as possible. Consider using a less basic fluorinating agent like PyFluor as an alternative to DAST.[5]
Incomplete deprotection in Stage 3 Inactive catalyst; Insufficient hydrogen pressure or reaction time.Use fresh catalyst. Ensure the reaction mixture is stirred vigorously to ensure good mass transfer. Increase H₂ pressure or reaction time.
Final product has poor purity Incomplete reaction; Inefficient purification of intermediates; Side-product formation during fluorination.Ensure each step goes to completion via in-process controls (IPC). Consider purification of the Stage 2 intermediate if necessary. Optimize quenching and work-up to remove impurities.

Conclusion

This application note details a robust and scalable synthesis of this compound. By providing a rationale for the chosen synthetic route, emphasizing critical safety protocols for handling hazardous reagents, and offering a comprehensive troubleshooting guide, we have created a self-validating system for its production. The successful implementation of this protocol will enable chemists in research and development to access this high-value building block for the advancement of new therapeutic agents. Adherence to the safety guidelines, particularly during the deoxofluorination step, is paramount to ensuring a safe and successful scale-up campaign.

References

Troubleshooting & Optimization

stability of 3-Fluoro-3-methylazetidine hydrochloride under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Fluoro-3-methylazetidine Hydrochloride

A Guide to Stability and Reaction Troubleshooting for Drug Development Professionals

Welcome to the technical support guide for this compound (CAS: 1427379-42-7). This document provides in-depth technical insights, troubleshooting advice, and frequently asked questions regarding the stability and handling of this valuable building block in research and development settings. Our goal is to empower you to anticipate challenges, diagnose issues, and utilize this reagent with confidence.

Section 1: Core Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental chemical principles governing the stability of this compound.

Q1: What are the primary stability concerns for this compound?

The main stability concern arises from the inherent ring strain of the four-membered azetidine ring.[1][2] As a hydrochloride salt, the azetidine nitrogen is protonated, forming a positively charged azetidinium ion . This species is susceptible to nucleophilic attack, which leads to irreversible ring-opening.[1][3] The stability is therefore highly dependent on the reaction conditions, particularly the presence of nucleophiles, pH, and temperature.

Q2: How does the 3-fluoro-3-methyl substitution pattern affect stability?

The substituents at the C3 position are critical:

  • Fluorine: As a strongly electron-withdrawing group, the fluorine atom influences the electron density of the ring. This can impact the pKa of the azetidine nitrogen and the susceptibility of the ring carbons to nucleophilic attack.[4][5]

  • Methyl Group: The methyl group provides steric hindrance at the C3 position, which can influence the regioselectivity of ring-opening reactions.

Together, these groups create a unique electronic and steric environment that must be considered during reaction planning.

Q3: What are the recommended storage and handling conditions?

Based on safety data sheets and general best practices for hydrochloride salts of small amines, the following conditions are recommended:

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6] For long-term stability, storage in a freezer is often advised.[7]

  • Handling: Handle in accordance with good industrial hygiene and safety practices. Use personal protective equipment (gloves, safety goggles). Avoid dust formation and ensure adequate ventilation.[6][8]

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[6]

Q4: What happens when this compound is neutralized?

Neutralization with a base will deprotonate the azetidinium ion to form the free base, 3-fluoro-3-methylazetidine. This equilibrium is fundamental to its reactivity.

Equilibrium Azetidinium 3-Fluoro-3-methylazetidinium Ion (Active, Prone to Ring-Opening) FreeBase 3-Fluoro-3-methylazetidine (Free Base, Nucleophilic) Azetidinium->FreeBase + Base - H⁺Cl⁻ FreeBase->Azetidinium + HCl - Base

Caption: Acid-Base Equilibrium of the Azetidine.

The free base is more nucleophilic but may be less stable over long periods or at elevated temperatures. The hydrochloride salt is generally more stable for storage but is "activated" for potential ring-opening in solution.

Section 2: Stability Under Reaction Conditions

Understanding how the compound behaves in different chemical environments is crucial for successful experimentation.

Q5: How does pH affect the stability of the azetidine ring?

The pH of the reaction medium is a critical determinant of stability.

  • Acidic Conditions (pH < 4): The compound exists predominantly as the protonated azetidinium ion. While this form is protected from reacting as a nucleophile itself, it is highly susceptible to ring-opening by other nucleophiles present in the medium.[3][9] Some N-substituted azetidines have been shown to undergo acid-mediated intramolecular decomposition.[2] The low calculated pKa of the azetidine nitrogen in some N-aryl systems can enhance stability by preventing protonation.[2]

  • Neutral to Mildly Basic Conditions (pH 7-9): A significant portion of the compound will exist as the free base. The free base is a good nucleophile and can participate in desired reactions (e.g., N-alkylation, N-acylation). However, it can also potentially dimerize or react with electrophilic starting materials or intermediates, leading to side products.

  • Strongly Basic Conditions (pH > 10): The compound will be almost entirely in its free base form. While necessary for many reactions, prolonged exposure to strong bases, especially at high temperatures, can promote decomposition pathways.

Summary of pH-Dependent Stability

pH RangePredominant SpeciesKey Stability ConcernsRecommended Use Cases
< 4 (Acidic) Azetidinium IonNucleophilic ring-opening by external nucleophiles.Reductive amination (in situ free base formation).
4 - 7 (Weakly Acidic) EquilibriumGradual ring-opening if nucleophiles are present.Buffer-controlled reactions.
7 - 10 (Neutral/Mildly Basic) Free BaseReactions involving the azetidine nitrogen.N-alkylation, N-acylation, Michael additions.
> 10 (Strongly Basic) Free BasePotential for base-mediated decomposition.Reactions requiring complete deprotonation.
Q6: My reaction with a nucleophile is failing. What is the likely degradation pathway?

The most common failure mode is the nucleophilic ring-opening of the azetidinium ion.[1][3] This reaction is often regioselective, with the nucleophile attacking one of the carbon atoms adjacent to the nitrogen.

Ring_Opening cluster_0 Potential Ring-Opening Pathways Start 3-Fluoro-3-methylazetidinium Ion C2_Attack Pathway A: Attack at C2/C5 Start->C2_Attack Nu:⁻ C4_Attack Pathway B: Attack at C4 Start->C4_Attack Nu:⁻ Product_A Product A (Tertiary Amine) C2_Attack->Product_A Product_B Product B (Secondary Amine) C4_Attack->Product_B

Caption: Nucleophilic Ring-Opening of the Azetidinium Ion.

  • Regioselectivity: Studies on substituted azetidinium ions show that nucleophilic attack generally occurs at the less substituted carbon atom adjacent to the nitrogen.[1][3] For 3-Fluoro-3-methylazetidinium, this means attack is highly likely to occur at the C2 or C5 positions, leading to a single ring-opened product. The electronic effect of the fluorine atom may also influence this outcome.

If you observe a new, more polar spot by TLC or a new peak by LCMS corresponding to the addition of your nucleophile to the starting material's mass, ring-opening is the probable cause.

Section 3: Troubleshooting Guide

This section provides a logical workflow for diagnosing and solving common experimental problems.

Workflow: Diagnosing Failed Reactions

Troubleshooting_Workflow cluster_yes cluster_no Start Unexpected Reaction Outcome Check_SM Is Starting Material (SM) Fully Consumed? Start->Check_SM SM_Yes Yes Check_SM->SM_Yes  Yes SM_No No Check_SM->SM_No No   No_Product Desired Product Not Formed? SM_Yes->No_Product Check_Activation Was a base used to form the free amine? SM_No->Check_Activation Analyze_Side_Products Analyze Side Products by LCMS/NMR No_Product->Analyze_Side_Products Ring_Opened Mass = SM + Nucleophile? (Ring-Opening) Analyze_Side_Products->Ring_Opened Decomposition Complex Mixture? (Decomposition) Analyze_Side_Products->Decomposition Propose_Harsh Problem: Conditions too harsh. Solution: Lower temperature, screen solvents, check pH. Ring_Opened->Propose_Harsh Likely Decomposition->Propose_Harsh Activation_Yes Yes Check_Activation->Activation_Yes  Yes Activation_No No Check_Activation->Activation_No No   Check_Conditions Are reaction conditions (temp, time) sufficient? Activation_Yes->Check_Conditions Propose_No_Activation Problem: No reactive free base. Solution: Add non-nucleophilic base (e.g., DIPEA, Et3N). Activation_No->Propose_No_Activation Propose_Mild Problem: Conditions too mild. Solution: Increase temperature, extend reaction time. Check_Conditions->Propose_Mild

Caption: Troubleshooting Workflow for Reactions.

Protocol: Assessing Stability in a New Reaction System

Before committing to a large-scale reaction, it is prudent to perform a small-scale stability test.

Objective: To determine if this compound degrades under your proposed reaction conditions (solvent, base, temperature) in the absence of the electrophile.

Methodology:

  • Setup: In a clean vial, combine this compound (1.0 eq), your chosen solvent, and any base or additives planned for the main reaction.

  • Internal Standard: Add a small amount of an inert, stable compound (e.g., durene, 1,3,5-trimethoxybenzene) that is easily quantifiable by your analytical method (¹H NMR, LCMS).

  • Time Zero (T₀) Sample: Immediately after mixing, take a small aliquot of the reaction mixture, quench if necessary (e.g., with a mild acid), and analyze by LCMS or qNMR to get a baseline ratio of the azetidine to the internal standard.

  • Incubation: Heat the remaining mixture to your target reaction temperature.

  • Time Point Analysis: Take additional aliquots at regular intervals (e.g., 1h, 4h, 12h, 24h). Quench and analyze each sample.

  • Data Analysis: Compare the ratio of the azetidine to the internal standard at each time point relative to T₀. A significant decrease indicates instability. Look for the appearance of new peaks, which could correspond to ring-opened products or other degradants.

References

common side reactions with 3-Fluoro-3-methylazetidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-Fluoro-3-methylazetidine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of this valuable building block in your experiments. The unique combination of a strained four-membered ring and a tertiary fluorine center imparts specific reactivity that, if not properly managed, can lead to undesired side reactions. This document aims to provide you with the expertise to anticipate and mitigate these challenges.

Troubleshooting Guide: Navigating Common Side Reactions

This section addresses specific issues you may encounter during your experiments with this compound. The advice provided is based on fundamental principles of strained ring and organofluorine chemistry.

Issue 1: Low Yield in N-Arylation/N-Alkylation Reactions with Incomplete Starting Material Consumption

Question: I am attempting a Buchwald-Hartwig or classical SNAr reaction to couple an aryl halide with 3-Fluoro-3-methylazetidine, but the reaction is sluggish and gives low yields. What could be the cause?

Answer: The issue likely stems from the basic conditions required for these coupling reactions, which can be problematic for the freebase form of the azetidine.

  • Causality: this compound is, as the name implies, a salt. To participate in a nucleophilic reaction, it must first be converted to its freebase form. This is typically achieved by adding a base to the reaction mixture. However, the choice and amount of base are critical. Insufficient base will result in a low concentration of the reactive freebase, leading to a sluggish reaction. Conversely, an overly strong or hindered base can promote side reactions. The reactivity of azetidines is driven by their considerable ring strain, but they are significantly more stable than aziridines, allowing for handling under appropriate conditions.[1]

  • Troubleshooting Steps:

    • Base Selection: Ensure you are using at least one equivalent of a non-nucleophilic base to liberate the free amine. For SNAr reactions, K2CO3 or Cs2CO3 are common choices. For Buchwald-Hartwig couplings, a soluble base like LiHMDS or NaOtBu is often required.

    • Pre-mixing: Consider pre-mixing the this compound with the base in your reaction solvent for a short period (e.g., 15-30 minutes) before adding the electrophile and/or catalyst. This ensures the freebase is available at the start of the reaction.

    • Solvent Choice: Use a polar aprotic solvent such as DMF, DMAc, or DMSO to ensure the solubility of the hydrochloride salt and the liberated freebase.

Issue 2: Formation of an Elimination Product (Alkene) Instead of the Desired Product

Question: During my reaction, which is run at an elevated temperature with a strong base, I am observing a significant byproduct with a mass corresponding to the loss of HF from my starting material or product. What is happening?

Answer: You are likely observing an elimination reaction, a common side pathway for fluorinated compounds, especially under harsh basic conditions.

  • Causality: The fluorine atom at the 3-position can be eliminated along with a proton from an adjacent carbon to form an alkene. This is particularly favored by strong, non-nucleophilic bases (e.g., t-BuOK, DBU) and higher temperatures. While the C-F bond is the strongest single bond to carbon, making fluoride a poor leaving group, the ring strain of the azetidine can make elimination a more favorable pathway than in acyclic systems.[2]

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Higher temperatures tend to favor elimination over substitution.[2] Try running your reaction at the lowest temperature that still allows for a reasonable reaction rate.

    • Use a Weaker Base: If possible, switch to a milder base. For example, if you are using NaOtBu, consider trying K3PO4 or Cs2CO3.

    • Protecting Group Strategy: If the reaction tolerates it, consider using a protecting group on the azetidine nitrogen (e.g., Boc). This can alter the electronic properties of the ring and may disfavor the elimination pathway.

Issue 3: Evidence of Ring-Opening Byproducts

Question: My mass spectrometry results show byproducts with masses that do not correspond to my desired product or simple elimination. I suspect the azetidine ring is opening. Under what conditions can this occur?

Answer: Ring-opening of azetidines is a known reaction pathway, typically promoted by strong nucleophiles or acids, leveraging the inherent ring strain of the four-membered heterocycle.[1][3]

  • Causality: The presence of a fluorine atom can influence the regioselectivity of ring-opening.[4] In the presence of a strong nucleophile, the reaction can proceed via an SN2 mechanism at one of the ring carbons adjacent to the nitrogen. Under acidic conditions, protonation of the nitrogen activates the ring, making it more susceptible to nucleophilic attack.

  • Troubleshooting Steps:

    • Avoid Strong Acids: If your reaction conditions are acidic, try to buffer the system or use the mildest possible acid. The hydrochloride salt form is generally stable, but the addition of strong acids like HCl or H2SO4 at elevated temperatures can promote decomposition.

    • Beware of Nucleophilic Reagents: If your reaction mixture contains strong nucleophiles (e.g., organometallics, cyanide), they may attack the azetidine ring. Ensure that the primary desired reaction (e.g., N-functionalization) is faster than the potential ring-opening.

    • Temperature Control: As with elimination, ring-opening is often accelerated at higher temperatures. Maintain careful temperature control throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound? A: It should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[5] Due to its hydrochloride salt form, it is generally a stable solid, but care should be taken to keep it away from strong bases and moisture during storage.

Q2: Is the C-F bond stable under typical reaction conditions? A: The carbon-fluorine bond is exceptionally strong and generally stable under most synthetic conditions, including many catalytic cycles (e.g., palladium-catalyzed cross-couplings).[2] Direct nucleophilic substitution of the fluorine is very difficult. Side reactions involving the C-F bond are more likely to be elimination (loss of HF) rather than substitution.

Q3: Do I need to freebase the hydrochloride salt before use? A: Yes, for most reactions where the azetidine nitrogen acts as a nucleophile, you will need to add a base to the reaction mixture to generate the free amine in situ. The choice of base will depend on the specific reaction conditions.

Data Summary: Base and Temperature Effects

The following table summarizes general trends for the reaction of 3-Fluoro-3-methylazetidine with an electrophile under various conditions.

BaseTemperaturePrimary OutcomePotential Side Reactions
K2CO3, Cs2CO3Room Temp - 80°CN-functionalizationIncomplete reaction if base is too weak
NaOtBu, KOtBuRoom TempN-functionalizationMinimal
NaOtBu, KOtBu> 100°CN-functionalizationIncreased risk of HF elimination
Strong Nucleophile (e.g., R-MgBr)Room TempDesired reaction at NPotential for competitive ring-opening
Strong Acid (e.g., conc. HCl)> 80°CDecompositionRing-opening, polymerization

Experimental Protocols & Visualizations

Protocol: General Procedure for SNAr Reaction

This protocol provides a starting point for the arylation of this compound with an activated aryl fluoride.

  • To a dry reaction vial, add the aryl fluoride (1.0 equiv), this compound (1.2 equiv), and cesium carbonate (Cs2CO3, 2.5 equiv).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., Nitrogen or Argon).

  • Add anhydrous DMSO (to make a 0.2 M solution based on the aryl fluoride).

  • Stir the reaction mixture at 80°C and monitor by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water (3x) to remove DMSO and salts.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram: Desired vs. Side Reaction Pathways

The following diagram illustrates the desired N-arylation pathway versus the potential side reaction of HF elimination.

Caption: Desired N-arylation vs. base-induced elimination side reaction.

References

Technical Support Center: Optimizing Yields with 3-Fluoro-3-methylazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Fluoro-3-methylazetidine hydrochloride. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction yields and overcome common challenges in your synthetic endeavors. The unique structural features of this compound, namely the electron-withdrawing fluorine and the sterically demanding methyl group at the C3 position, present specific considerations for its reactivity that will be addressed herein.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound that I should be aware of before starting my reaction?

A1: this compound is a solid, typically stored at freezer temperatures. As a hydrochloride salt, the azetidine nitrogen is protonated, rendering it non-nucleophilic. Therefore, it is crucial to liberate the free amine in situ using a suitable base before it can participate in most reactions. The fluorine atom at the C3 position is a strong electron-withdrawing group, which can decrease the basicity and nucleophilicity of the azetidine nitrogen compared to its non-fluorinated analog.[1][2] The methyl group at the same position introduces steric hindrance, which can affect the rate and success of reactions at the nitrogen center.

Q2: What are the recommended storage and handling procedures for this compound?

A2: It is recommended to store this compound in a tightly sealed container in a freezer. For handling, it is advised to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust.

Q3: How do the 3-fluoro and 3-methyl substituents influence the reactivity of the azetidine nitrogen?

A3: The 3-fluoro and 3-methyl substituents have opposing electronic and steric effects. The fluorine atom, due to its high electronegativity, exerts a strong electron-withdrawing inductive effect. This effect reduces the electron density on the nitrogen atom, thereby decreasing its basicity (pKa) and nucleophilicity.[1] This can make reactions like N-alkylation more challenging compared to unsubstituted azetidine. Conversely, the methyl group is weakly electron-donating but, more importantly, introduces significant steric bulk around the nitrogen atom. This steric hindrance can impede the approach of electrophiles, further slowing down reaction rates and potentially requiring more forcing conditions or specialized reagents.[3][4]

Q4: What are the most common reactions performed with 3-Fluoro-3-methylazetidine?

A4: The most common reactions involving the azetidine nitrogen are nucleophilic attacks on electrophiles. These include:

  • N-Alkylation: Reaction with alkyl halides or other alkylating agents to form N-substituted azetidines.[5]

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated products.[4][6]

  • Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl or heteroaryl halides/triflates to form N-aryl azetidines.[7][8][9]

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Troubleshooting Guide: N-Alkylation Reactions

N-alkylation is a fundamental transformation for derivatizing 3-Fluoro-3-methylazetidine. However, achieving high yields can be challenging due to the factors discussed above. This guide addresses common issues encountered during these reactions.

Issue 1: Low or No Conversion to the N-Alkylated Product

Possible Causes & Solutions

Root Cause Explanation Troubleshooting Steps & Recommendations
Incomplete Deprotonation The azetidine hydrochloride salt must be fully neutralized to the free amine to act as a nucleophile. An insufficient amount or strength of the base will result in low concentrations of the reactive species.Base Selection: Use at least one equivalent of a strong, non-nucleophilic base. For simple alkyl halides, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile are a good starting point. For less reactive electrophiles, stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) may be necessary, but care must be taken to avoid side reactions. pKa Consideration: The pKa of the azetidinium ion should be considered when selecting a base. While specific data for 3-fluoro-3-methylazetidinium is scarce, related azetidinium salts have pKa values in the range of 9-11. Therefore, a base that generates a conjugate acid with a pKa significantly higher than this range is required for complete deprotonation.
Reduced Nucleophilicity The electron-withdrawing fluorine atom at C3 decreases the nucleophilicity of the nitrogen, making the reaction sluggish.[1]Increase Temperature: Carefully increasing the reaction temperature can overcome the activation energy barrier. Monitor the reaction closely for decomposition. Solvent Choice: Use a polar aprotic solvent like DMF, DMSO, or NMP to enhance the rate of Sₙ2 reactions.[10] Activate the Electrophile: Convert alkyl chlorides or bromides to the more reactive alkyl iodides in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction).
Steric Hindrance The 3-methyl group, in addition to the compact four-membered ring, creates a sterically hindered environment around the nitrogen atom, slowing down the approach of the electrophile.[3][4]Less Bulky Electrophiles: If possible, use less sterically demanding alkylating agents. Extended Reaction Times: Allow for longer reaction times and monitor progress carefully by TLC or LC-MS. Microwave Irradiation: Microwave-assisted synthesis can often accelerate reactions with sterically hindered substrates by providing rapid and uniform heating.
Poor Leaving Group If your electrophile has a poor leaving group (e.g., -OH, -OR), the reaction will not proceed efficiently.Activate Alcohols: If using an alcohol as the alkylating agent, it must be activated. Common methods include conversion to a tosylate (TsCl, pyridine), mesylate (MsCl, Et₃N), or triflate (Tf₂O, pyridine). The Mitsunobu reaction (PPh₃, DIAD/DEAD) is another option, though purification can be challenging.[10]

Troubleshooting Workflow for Low N-Alkylation Yield

start Low/No N-Alkylation Product check_deprotonation Verify Complete Deprotonation start->check_deprotonation increase_base Increase base equivalents or use a stronger base (e.g., NaH) check_deprotonation->increase_base Incomplete check_nucleophilicity Address Low Nucleophilicity check_deprotonation->check_nucleophilicity Complete increase_base->check_nucleophilicity failure Re-evaluate Strategy increase_base->failure increase_temp Increase reaction temperature check_nucleophilicity->increase_temp change_solvent Switch to polar aprotic solvent (DMF, DMSO) increase_temp->change_solvent add_iodide Add catalytic NaI or KI change_solvent->add_iodide check_sterics Consider Steric Hindrance add_iodide->check_sterics add_iodide->failure extend_time Extend reaction time check_sterics->extend_time use_microwave Utilize microwave irradiation extend_time->use_microwave check_lg Evaluate Leaving Group use_microwave->check_lg use_microwave->failure activate_lg Activate poor leaving group (e.g., convert alcohol to tosylate) check_lg->activate_lg Poor success Improved Yield check_lg->success Good activate_lg->success

Caption: A decision-making flowchart for troubleshooting low yields in N-alkylation reactions.

Troubleshooting Guide: Reductive Amination

Reductive amination is a powerful method for N-alkylation that avoids the use of harsh alkylating agents and can offer better control over mono-alkylation.

Issue 2: Inefficient Imine/Iminium Formation or Reduction

Possible Causes & Solutions

Root Cause Explanation Troubleshooting Steps & Recommendations
Unfavorable Equilibrium Imine formation is a reversible reaction. The presence of water can shift the equilibrium back to the starting materials.Water Removal: Use a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves in the reaction mixture. For reactions that can be heated, a Dean-Stark apparatus can be effective. pH Control: The reaction is typically acid-catalyzed. However, strong acidic conditions will protonate the amine, rendering it non-nucleophilic. A slightly acidic pH (4-6) is often optimal. Acetic acid is a common choice.
Steric Hindrance The steric bulk of the 3-fluoro-3-methylazetidine and potentially the carbonyl compound can hinder imine formation.[3][4]Lewis Acid Catalysis: The addition of a Lewis acid such as Ti(OiPr)₄ or ZnCl₂ can activate the carbonyl group towards nucleophilic attack by the sterically hindered amine.[3] Extended Reaction Times: Allow more time for the imine/iminium ion to form before adding the reducing agent.
Ineffective Reduction The choice of reducing agent is critical. It must be strong enough to reduce the iminium ion but not so reactive that it reduces the starting carbonyl compound at a competitive rate.Reducing Agent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild and selective for imines/iminiums over ketones and aldehydes.[11] It is typically used in non-protic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Sodium cyanoborohydride (NaBH₃CN) is another option, especially in protic solvents like methanol, but it is toxic. Sodium borohydride (NaBH₄) can be used, but the imine must be pre-formed as it will readily reduce the starting carbonyl.[11]
Side Reaction: Aldol Condensation If the carbonyl compound can enolize, it may undergo self-condensation under the reaction conditions.Pre-formation of Imine: Form the imine first under anhydrous conditions before adding the reducing agent. Controlled Addition: Add the carbonyl compound slowly to a solution of the amine to minimize its concentration and disfavor self-condensation.

Reductive Amination Troubleshooting Workflow

start Low Reductive Amination Yield check_imine Assess Imine Formation start->check_imine add_dehydrating Add dehydrating agent (e.g., MgSO₄, molecular sieves) check_imine->add_dehydrating Inefficient check_reduction Evaluate Reduction Step check_imine->check_reduction Efficient optimize_ph Optimize pH (4-6) with acetic acid add_dehydrating->optimize_ph add_lewis_acid Add Lewis acid catalyst (e.g., Ti(OiPr)₄) optimize_ph->add_lewis_acid add_lewis_acid->check_reduction failure Re-evaluate Strategy add_lewis_acid->failure change_reducing_agent Switch to a more suitable reducing agent (e.g., NaBH(OAc)₃) check_reduction->change_reducing_agent Inefficient check_side_reactions Investigate Side Reactions check_reduction->check_side_reactions Efficient preform_imine Pre-form imine before adding reducing agent change_reducing_agent->preform_imine preform_imine->check_side_reactions preform_imine->failure control_addition Slowly add carbonyl compound check_side_reactions->control_addition Aldol observed success Improved Yield check_side_reactions->success None observed control_addition->success

Caption: A logical workflow for troubleshooting common issues in reductive amination.

Troubleshooting Guide: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds with aryl and heteroaryl partners. However, sterically hindered amines can be challenging substrates.

Issue 3: Low Yield in Buchwald-Hartwig Amination

Possible Causes & Solutions

Root Cause Explanation Troubleshooting Steps & Recommendations
Catalyst Deactivation The active palladium catalyst can be deactivated by impurities or by coordination to the substrate or product in a non-productive manner.Ligand Selection: For sterically hindered secondary amines, bulky, electron-rich phosphine ligands are generally required. Ligands like XPhos, RuPhos, or BrettPhos are often effective.[8] A ligand screen may be necessary to find the optimal one for your specific substrate combination. Palladium Precatalyst: Use a well-defined palladium precatalyst (e.g., G3 or G4 precatalysts) to ensure efficient generation of the active Pd(0) species.
Ineffective Base The choice of base is critical for both deprotonating the amine and facilitating the catalytic cycle. A base that is too weak will not be effective, while a base that is too strong or has poor solubility can lead to side reactions.Base Screening: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu), lithium tert-butoxide (LiOtBu), and cesium carbonate (Cs₂CO₃) are common choices.[7] The optimal base can be substrate-dependent.
Steric Hindrance The steric bulk of 3-fluoro-3-methylazetidine can slow down the oxidative addition or reductive elimination steps of the catalytic cycle.[8]Higher Catalyst Loading: Increasing the catalyst and ligand loading (e.g., from 1-2 mol% to 5 mol%) can sometimes improve yields for challenging substrates. Higher Temperatures: These reactions are often run at elevated temperatures (80-120 °C). Microwave heating can also be beneficial.
Aryl Halide Reactivity The reactivity of the aryl halide follows the order I > Br > Cl. Aryl chlorides can be particularly challenging coupling partners.Choice of Halide: If possible, use the aryl bromide or iodide instead of the chloride. Ligand for Aryl Chlorides: For aryl chlorides, specialized ligands like cataCXium A or tBuXPhos are often required to achieve good yields.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation with an Alkyl Bromide
  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).

  • Add anhydrous DMF (or acetonitrile) to make a ~0.5 M solution.

  • Add potassium carbonate (K₂CO₃, 2.0-3.0 eq.) and a catalytic amount of potassium iodide (KI, 0.1 eq.).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl bromide (1.1 eq.) dropwise.

  • Heat the reaction to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench by adding water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Reductive Amination with an Aldehyde
  • To a round-bottom flask, add this compound (1.0 eq.) and the aldehyde (1.1 eq.).

  • Dissolve the solids in 1,2-dichloroethane (DCE) or dichloromethane (DCM).

  • Add acetic acid (1.2 eq.) and stir for 30-60 minutes at room temperature to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise. The reaction may be mildly exothermic.

  • Stir at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the layers and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

References

Technical Support Center: Troubleshooting Failed Reactions with 3-Fluoro-3-methylazetidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Fluoro-3-methylazetidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. As Senior Application Scientists, we have compiled this resource based on our expertise and field-proven insights to help you troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is not starting. What is the most common reason for this?

A1: The most frequent issue is the failure to neutralize the hydrochloride salt. This compound is an ammonium salt and is not nucleophilic. To make the nitrogen atom available for reaction, you must add a suitable base to liberate the free amine.[1] The choice of base is critical and depends on the specific reaction you are performing.

Q2: What is the best way to handle and store this compound?

A2: this compound is a white to off-white crystalline solid that is soluble in water and polar organic solvents.[2] It can be hygroscopic, meaning it can absorb moisture from the air, which may lead to degradation over time.[1] Therefore, it is recommended to store it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and preferably at low temperatures, such as in a refrigerator or freezer.

Q3: I am observing the formation of unexpected side products. What could be the cause?

A3: The azetidine ring is strained and susceptible to ring-opening reactions, especially in the presence of strong nucleophiles, strong bases, or certain transition metals.[1][3] This can lead to the formation of linear amine derivatives instead of the desired functionalized azetidine. The presence of the fluorine atom at the C3 position can also influence the regioselectivity of ring-opening. Careful selection of reaction conditions is crucial to minimize these side reactions.

Q4: How can I monitor the progress of my reaction effectively?

A4: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the consumption of the starting material and the formation of the product. Staining with a suitable agent, such as potassium permanganate or ninhydrin, can help visualize the spots. For more detailed analysis, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended to confirm the identity and purity of the product.

Troubleshooting Guides

Guide 1: Failed N-Alkylation and N-Arylation Reactions

Reactions involving the formation of a new bond to the nitrogen atom of the azetidine ring are fundamental. However, several factors can lead to their failure.

Potential Cause & Solution Table:

Potential CauseRecommended SolutionScientific Rationale
Incomplete neutralization of the hydrochloride salt Use at least one equivalent of a suitable base. For alkyl halides, consider using an additional equivalent of a non-nucleophilic base (e.g., DIPEA, Et3N) to scavenge the acid produced during the reaction.The protonated nitrogen is not nucleophilic. The free amine is required to attack the electrophile.[1]
Insufficient reactivity of the electrophile For less reactive alkyl or aryl halides, consider converting them to more reactive analogues (e.g., tosylates, triflates for alkylation; using more activated aryl halides for arylation).Increasing the leaving group ability of the electrophile will accelerate the rate of nucleophilic substitution.
Steric hindrance For bulky electrophiles or substrates, consider using a less hindered base and a higher reaction temperature. Prolonged reaction times may also be necessary.Steric hindrance can significantly slow down the reaction rate by impeding the approach of the nucleophile to the electrophilic center.
Inappropriate solvent Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents can help to dissolve the starting materials and facilitate the reaction.Polar aprotic solvents can solvate the cation of the base while leaving the anion more "naked" and reactive. They also generally have higher boiling points, allowing for higher reaction temperatures.

The inherent ring strain of azetidines makes them prone to nucleophilic ring-opening.[3]

Troubleshooting Workflow for Ring-Opening:

start Ring-Opening Observed cause1 Strongly basic or nucleophilic conditions start->cause1 cause2 High reaction temperature start->cause2 cause3 Presence of certain transition metals start->cause3 solution1 Use a milder, non-nucleophilic base (e.g., K2CO3, Cs2CO3) cause1->solution1 solution2 Lower the reaction temperature and extend reaction time cause2->solution2 solution3 Screen different metal catalysts and ligands cause3->solution3

Caption: Decision tree for troubleshooting ring-opening side reactions.

Guide 2: Issues with Purification

The polarity and potential volatility of azetidine derivatives can make their purification challenging.

Purification Strategy Table:

IssueRecommended StrategyDetails
Product is highly polar and water-soluble Reverse-phase chromatography: Use a C18 column with a water/acetonitrile or water/methanol gradient.This is often effective for polar compounds that do not move on silica gel.
Acid-base extraction: If the product is basic, it can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-polar impurities, and then the pH of the aqueous layer can be raised to liberate the free base, which is then extracted into an organic solvent.This is a classic and effective method for purifying basic compounds.
Product is volatile Careful solvent removal: Use a rotary evaporator at low temperature and pressure. Avoid high vacuum for extended periods.Excessive heat or vacuum can lead to loss of a volatile product.
Co-elution with impurities on silica gel Change the solvent system: Try a different combination of solvents. For example, if you are using hexane/ethyl acetate, try dichloromethane/methanol. Adding a small amount of a basic modifier like triethylamine to the eluent can sometimes improve separation for basic compounds.Different solvent systems can alter the selectivity of the separation.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation

This protocol provides a general starting point for the N-alkylation of this compound.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (Et3N) (2.2 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to ensure complete neutralization.

  • Add the alkyl halide (1.1 eq.) to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

N-Alkylation Workflow Diagram:

start Start: 3-Fluoro-3-methylazetidine hydrochloride step1 Add Base (e.g., DIPEA) start->step1 step2 Add Alkyl Halide (R-X) step1->step2 step3 Heat & Monitor step2->step3 step4 Workup & Extraction step3->step4 end Purified N-Alkyl Azetidine step4->end

Caption: General workflow for the N-alkylation of this compound.

Protocol 2: General Procedure for N-Arylation (Buchwald-Hartwig Amination)

This protocol outlines a general procedure for the palladium-catalyzed N-arylation.

Step-by-Step Methodology:

  • In a reaction vessel, combine this compound (1.2 eq.), the aryl halide (1.0 eq.), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), and a suitable ligand (e.g., BINAP, Xantphos, 4-10 mol%).

  • Add a base such as cesium carbonate (Cs2CO3) or sodium tert-butoxide (NaOtBu) (2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add a dry, degassed solvent (e.g., toluene, dioxane).

  • Heat the reaction mixture to the appropriate temperature (e.g., 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Managing Ring Strain in 3-Fluoro-3-methylazetidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Fluoro-3-methylazetidine. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique and reactive building block. The presence of a strained four-membered ring, coupled with the stereoelectronic effects of the fluorine and methyl groups at the C3 position, presents a distinct set of challenges and opportunities in synthetic chemistry.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of incorporating 3-Fluoro-3-methylazetidine into your synthetic routes, ensuring the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the chemistry of 3-Fluoro-3-methylazetidine?

A1: The principal challenges in working with 3-Fluoro-3-methylazetidine stem from the inherent ring strain of the azetidine core, which is approximately 25.4 kcal/mol.[1] This strain makes the ring susceptible to nucleophilic attack and ring-opening reactions, which can lead to undesired side products.[3][4] The fluorine atom at the C3 position further influences the ring's reactivity through its strong electron-withdrawing inductive effect, which can affect the basicity of the nitrogen atom and the electrophilicity of the ring carbons.[5][6][7]

Q2: How does the 3-fluoro-3-methyl substitution pattern affect the stability and reactivity of the azetidine ring compared to unsubstituted azetidine?

A2: The geminal substitution at the C3 position introduces significant electronic and steric effects. The electron-withdrawing fluorine atom can decrease the nucleophilicity of the azetidine nitrogen, potentially slowing down N-alkylation or N-acylation reactions.[4] Conversely, this inductive effect can also activate the ring for certain nucleophilic ring-opening reactions. The methyl group adds steric bulk, which can influence the regioselectivity of ring-opening reactions and may hinder the approach of nucleophiles or reagents to the azetidine ring.[8]

Q3: What are the recommended storage and handling conditions for 3-Fluoro-3-methylazetidine and its derivatives?

A3: Due to the potential for ring-opening and decomposition, especially in the presence of acid or nucleophiles, 3-Fluoro-3-methylazetidine should be stored under an inert atmosphere (nitrogen or argon) at low temperatures (typically 2-8 °C).[3] It is advisable to use anhydrous solvents and reagents to prevent unwanted side reactions. For N-protected derivatives, such as N-Boc-3-fluoro-3-methylazetidine, stability is generally increased, but care should still be taken to avoid harsh acidic or basic conditions that could lead to deprotection or ring opening.[9]

Q4: Which N-protecting group is most suitable for reactions involving 3-Fluoro-3-methylazetidine?

A4: The choice of N-protecting group is critical for managing the reactivity of the azetidine nitrogen. The tert-butoxycarbonyl (Boc) group is a common and effective choice as it is stable under a wide range of reaction conditions and can be removed under mild acidic conditions.[9] For reactions requiring more robust protection, the benzyl (Bn) or carbobenzyloxy (Cbz) groups can be used, offering orthogonal deprotection strategies such as hydrogenolysis.[9] The selection of the protecting group should be guided by the specific reaction conditions and the desired final product.

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during the synthesis and manipulation of 3-Fluoro-3-methylazetidine.

Issue 1: Low Yield in N-Alkylation or N-Acylation Reactions

Question: I am observing low yields when attempting to N-alkylate or N-acylate 3-Fluoro-3-methylazetidine. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in N-functionalization reactions of 3-Fluoro-3-methylazetidine can be attributed to several factors, including reduced nucleophilicity of the azetidine nitrogen, steric hindrance, and competing side reactions.

Potential Causes and Solutions:

Probable Cause Recommended Solution
Reduced Nitrogen Nucleophilicity The electron-withdrawing effect of the C3-fluorine atom can decrease the basicity and nucleophilicity of the azetidine nitrogen. Consider using a stronger, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the reaction.[4]
Steric Hindrance The C3-methyl group can sterically hinder the approach of bulky electrophiles. If possible, use a less sterically demanding alkylating or acylating agent. Increasing the reaction temperature may also help overcome the activation energy barrier.
Competing Ring-Opening Under harsh reaction conditions, nucleophilic attack on the azetidine ring can compete with N-functionalization. Employ milder reaction conditions, such as lower temperatures and shorter reaction times. The use of a suitable N-protecting group prior to functionalization at other positions is highly recommended to prevent this.[3]
Incomplete Reaction Monitor the reaction progress closely using TLC or LC-MS. If the reaction stalls, consider adding a catalyst, such as a catalytic amount of sodium iodide for alkylations with alkyl chlorides or bromides (Finkelstein reaction), or switching to a more polar aprotic solvent like DMF or DMSO to accelerate the reaction.[10]

Experimental Protocol: N-Benzylation of 3-Fluoro-3-methylazetidine

  • To a solution of 3-Fluoro-3-methylazetidine (1.0 eq) in anhydrous acetonitrile (0.1 M), add potassium carbonate (2.0 eq) and benzyl bromide (1.2 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-benzyl-3-fluoro-3-methylazetidine.

Issue 2: Uncontrolled Ring-Opening During Nucleophilic Substitution

Question: When I try to perform a nucleophilic substitution at a position other than the nitrogen, I observe significant amounts of ring-opened byproducts. How can I prevent this?

Answer: The high ring strain of the azetidine core makes it susceptible to nucleophilic attack, leading to ring-opening.[1][11] This is a common issue when attempting to functionalize other parts of the molecule.

dot

cluster_0 Troubleshooting Ring-Opening Reactions Start Problem: Uncontrolled Ring-Opening Cause1 Cause: High Ring Strain Start->Cause1 Cause2 Cause: Harsh Reaction Conditions Start->Cause2 Solution1 Solution: Use N-Protecting Group (e.g., Boc) Cause1->Solution1 Solution2 Solution: Employ Milder Nucleophiles Cause2->Solution2 Solution3 Solution: Optimize Reaction Conditions (Lower Temp, Shorter Time) Cause2->Solution3 Outcome Desired Product: Intact Azetidine Ring Solution1->Outcome Solution2->Outcome Solution3->Outcome

Caption: Troubleshooting workflow for uncontrolled ring-opening.

Strategies to Mitigate Ring-Opening:

  • N-Protection: The most effective strategy is to protect the azetidine nitrogen with a suitable protecting group like Boc or Cbz.[9] This reduces the ring strain and deactivates the ring towards nucleophilic attack.

  • Choice of Nucleophile: Use milder and less sterically demanding nucleophiles. Highly reactive nucleophiles are more likely to induce ring-opening.

  • Reaction Conditions: Optimize the reaction conditions by using lower temperatures and minimizing the reaction time. The use of a less polar solvent can sometimes disfavor the formation of charged intermediates that may lead to ring-opening.

  • Lewis Acid Catalysis: For certain reactions, a Lewis acid can be used to activate a specific functional group on the molecule without promoting ring-opening.[12][13] However, careful screening of the Lewis acid and reaction conditions is necessary, as strong Lewis acids can also catalyze ring-opening.

Issue 3: Difficulty in Purification of Azetidine Products

Question: I am struggling with the purification of my 3-Fluoro-3-methylazetidine derivatives. They seem to be highly polar and sometimes volatile.

Answer: The purification of azetidines can be challenging due to their polarity and potential for volatility, especially for low molecular weight derivatives.

Purification Strategies:

Challenge Recommended Solution
High Polarity Use a gradient elution system in column chromatography, starting with a non-polar solvent and gradually increasing the polarity. For highly polar compounds, consider using a modified stationary phase, such as alumina (neutral or basic), to avoid degradation on acidic silica gel.[14]
Volatility When concentrating solutions of azetidine derivatives, use a rotary evaporator at a reduced temperature and pressure to minimize loss of product. For small-scale purifications, consider preparative TLC or HPLC.
Co-elution with Impurities If the product co-elutes with impurities, try a different solvent system for chromatography. Sometimes, converting the azetidine to a salt (e.g., hydrochloride) can aid in purification by recrystallization, followed by neutralization to recover the free base.
Product Decomposition on Silica Gel The acidic nature of silica gel can cause the degradation of sensitive azetidine derivatives. Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent before loading the sample.[3]
Issue 4: Unexpected Reactivity and Side Product Formation

Question: I am observing unexpected side products in my reactions. What could be the cause?

Answer: The unique electronic properties of the 3-fluoro-3-methylazetidine ring can lead to unexpected reaction pathways.

dot

cluster_1 Potential Reaction Pathways Start 3-Fluoro-3-methylazetidine Derivative Desired Desired Reaction (e.g., N-Alkylation) Start->Desired Side1 Side Reaction: Ring-Opening Start->Side1 Side2 Side Reaction: Elimination Start->Side2 Side3 Side Reaction: Rearrangement Start->Side3

Caption: Competing reaction pathways for 3-Fluoro-3-methylazetidine.

Common Side Reactions and Mechanistic Considerations:

  • Elimination Reactions: Under basic conditions, elimination of HF to form an azetine intermediate is a possibility, although less common. This can be minimized by using non-nucleophilic bases and controlling the temperature.

  • Rearrangement Reactions: Acid-catalyzed rearrangements can occur, leading to the formation of more stable five- or six-membered rings.[14] The use of N-protection and carefully controlled pH can prevent these rearrangements.

  • Influence of Fluorine on Regioselectivity: In ring-opening reactions, the fluorine atom can direct the attack of the nucleophile. Computational studies on related fluorinated heterocycles have shown that fluorine substitution can have a profound effect on the regioselectivity of nucleophilic attack.[5][6] It is crucial to analyze the structure of any side products to understand the regiochemical outcome of the reaction.

By understanding the inherent reactivity of the strained and electronically modified 3-fluoro-3-methylazetidine ring, researchers can better anticipate and control the outcomes of their synthetic transformations. Careful planning of reaction sequences, including the strategic use of protecting groups and optimization of reaction conditions, is key to successfully employing this valuable building block in complex molecule synthesis.

References

preventing decomposition of 3-Fluoro-3-methylazetidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with 3-Fluoro-3-methylazetidine hydrochloride. This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to address potential stability issues and prevent the decomposition of this valuable building block during experimental procedures.

Introduction

This compound is a saturated heterocyclic compound of growing interest in medicinal chemistry. The rigid four-membered azetidine scaffold can impart favorable physicochemical properties to drug candidates. However, the inherent ring strain of the azetidine ring presents unique stability challenges. This guide provides a framework for understanding and mitigating the potential decomposition of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

The main stability concern is the susceptibility of the four-membered azetidine ring to decomposition, primarily through ring-opening reactions. This is due to significant ring strain.[1][2] The hydrochloride salt form indicates that the compound is basic and will be protonated in neutral or acidic solutions, which can increase its reactivity.

Q2: How should I properly store this compound?

For long-term stability, it is recommended to store the compound as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, such as in a freezer. It is crucial to prevent exposure to moisture, strong acids, strong bases, and strong oxidizing agents.

Q3: What is the likely primary decomposition pathway?

The most probable decomposition pathway is an acid-catalyzed ring-opening.[1] In the presence of an acid, the azetidine nitrogen is protonated, forming a reactive azetidinium ion. This strained, positively charged ring is then susceptible to nucleophilic attack, leading to ring cleavage.

Q4: How does the fluorine substituent affect the stability of the azetidine ring?

The fluorine atom at the 3-position is strongly electron-withdrawing. This has a significant impact on the basicity of the azetidine nitrogen. The electron-withdrawing effect of the fluorine atom is expected to lower the pKa of the nitrogen atom.[3] A lower pKa means that the nitrogen will be less basic and therefore less likely to be protonated at a given pH. This can, in turn, enhance the stability of the azetidine ring towards acid-catalyzed decomposition compared to its non-fluorinated analogs, as there will be a lower concentration of the highly reactive protonated azetidinium ion.[1]

Q5: Is the Carbon-Fluorine (C-F) bond stable?

Yes, the aliphatic C-F bond is one of the strongest covalent bonds in organic chemistry and is generally very stable.[4][5] It is resistant to hydrolysis, oxidation, and thermal degradation under most experimental conditions.[4] While there are instances of C-F bond cleavage under specific and harsh conditions (e.g., in the presence of certain enzymes or with activating groups in close proximity under strongly basic conditions), for this compound, decomposition is far more likely to occur via cleavage of the azetidine ring.[6][7]

Troubleshooting Guide

Issue 1: Unexpected Side Products or Low Yield in Reactions
Possible Cause A: Acid-Catalyzed Ring-Opening

Causality: The presence of acidic reagents or acidic byproducts in your reaction can catalyze the ring-opening of the azetidine. The protonated azetidinium ion is a key reactive intermediate in this decomposition pathway.[1] Even mildly acidic conditions can be sufficient to promote this process.

Preventative Measures & Solutions:

  • Neutralization before use: If your reaction conditions are not acidic, consider neutralizing the hydrochloride salt to the free base form in situ just before use. This can be done by adding a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) in an appropriate solvent.

  • pH control: If possible, buffer your reaction mixture to maintain a neutral or slightly basic pH.

  • Choice of acid: If an acid is required for your reaction, use the mildest acid possible and only in stoichiometric amounts. Avoid using strong, non-coordinating acids.

  • Temperature control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the rate of decomposition.

Possible Cause B: Base-Catalyzed Decomposition

Causality: While less common than acid-catalyzed decomposition for azetidinium salts, strong bases can also promote decomposition pathways, potentially through elimination reactions if there are suitable leaving groups or acidic protons.

Preventative Measures & Solutions:

  • Avoid strong, non-nucleophilic bases: If a base is required, opt for milder bases like potassium carbonate or organic amines over stronger bases like metal hydrides or alkoxides, unless required by the reaction chemistry.

  • Stoichiometric control: Use the minimum necessary amount of base.

Possible Cause C: Nucleophilic Attack and Ring-Opening

Causality: The strained azetidine ring can be opened by strong nucleophiles, especially if the nitrogen is quaternized or protonated.

Preventative Measures & Solutions:

  • Protecting group strategy: If the azetidine nitrogen is not intended to be part of the reaction, consider protecting it with a suitable protecting group (e.g., Boc, Cbz) after neutralizing the hydrochloride salt.

  • Control of nucleophile addition: Add strong nucleophiles slowly and at low temperatures to control the reaction rate and minimize side reactions.

Issue 2: Compound Degradation Observed During Workup or Purification
Possible Cause A: Prolonged Exposure to Acidic or Basic Conditions

Causality: Aqueous workups involving acidic or basic washes can lead to significant decomposition if the contact time is too long.

Preventative Measures & Solutions:

  • Minimize contact time: Perform acidic or basic washes quickly and at low temperatures (e.g., using an ice bath).

  • Neutralization: After an acid or base wash, immediately wash with a neutralizing solution (e.g., saturated sodium bicarbonate for an acid wash, brine for a base wash) to bring the pH of the organic layer back to neutral.

  • Avoid strong acids/bases: Use dilute solutions of acids (e.g., 1M HCl) or bases (e.g., saturated sodium bicarbonate) for washes whenever possible.

  • Chromatography considerations: When using silica gel chromatography, which is acidic, consider deactivating the silica gel with a small amount of triethylamine in the eluent to prevent on-column decomposition. Alternatively, use neutral alumina for purification.

Possible Cause B: Thermal Instability

Causality: As with many strained ring systems, prolonged exposure to high temperatures during solvent evaporation or distillation can lead to decomposition.

Preventative Measures & Solutions:

  • Low-temperature evaporation: Remove solvents under reduced pressure at low temperatures using a rotary evaporator with a chilled water bath.

  • Avoid high-temperature distillation: If distillation is necessary, perform it under high vacuum to keep the temperature as low as possible.

Issue 3: Inconsistent Analytical Data (e.g., NMR, LC-MS) Over Time
Possible Cause: Sample Decomposition on Storage

Causality: Samples dissolved in solution, especially in protic or acidic solvents (like deuterated methanol or chloroform with traces of DCl), can degrade over time, leading to inconsistent analytical results.

Preventative Measures & Solutions:

  • Fresh sample preparation: Prepare analytical samples immediately before analysis.

  • Aprotic solvents: Use aprotic, non-acidic NMR solvents (e.g., DMSO-d6, acetone-d6) whenever possible. If using CDCl3, consider adding a small amount of potassium carbonate to the vial to neutralize any trace acid.

  • Solid-state storage: Store the compound as a solid for long-term stability.

Experimental Protocols

Protocol for In-Situ Neutralization of this compound
  • To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere, add triethylamine (1.0-1.1 eq) dropwise at 0 °C.

  • Stir the resulting suspension at 0 °C for 15-20 minutes.

  • The resulting mixture containing the free base of 3-fluoro-3-methylazetidine can be used directly in the subsequent reaction. The triethylamine hydrochloride salt that forms is often insoluble and can be filtered off if necessary, or it may not interfere with the subsequent reaction.

Data Summary Table

Condition/Reagent CategoryCompatible / RecommendedIncompatible / Use with Caution
pH Range Neutral to mildly basic (pH 7-9)Strongly acidic (pH < 4), Strongly basic (pH > 11)
Acids Mild carboxylic acids (in stoichiometric amounts)Strong mineral acids (e.g., HCl, H2SO4), Lewis acids
Bases Inorganic carbonates (e.g., K2CO3, Cs2CO3), Tertiary amines (e.g., Et3N, DIPEA)Strong bases (e.g., n-BuLi, LDA, NaH, alkoxides)
Nucleophiles Weak to moderate nucleophilesStrong, hard nucleophiles (e.g., organometallics)
Solvents Aprotic solvents (e.g., THF, DCM, MeCN, Toluene)Protic solvents (e.g., water, methanol) under acidic conditions
Temperature Low to moderate temperatures (-20 °C to RT)Elevated temperatures (> 50-60 °C) for prolonged periods
Purification Neutral alumina chromatography, Deactivated silica gelStandard silica gel (can be acidic)

Visualizations

DecompositionPathway cluster_0 Acid-Catalyzed Ring-Opening A 3-Fluoro-3-methylazetidine Hydrochloride B Protonated Azetidinium Ion (Reactive Intermediate) A->B + H+ D Ring-Opened Product B->D + Nucleophile C Nucleophile (e.g., H2O, Cl-, Solvent) C->D

Caption: Proposed acid-catalyzed ring-opening decomposition pathway.

ExperimentalWorkflow Start Start: 3-Fluoro-3-methylazetidine HCl (Solid) Step1 Dissolve in Anhydrous Solvent (e.g., DCM) Start->Step1 Step2 Cool to 0 °C Step1->Step2 Step3 Add Non-Nucleophilic Base (e.g., Et3N, 1.1 eq) Step2->Step3 Step4 Stir for 15-20 min Step3->Step4 Step5 Free Base in Solution (Ready for Reaction) Step4->Step5 Step6 Add Electrophile/ Reaction Partner Step5->Step6 Step7 Aqueous Workup (pH Neutral) Step6->Step7 Step8 Purification (e.g., Neutral Alumina) Step7->Step8 End Final Product Step8->End

Caption: Recommended workflow for handling the compound in a reaction.

References

analytical methods for monitoring reactions of 3-Fluoro-3-methylazetidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Analytical Strategies for Monitoring Reactions of 3-Fluoro-3-methylazetidine Hydrochloride

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile fluorinated building block. The unique properties of this compound—a strained four-membered ring, a tertiary fluoride, and its formulation as a hydrochloride salt—present specific challenges for reaction monitoring and characterization.

This document provides in-depth, field-proven insights into the most effective analytical methods, offering troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and efficiency of your experimental work.

Section 1: Core Principles & General Troubleshooting

Monitoring reactions involving this compound requires careful consideration of its structure. The azetidine ring is strained and can be susceptible to ring-opening under harsh acidic or nucleophilic conditions.[1][2] The hydrochloride salt form means the analyte is highly polar and ionic, which significantly influences the choice of analytical technique and sample preparation.[3][4]

General Frequently Asked Questions (FAQs)

Q1: My reaction mixture shows multiple new spots on TLC, and the mass spectrum is complex. What could be happening?

A1: This often points to product degradation or the formation of side products. The azetidine ring, particularly when protonated, can be opened by nucleophiles present in the reaction mixture.[2] Additionally, standard analytical workups can be problematic. For instance, chromatography on standard silica gel, which is acidic, can cause decomposition of sensitive azetidine compounds.[1]

Troubleshooting Steps:

  • Reaction Monitoring: Use LC-MS to get immediate mass information on the different components to identify potential ring-opened byproducts or dimers.

  • Workup: Avoid strong acidic washes. Use a milder alternative like a saturated ammonium chloride solution or a quick wash with cold, dilute acid.[1]

  • Purification: If using column chromatography, consider using neutralized silica gel (by pre-treating with a triethylamine solution in the eluent) or switching to a different stationary phase like alumina.[2]

Q2: I'm struggling with low recovery of my product after aqueous workup and extraction. Why?

A2: As a hydrochloride salt, your product or the unreacted starting material is likely highly water-soluble. During extraction with an organic solvent, a significant portion may remain in the aqueous layer.

Troubleshooting Steps:

  • Basify Carefully: Before extraction, basify the aqueous layer with a suitable base (e.g., NaHCO₃, Na₂CO₃, or cold, dilute NaOH) to form the free base of the azetidine, which will be more soluble in organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Salting Out: Add sodium chloride to the aqueous layer to decrease the polarity of the aqueous phase and drive the amine into the organic layer.

  • Solvent Choice: Use a more polar organic solvent for extraction, such as a mixture of DCM and isopropanol.

Workflow: General Troubleshooting Logic

Below is a generalized workflow for diagnosing issues during the analysis of reactions involving 3-Fluoro-3-methylazetidine.

G cluster_0 Problem Identification cluster_1 Reaction Troubleshooting cluster_2 Workup & Purification Troubleshooting cluster_3 Analytical Method Validation start Inconsistent or Unexpected Analytical Results check_reaction Is the reaction proceeding as expected? (TLC, crude NMR/LCMS) start->check_reaction check_workup Is product lost or degraded during workup/purification? check_reaction->check_workup Yes side_products Identify Side Products (e.g., Ring Opening) [3] check_reaction->side_products No modify_workup Modify Workup Protocol (Avoid strong acid, basify for extraction) [2] check_workup->modify_workup Yes validate_method Validate Analytical Method (Spike & Recovery, Linearity) check_workup->validate_method No optimize_cond Optimize Reaction Conditions (Temp, Time, Reagents) [6] final_analysis Final, Confirmed Analysis optimize_cond->final_analysis side_products->optimize_cond modify_purif Modify Purification (Neutralized silica, Alumina, Prep-HPLC) [3] modify_workup->modify_purif modify_purif->final_analysis validate_method->final_analysis

Caption: Troubleshooting workflow for handling azetidine compounds.

Section 2: Method-Specific Deep Dive

The choice of analytical method is critical for obtaining reliable data. Below is a comparison of the most common techniques for monitoring reactions of this compound.

Technique Primary Use Pros Cons
¹H & ¹⁹F NMR Structural confirmation, purity assessment, reaction conversion.Provides detailed structural information. ¹⁹F NMR is highly sensitive with a wide chemical shift range, making it excellent for tracking the fluorinated moiety.[5][6]Not ideal for complex mixtures; lower sensitivity than MS; requires relatively pure samples for clear spectra.
HPLC-UV Quantifying starting material, product, and major impurities.Robust and quantitative.The analyte is highly polar and lacks a strong chromophore, requiring specialized columns (HILIC) or derivatization for good retention and sensitivity.[7][8]
GC-MS Analysis of volatile side products or derivatized analyte.High separation efficiency and mass identification.The analyte is non-volatile in its salt form and highly polar; requires derivatization to increase volatility and improve peak shape.[9]
LC-MS Gold standard for reaction monitoring.Excellent for polar, non-volatile compounds. Provides mass confirmation of products and byproducts. High sensitivity.[10][11]Susceptible to matrix effects and ion suppression; requires MS-compatible mobile phases.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for confirming the structure of the final product. For this compound, both ¹H and ¹⁹F NMR should be utilized.

FAQs for NMR Analysis

  • Q: Why is my ¹H NMR spectrum showing broad peaks for the azetidine protons?

    • A: This can be due to several factors: nitrogen quadrupolar relaxation, dynamic exchange processes like ring flipping, or the presence of rotamers if the nitrogen is substituted with a bulky group.[12] Running the spectrum at a higher temperature can sometimes sharpen these signals.

  • Q: How can ¹⁹F NMR help me monitor the reaction?

    • A: ¹⁹F NMR is extremely powerful for fluorinated molecules.[6] The fluorine chemical shift is highly sensitive to its electronic environment.[5] You will see a distinct signal for the fluorine in your starting material, which will shift significantly upon reaction at a nearby position. This allows for clean and simple tracking of reaction conversion by integrating the starting material and product signals.

Troubleshooting NMR Issues

Symptom Potential Cause Recommended Solution
Complex, uninterpretable spectra Presence of rotamers or conformers; sample degradation.[12]Acquire spectra at different temperatures. Ensure the sample is freshly prepared and purified.
Poor signal-to-noise ratio Low sample concentration; insufficient number of scans.Increase the sample concentration if possible. Increase the number of scans acquired. For ¹⁹F NMR, ensure the correct probe and acquisition parameters are used.
Ambiguous peak assignments Overlapping signals in ¹H NMR.Utilize 2D NMR techniques like COSY (for H-H correlations) and HSQC/HMBC (for H-C correlations) to definitively assign protons and carbons.

Protocol: Basic ¹H and ¹⁹F NMR for Reaction Monitoring

  • Sample Preparation: Withdraw a small aliquot (~0.1 mL) from the reaction mixture. Quench if necessary. Remove the solvent under reduced pressure or a stream of nitrogen.

  • Dissolution: Dissolve the crude residue in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The hydrochloride salt form has good solubility in these polar solvents.

  • Internal Standard: Add a known amount of an internal standard for quantitative analysis (e.g., 1,3,5-trimethoxybenzene for ¹H or trifluorotoluene for ¹⁹F).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum.

  • ¹⁹F NMR Acquisition: Switch to the fluorine channel. Acquire a proton-decoupled ¹⁹F NMR spectrum. The chemical shift of the C-F bond will be a key diagnostic marker.

  • Analysis: Compare the integrals of the starting material and product peaks (relative to the internal standard) to determine the reaction conversion.

High-Performance Liquid Chromatography (HPLC)

Due to its high polarity and lack of a strong UV chromophore, analyzing this compound by traditional reversed-phase HPLC is challenging.

FAQs for HPLC Analysis

  • Q: My compound is not retained on a C18 column. What should I do?

    • A: This is expected for a small, polar amine salt. You have several options:

      • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a high-organic mobile phase, which is ideal for retaining highly polar compounds.[8]

      • Ion-Pair Chromatography: Add an ion-pair reagent (e.g., heptafluorobutyric acid for positive ion mode) to the mobile phase. This forms a neutral, more hydrophobic complex with your analyte, enhancing retention on a C18 column.

      • Aqueous Normal Phase (ANP): This approach uses columns that can operate in both reversed-phase and normal-phase modes, offering unique selectivity for polar analytes.[7]

  • Q: I'm seeing poor peak shape (tailing). What is the cause?

    • A: Peak tailing for amines is often caused by strong interactions with residual acidic silanol groups on the silica-based stationary phase. Using a modern, base-deactivated column or adding a small amount of a competitor amine (like triethylamine) to the mobile phase can mitigate this.

Protocol: HILIC Method for Polar Amine Analysis

  • Column: Use a HILIC column (e.g., amide, silica, or diol-based).

  • Mobile Phase A: 10 mM Ammonium formate or acetate in water, pH adjusted to 3.0 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%) and gradually increase the percentage of Mobile Phase A.

    • Example Gradient: 95% B to 60% B over 10 minutes.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: Use a low wavelength (e.g., 200-210 nm) for UV detection, or preferably an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) if a UV chromophore is absent in the final product. For ultimate sensitivity and confirmation, use a mass spectrometer (see LC-MS section).

  • Sample Preparation: Dilute the reaction mixture in a solvent compatible with the initial mobile phase conditions (e.g., 90:10 acetonitrile:water) to ensure good peak shape.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct GC-MS analysis of this compound is not feasible due to its non-volatile salt form. However, after conversion to its free base and subsequent derivatization, GC-MS can be a powerful tool.

Workflow: GC-MS Analysis via Derivatization

G start Reaction Aliquot workup Aqueous Workup (Basify to pH > 9, Extract with Organic Solvent) start->workup dry Dry Organic Extract (e.g., over Na₂SO₄) workup->dry derivatize Add Derivatizing Agent (e.g., MBTFA, BSTFA) [29, 36] dry->derivatize heat Heat to Complete Derivatization (e.g., 60-80°C) derivatize->heat inject Inject into GC-MS heat->inject analyze Analyze Data inject->analyze

Caption: Workflow for GC-MS analysis requiring derivatization.

FAQs for GC-MS Analysis

  • Q: Why is derivatization necessary?

    • A: Derivatization serves two main purposes: 1) It masks the polar N-H group, reducing peak tailing and improving chromatographic performance. 2) It increases the volatility of the analyte, allowing it to be analyzed by GC.[9]

  • Q: Which derivatizing reagent should I choose?

    • A: For secondary amines, acylation or silylation reagents are common.

      • Acylation: Reagents like N-methyl-bis(trifluoroacetamide) (MBTFA) or heptafluorobutyric anhydride (HFBA) create stable, volatile derivatives that are also highly sensitive for electron capture detection (ECD).[9][13]

      • Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are also effective but the resulting derivatives can be sensitive to moisture.[14]

Protocol: GC-MS with MBTFA Derivatization

  • Sample Preparation: Take a reaction aliquot, basify with NaOH, and extract the free amine into an appropriate solvent (e.g., DCM or MTBE). Dry the organic layer thoroughly.

  • Derivatization: Transfer the dried extract to a vial and remove the solvent. Add 50 µL of ethyl acetate and 50 µL of MBTFA.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

  • GC-MS Conditions:

    • Column: A standard non-polar column (e.g., DB-5ms or HP-5ms).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10-20°C/min to 280°C.

    • MS Detection: Use electron ionization (EI) in full scan mode to identify the derivatized product and byproducts based on their mass spectra and fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is arguably the most versatile and informative technique for monitoring reactions of this compound. It directly analyzes the polar, ionic starting material and products without derivatization.

FAQs for LC-MS Analysis

  • Q: What are the best mobile phase additives for this compound?

    • A: Since you are analyzing an amine, you will detect it in positive ion mode electrospray ionization (ESI+). Acidic mobile phase additives promote ionization. Use MS-compatible volatile acids like formic acid (0.1%) or acetic acid (0.1%).[7] These will ensure the azetidine nitrogen is protonated.

  • Q: I am seeing a weak signal or no signal at all. What could be the issue?

    • A: This could be due to ion suppression, where other components in your crude reaction mixture (like salts or non-volatile buffers) co-elute with your analyte and interfere with its ionization. Diluting your sample significantly can often overcome this. Also, ensure your chromatography is separating the analyte from the bulk of the reaction matrix.

Troubleshooting LC-MS Issues

Symptom Potential Cause Recommended Solution
No or low signal intensity Ion suppression; incorrect ionization mode; analyte not eluting.Dilute the sample; check for and remove non-volatile salts; ensure you are in ESI positive mode; use a HILIC or mixed-mode column to ensure retention.[7]
Unstable spray / signal fluctuation High salt concentration in the sample; mobile phase incompatibility.Desalt the sample if possible. Ensure mobile phases are fully miscible and contain an appropriate additive (0.1% formic acid).
Mass accuracy is off Instrument requires calibration.Calibrate the mass spectrometer using the manufacturer's recommended calibration solution.

Protocol: Generic LC-MS Method

  • Chromatography: Use the HILIC method described in the HPLC section. The mobile phases (water/acetonitrile with formic acid or ammonium formate) are fully compatible with MS.

  • MS Source: Electrospray Ionization (ESI).

  • Polarity: Positive Ion Mode.

  • Analysis Mode:

    • Full Scan: Acquire data over a mass range of m/z 50-500 to see all ions present. The protonated molecule [M+H]⁺ for the free base (C₄H₈FN) should appear at m/z 90.1.

    • Selected Ion Monitoring (SIM): For higher sensitivity, monitor only the m/z of your starting material and expected product.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture 1:1000 in the initial mobile phase (e.g., 95:5 acetonitrile:water) and inject.

References

dealing with hygroscopic nature of 3-Fluoro-3-methylazetidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Fluoro-3-methylazetidine Hydrochloride

A Senior Application Scientist's Guide to Handling and Experimental Success

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable building block into their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to help you anticipate challenges, troubleshoot effectively, and ensure the integrity of your experimental results. The primary challenge with this reagent is its hygroscopic nature, a property that can introduce significant variability if not properly managed. This guide will equip you with the knowledge and techniques to handle this compound with confidence.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and concerns regarding the handling and use of this compound.

Q1: I just received my bottle of this compound and the solid appears clumpy or slightly damp. Is it contaminated?

A: This is a very common observation and is characteristic of the compound's hygroscopic nature. "Hygroscopic" means the material readily absorbs moisture from the atmosphere[1][2][3]. Clumping is the first visible sign of water uptake. While the compound is likely not contaminated, this moisture absorption can affect the accuracy of weighing and the outcome of moisture-sensitive reactions.

Q2: What are the correct storage conditions to prevent moisture absorption?

A: Proper storage is the first line of defense. The compound should be stored in a tightly sealed container to prevent exposure to ambient air.[1] For enhanced protection, place this primary container inside a desiccator containing an active drying agent like silica gel, calcium chloride, or a molecular sieve.[2][3][4] For long-term storage or for use in highly moisture-sensitive applications, storing the material under an inert atmosphere (e.g., in a nitrogen- or argon-filled glove box) is the gold standard.[5][6]

Q3: How can I accurately weigh a compound that is actively absorbing water from the air?

A: Accurate weighing is critical and requires a specific workflow. The key is to minimize the compound's exposure time to the atmosphere.[1] Here are three effective strategies:

  • Work Quickly: Have all your equipment ready. Tare the weigh boat, add the compound as quickly as possible, record the mass, and immediately transfer it to your reaction vessel.

  • Weighing by Difference: Pre-weigh a sealed vial containing the compound. Quickly transfer an approximate amount to your reaction vessel, then re-seal and re-weigh the original vial. The difference in mass is the amount you have transferred. This method minimizes errors from the compound absorbing moisture on the balance pan.[7]

  • Controlled Environment: For the highest precision, especially in GMP or quantitative applications, weighing should be performed inside a glove box with a controlled, low-humidity atmosphere.[5][6][8]

Q4: Can I dry this compound if it has already absorbed moisture?

A: Yes, the compound can often be dried, but it must be done with care. Gentle heating under high vacuum is a common method.[9] However, it is crucial to avoid excessive heat, which could cause decomposition.[1] Before drying a large quantity, it is advisable to test the thermal stability of a small sample. Always consult the Safety Data Sheet (SDS) for any specific decomposition temperature warnings.

Q5: My reaction is giving inconsistent yields. Could the hygroscopic nature of the azetidine be the cause?

A: Absolutely. This is a classic troubleshooting scenario. If you weigh out 100 mg of the compound that has absorbed 10% water by mass, you are actually only adding 90 mg of your reagent. This 10% error in stoichiometry can dramatically impact reaction yields, especially in finely balanced catalytic reactions or when the azetidine is the limiting reagent. Furthermore, the introduced water can quench moisture-sensitive reagents or catalysts.

Q6: Are there any stability concerns with the azetidine ring itself?

A: Yes, the four-membered azetidine ring possesses inherent ring strain.[10] While generally stable under many conditions, some N-substituted azetidines have been shown to undergo acid-mediated intramolecular ring-opening decomposition.[11] If your reaction is run under strongly acidic conditions and you observe unexpected byproducts, this degradation pathway should be considered a possibility.

Troubleshooting Guide

This guide provides a structured approach to resolving common experimental issues encountered when working with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or Non-Reproducible Reaction Yields 1. Inaccurate Stoichiometry: Water absorption leads to weighing errors, altering molar ratios.[12] 2. Reagent Degradation: The introduced water may be quenching moisture-sensitive reagents (e.g., organometallics, strong bases). 3. Starting Material Instability: The compound may have degraded during improper storage.1. Implement the "Accurate Weighing Protocol" described below. Use a controlled environment like a glove box if available.[6] 2. Prepare a stock solution of the azetidine in an appropriate anhydrous solvent and store it under an inert atmosphere. This avoids repeated weighing of the hygroscopic solid.[13] 3. Verify the purity of your starting material via NMR or another analytical technique before use.
Reaction Failure (No Product Formation) 1. Complete Quenching: The amount of absorbed water was sufficient to completely consume a critical moisture-sensitive reagent. 2. Incorrect Reagent Mass: A significant weighing error resulted in a much lower amount of the azetidine being added than intended.1. Dry the azetidine hydrochloride under vacuum before use.[9] 2. Use a freshly opened bottle of the reagent. 3. Re-evaluate your entire workflow for sources of moisture (solvents, glassware, atmosphere).
Observation of Unexpected Byproducts 1. Acid-Mediated Decomposition: The azetidine ring may be undergoing intramolecular ring-opening, particularly under acidic conditions.[11] 2. Reaction with Water: The absorbed water may be participating in the reaction, leading to hydrolysis or other side reactions.1. If possible, modify the reaction to proceed under neutral or basic conditions. 2. If acidic conditions are required, consider using a non-nucleophilic base to buffer the reaction. 3. Ensure all components of the reaction are rigorously dried to rule out water-related side reactions.
Physical State Changes During Weighing 1. Deliquescence: In highly humid environments, the compound may absorb so much water that it dissolves into a liquid, making accurate weighing impossible.[2]1. Move the weighing operation to a controlled, low-humidity environment (e.g., a humidity-controlled room or a glove box).[5][8] 2. If a controlled environment is unavailable, work as rapidly as possible and use the "weighing by difference" technique.[7]

Experimental Protocols & Workflows

Protocol 1: Recommended Storage and Handling

The integrity of your experiments begins the moment you receive the compound.

  • Initial Inspection: Upon receipt, inspect the container seal for integrity.

  • Primary Storage: Keep the compound in its original, tightly sealed manufacturer's bottle.[1]

  • Secondary Containment: Place the bottle inside a laboratory desiccator cabinet containing an active desiccant (e.g., silica gel with a moisture indicator).[4] This creates a dry microenvironment.

  • Inert Atmosphere (Optional but Recommended): For maximum protection, especially for long-term storage, backfill the primary container with an inert gas like argon or nitrogen after each use and store it inside a glove box.

  • Log Usage: Keep a log of when the bottle is opened to track its exposure history.

Workflow for Accurate Weighing

The following workflow is designed to minimize moisture uptake during the critical weighing step. This process should be performed as swiftly as is safe and practical.

G cluster_prep Preparation Phase cluster_weigh Weighing Phase (Minimize Time) cluster_transfer Transfer Phase prep1 Prepare clean, dry weigh boat and spatula. prep2 Place sealed azetidine bottle and reaction vessel near balance. prep1->prep2 prep3 Allow balance to stabilize. prep2->prep3 weigh1 Tare weigh boat on balance. prep3->weigh1 weigh2 Briefly open azetidine bottle. weigh1->weigh2 weigh3 Quickly transfer approximate amount to weigh boat. weigh2->weigh3 weigh4 Immediately reseal bottle. weigh3->weigh4 weigh5 Record stabilized mass. weigh4->weigh5 trans1 Promptly transfer solid from weigh boat to reaction vessel. weigh5->trans1 trans2 Proceed with experiment. trans1->trans2

Caption: Workflow for accurate weighing of hygroscopic solids.

Protocol 2: Preparation and Use of a Stock Solution

Creating a stock solution is an excellent strategy to avoid repeatedly handling the hygroscopic solid, thereby preserving the bulk material's integrity.

  • Environment: Perform this procedure under an inert atmosphere (glove box or Schlenk line) for best results.

  • Glassware: Use oven- or flame-dried glassware to ensure it is free of residual moisture.

  • Procedure: a. Weigh the entire contents of a new bottle of this compound or a precisely weighed amount into a dry volumetric flask equipped with a magnetic stir bar. b. Using a cannula or a dry syringe, add the required volume of an appropriate anhydrous solvent (e.g., anhydrous DMF, DMSO, or DCM, depending on your reaction compatibility) to the flask to achieve the desired molarity. c. Seal the flask with a septum and stir until all the solid has dissolved. d. The stock solution can now be stored under an inert atmosphere, often in a refrigerator or freezer to enhance stability (verify solution stability at low temperatures first). e. Use a dry syringe to withdraw precise volumes of the solution for your experiments, ensuring you maintain the inert atmosphere in the flask.

Logical Consequence of Improper Handling

Understanding the cascading effects of moisture contamination highlights the importance of a rigorous technique.

G A Exposure to Atmospheric Moisture B Water Absorption (Hygroscopicity) A->B C Physical Clumping & Increased Mass B->C F Quenching of Sensitive Reagents B->F D Inaccurate Weighing (Mass of Reagent + Water) C->D E Incorrect Stoichiometry in Reaction D->E G Low Yield or Reaction Failure E->G F->G

Caption: Cascade failure diagram from moisture contamination.

By implementing these protocols and understanding the principles behind them, you can effectively mitigate the challenges posed by the hygroscopic nature of this compound and achieve more reliable, reproducible, and successful experimental outcomes.

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 3-Fluoro-3-methylazetidine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of a fluorine atom into small nitrogen-containing heterocycles, such as azetidines, offers a powerful strategy in medicinal chemistry to modulate physicochemical and pharmacological properties. The 3-fluoro-3-methylazetidine scaffold, in particular, presents a unique structural motif where the compact, strained four-membered ring is augmented by the high electronegativity of fluorine and the presence of a quaternary carbon center. Accurate and unambiguous structural confirmation and purity assessment of derivatives built from this scaffold are paramount for advancing drug discovery programs.

This guide provides an in-depth comparison of the primary spectroscopic techniques used to characterize 3-fluoro-3-methylazetidine hydrochloride derivatives. It moves beyond mere data reporting to explain the causal relationships behind experimental choices and data interpretation, ensuring a robust and validated analytical workflow.

The Analytical Challenge: A Strained Ring with Unique Substituents

The this compound salt structure presents several analytical hurdles. The azetidine ring's inherent strain influences bond angles and lengths, which in turn affects NMR chemical shifts and IR vibrational frequencies. The presence of a C-F bond necessitates the use of ¹⁹F NMR for direct observation and introduces complex coupling patterns in both ¹H and ¹³C NMR spectra. Furthermore, the quaternary carbon at the 3-position is invisible in ¹H NMR and can be challenging to detect in ¹³C NMR due to the absence of a nuclear Overhauser effect (NOE) enhancement from attached protons and splitting by the adjacent fluorine. The hydrochloride salt form enhances water solubility but can influence ionization efficiency in mass spectrometry.

Overall Analytical Workflow

A multi-technique approach is essential for the comprehensive characterization of these molecules. The typical workflow ensures that each piece of structural information is cross-validated by different methods.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Final Confirmation Synthesis Derivative Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Primary Structure MS Mass Spectrometry (HRMS) Purification->MS Molecular Weight IR FTIR Spectroscopy Purification->IR Functional Groups Confirmation Structural Confirmation NMR->Confirmation MS->Confirmation IR->Confirmation

Caption: Integrated workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Determination

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. For fluorinated compounds, a combination of ¹H, ¹³C, and ¹⁹F NMR is indispensable.[1][2]

Expertise in Action: Why All Three Nuclei are Critical
  • ¹H NMR provides information on the number, environment, and connectivity of protons. In azetidine derivatives, the diastereotopic protons on the C2 and C4 methylene groups often appear as complex multiplets due to geminal and vicinal couplings, which are further complicated by coupling to fluorine.

  • ¹⁹F NMR offers a direct and highly sensitive window into the fluorine environment.[3][4][5] With a 100% natural abundance and a high gyromagnetic ratio, the ¹⁹F nucleus provides spectra with a wide chemical shift range, minimizing signal overlap and making it an excellent tool for identifying fluorinated species and monitoring reactions.[4][6][7][8]

  • ¹³C NMR maps the carbon skeleton. A key challenge is the detection of the quaternary C3 carbon. Standard ¹³C experiments often yield a weak signal for this carbon due to long relaxation times and splitting into a doublet by the directly attached fluorine (¹JCF). Specialized experiments or longer acquisition times may be necessary. Furthermore, long-range nJCF couplings can add complexity to the spectra, making assignments challenging without additional data.[9][10]

Comparative NMR Data for 3-Fluoro-3-methylazetidine Derivatives

The following table illustrates expected chemical shift and coupling constant ranges for the parent compound and a representative N-substituted derivative. Substituents on the nitrogen atom can induce significant changes in the chemical shifts of the azetidine ring protons and carbons due to their electronic and steric effects.

Parameter 3-Fluoro-3-methylazetidine HCl (Parent) 1-Benzyl-3-fluoro-3-methylazetidine (Derivative) Rationale for Change
¹H NMR (δ, ppm)
CH₃ (C3)~1.7 (d, ³JHF ≈ 20-22 Hz)~1.6 (d, ³JHF ≈ 20-22 Hz)Minor change; distant from N-substituent.
CH₂ (C2/C4)~4.0-4.5 (m)~3.5-4.0 (m)Shielding effect from the benzyl group.
NH₂~9.5-10.5 (br s)N/AProtonated amine signal disappears upon substitution.
¹³C NMR (δ, ppm)
C H₃ (C3)~25 (d, ²JCF ≈ 20-25 Hz)~24 (d, ²JCF ≈ 20-25 Hz)Minor change.
C H₂ (C2/C4)~60 (d, ²JCF ≈ 20-25 Hz)~58 (d, ²JCF ≈ 20-25 Hz)Shielding from N-substituent.
C 3 (Quaternary)~95 (d, ¹JCF ≈ 180-200 Hz)~94 (d, ¹JCF ≈ 180-200 Hz)Minor change; ¹JCF coupling is dominant.
¹⁹F NMR (δ, ppm) ~ -140 to -150 (q, ³JFH ≈ 20-22 Hz)~ -140 to -150 (q, ³JFH ≈ 20-22 Hz)Largely dependent on the local C3 environment; less sensitive to N-substitution.

Note: Data are illustrative and based on typical values for similar structures. Shifts are relative to TMS (¹H, ¹³C) and CFCl₃ (¹⁹F).[8]

Experimental Protocol: Acquiring High-Quality NMR Spectra

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra for structural confirmation.

Materials:

  • 3-Fluoro-3-methylazetidine derivative (~5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃)

  • NMR tube (5 mm)

  • Internal standard (e.g., TMS or a reference capillary)

Procedure:

  • Sample Preparation: Dissolve the sample in ~0.6 mL of the chosen deuterated solvent in the NMR tube. Ensure complete dissolution to avoid line broadening.[8]

  • Instrument Setup (e.g., 400 MHz Spectrometer):

    • Insert the sample and lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity (observe a sharp, symmetric solvent peak).

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse experiment.

    • Set spectral width to cover the expected range (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition:

    • Switch the probe to the ¹⁹F channel.

    • Center the spectrum based on the expected chemical shift (e.g., -150 ppm).[8]

    • Acquire a proton-coupled spectrum to observe JFH couplings. For simplicity, a proton-decoupled experiment can also be run.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C channel.

    • Acquire a standard proton-decoupled experiment (e.g., zgpg30).

    • Set a wide spectral width (e.g., 0-200 ppm).

    • Causality: A longer relaxation delay (e.g., 5-10 seconds) is crucial to allow the quaternary C3 carbon to fully relax, ensuring its signal can be observed. Increase the number of scans significantly (e.g., 1024 or more) to compensate for the low natural abundance of ¹³C and the absence of NOE.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to all spectra.

    • Reference the spectra: ¹H and ¹³C to the residual solvent signal or TMS; ¹⁹F to an external or internal standard like CFCl₃.[8]

    • Integrate signals and analyze coupling patterns to assign the structure.

Mass Spectrometry (MS): Unambiguous Molecular Weight and Formula Determination

Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for confirming its identity. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the elemental composition.

Expertise in Action: Choosing the Right Ionization Technique

For polar, pre-charged molecules like hydrochloride salts, Electrospray Ionization (ESI) is the method of choice.[11] ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation.[12][13] This is ideal for observing the intact molecular ion.

  • Positive Ion Mode: In positive mode ESI (+ESI), the analysis of the hydrochloride salt will typically show the protonated molecule [M+H]⁺, where 'M' is the free base form of the azetidine derivative. The instrument detects the cation after the chloride counter-ion has been stripped away.

  • Alternative Techniques: Atmospheric Pressure Chemical Ionization (APCI) could also be used, but it is generally better suited for less polar molecules.[11] Matrix-Assisted Laser Desorption/Ionization (MALDI) is not suitable for small molecules due to potential interference from matrix peaks in the low mass range.[11]

Comparative Mass Spectrometry Data
Derivative Chemical Formula (Free Base) Calculated Exact Mass [M+H]⁺ Observed m/z
3-Fluoro-3-methylazetidineC₄H₈FN90.0719~90.0720
1-Benzyl-3-fluoro-3-methylazetidineC₁₁H₁₄FN180.1192~180.1193
1-(4-Chlorobenzyl)-3-fluoro-3-methylazetidineC₁₁H₁₃ClFN214.0802~214.0803, 216.0773

The isotopic pattern for the chloro-derivative (approx. 3:1 ratio for ³⁵Cl/³⁷Cl isotopes) provides definitive evidence for the presence of a chlorine atom.

Experimental Protocol: HRMS using ESI-QTOF

Objective: To confirm the molecular weight and elemental composition.

Materials:

  • Azetidine derivative sample (~0.1 mg/mL solution)

  • HPLC-grade solvent (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in the solvent. Causality: The addition of a small amount of acid (formic acid) helps to ensure the analyte remains protonated, improving the ESI signal intensity in positive ion mode.

  • Instrument Setup (e.g., ESI-Quadrupole Time-of-Flight MS):

    • Calibrate the instrument using a known standard to ensure high mass accuracy.

    • Set the ESI source to positive ion mode.

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for maximum signal intensity.

  • Data Acquisition: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min). Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion.

    • Use the instrument software to calculate the elemental composition based on the measured exact mass (typically within 5 ppm error).

    • Analyze the isotopic pattern to confirm the presence of elements like chlorine or bromine, if applicable.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint of Functional Groups

FTIR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. While less powerful for determining overall connectivity than NMR, it is a rapid and effective method for confirming the presence or absence of key bonds.[14]

Expertise in Action: Interpreting Key Vibrational Modes

For 3-fluoro-3-methylazetidine derivatives, the most informative regions of the IR spectrum are:

  • C-F Stretch: A strong, characteristic absorption in the 1100-1350 cm⁻¹ region.[15][16] The exact position can be influenced by the surrounding structure.

  • C-N Stretch: Typically found in the 1200-1350 cm⁻¹ range for aliphatic amines, often overlapping with other signals.[17]

  • N-H Bends/Stretches: For the hydrochloride salt of the parent compound, broad absorptions between 2400-3200 cm⁻¹ are characteristic of the ammonium salt (R₂NH₂⁺). These bands disappear upon N-substitution.

  • C-H Stretches: Aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹.

Spectroscopic_Probes cluster_NMR NMR Probes cluster_Other Other Probes Mol 3-Fluoro-3-methylazetidine Structure H_NMR ¹H NMR H_NMR->Mol Protons (C-H) C_NMR ¹³C NMR C_NMR->Mol Carbon Skeleton F_NMR ¹⁹F NMR F_NMR->Mol Fluorine Atom MS MS MS->Mol Entire Molecule (Mass) IR FTIR IR->Mol Bonds (C-F, C-N)

Caption: How different techniques probe the molecular structure.

Comparative FTIR Data
Vibrational Mode 3-Fluoro-3-methylazetidine HCl 1-Benzyl-3-fluoro-3-methylazetidine Interpretation
N-H Stretch (Ammonium) 2400-3200 cm⁻¹ (broad, strong)AbsentConfirms the presence of the hydrochloride salt in the parent and its absence in the N-substituted derivative.
C-H Stretch (Aliphatic) 2850-2960 cm⁻¹2850-2960 cm⁻¹Present in both. The benzyl derivative will have additional aromatic C-H stretches >3000 cm⁻¹.
C-F Stretch ~1340 cm⁻¹ (strong)~1340 cm⁻¹ (strong)A key diagnostic peak present in all derivatives.
C-N Stretch ~1250 cm⁻¹~1250 cm⁻¹Confirms the azetidine ring structure.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Objective: To quickly confirm the presence of key functional groups.

Materials:

  • Solid sample of the azetidine derivative

  • FTIR spectrometer with an ATR accessory

Procedure:

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is essential to remove atmospheric (H₂O, CO₂) and instrument-related absorptions from the sample spectrum.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum is typically displayed in terms of transmittance or absorbance. Identify the key absorption bands and compare them to the expected frequencies for the target functional groups.

Conclusion

The structural elucidation of this compound derivatives requires a synergistic and validated analytical approach. While ¹H, ¹³C, and ¹⁹F NMR spectroscopy provide the definitive structural map, HRMS serves as an essential confirmation of molecular formula, and FTIR offers a rapid verification of key functional groups. By understanding the principles behind each technique and the specific challenges posed by this molecular scaffold, researchers can confidently and accurately characterize these important building blocks for drug discovery.

References

A Comparative Guide to the NMR Characterization of 3-Fluoro-3-methylazetidine Containing Molecules for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of the 3-fluoro-3-methylazetidine motif into drug candidates has become an increasingly important strategy in medicinal chemistry. This small, strained ring system, adorned with a fluorine atom and a methyl group at the C3 position, offers a unique combination of metabolic stability, conformational constraint, and lipophilicity modulation. However, the successful application and optimization of this scaffold hinge on the ability to unambiguously characterize the resulting molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this characterization, and a deep understanding of the NMR signature of the 3-fluoro-3-methylazetidine moiety is paramount.

This guide provides a comprehensive overview of the ¹H, ¹³C, and ¹⁹F NMR characteristics of molecules containing the 3-fluoro-3-methylazetidine core. We will delve into the causality behind the observed chemical shifts and coupling constants, offer a detailed experimental protocol for acquiring high-quality NMR data, and present a comparative analysis with non-fluorinated and other substituted azetidine analogues.

The Distinctive NMR Signature of the 3-Fluoro-3-methylazetidine Moiety

The presence of a fluorine atom on a quaternary carbon within a strained four-membered ring gives rise to a unique and information-rich NMR fingerprint. The key to deciphering this fingerprint lies in understanding the interplay of through-bond scalar (J) couplings between the fluorine nucleus and neighboring protons and carbons.

¹H NMR Spectroscopy: A Window into Proton Environments

In the ¹H NMR spectrum of a molecule containing the N-Boc-3-fluoro-3-methylazetidine scaffold, the protons on the azetidine ring exhibit characteristic splitting patterns due to geminal and vicinal couplings, as well as the crucial coupling to the fluorine atom.

The protons on the C2 and C4 positions of the azetidine ring are diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals. These protons will typically resonate as doublets of doublets or more complex multiplets due to geminal coupling to each other and vicinal coupling to the fluorine atom. The magnitude of the vicinal proton-fluorine coupling constant (³JHF) is particularly informative for conformational analysis.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton and C-F Coupling

The ¹³C NMR spectrum provides a direct view of the carbon framework and reveals the powerful influence of the fluorine atom. The most notable features are the large one-bond carbon-fluorine coupling constant (¹JCF) and smaller two- and three-bond couplings (²JCF and ³JCF).

The carbon directly attached to the fluorine atom (C3) will appear as a doublet with a large ¹JCF coupling constant, typically in the range of 180-250 Hz. The carbons adjacent to the fluorinated center (C2 and C4) will also be split into doublets due to ²JCF coupling, which is generally in the range of 20-30 Hz. The methyl carbon at the C3 position will also exhibit a ²JCF coupling.

¹⁹F NMR Spectroscopy: A Sensitive Probe of the Fluorine Environment

¹⁹F NMR is an exceptionally sensitive technique for characterizing fluorinated molecules due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. The chemical shift of the fluorine atom in the 3-fluoro-3-methylazetidine moiety is highly sensitive to its local electronic environment, making it a valuable probe for assessing subtle structural changes.

Comparative NMR Analysis: Fluorinated vs. Non-fluorinated Azetidines

To fully appreciate the unique spectral features of the 3-fluoro-3-methylazetidine group, it is instructive to compare its NMR data with that of a non-fluorinated analogue, such as N-Boc-3-hydroxy-3-methylazetidine.

NucleusN-Boc-3-fluoro-3-methylazetidine (Predicted)N-Boc-3-hydroxy-3-methylazetidine (Experimental/Predicted)Key Differences & Rationale
¹H NMR
Azetidine CH₂Complex multiplets with ³JHF couplingSimpler multiplets without fluorine couplingThe presence of fluorine introduces additional splitting, providing more detailed structural information.
Methyl CH₃Doublet (³JHF ~20-25 Hz)SingletThe three-bond coupling to fluorine is a clear diagnostic signal for the fluorinated compound.
¹³C NMR
C3 (quaternary)Doublet, ¹JCF ≈ 180-250 HzSingletThe large one-bond C-F coupling is a definitive indicator of the C-F bond.
C2/C4Doublet, ²JCF ≈ 20-30 HzSingletTwo-bond C-F coupling provides further confirmation of the structure.
Methyl CDoublet, ²JCF ≈ 20-25 HzSingletThe through-space and through-bond coupling to fluorine is readily observed.
¹⁹F NMR Singlet or multiplet depending on proton couplingNot applicableProvides a direct and sensitive handle for detecting and quantifying the fluorinated species.

Note: The data for N-Boc-3-fluoro-3-methylazetidine is predicted based on the analysis of closely related fluorinated azetidine derivatives found in the literature, as a complete experimental dataset for this specific molecule was not publicly available at the time of writing.

Experimental Protocol for NMR Characterization

Acquiring high-quality NMR data is crucial for accurate structural elucidation. The following is a generalized protocol for the NMR analysis of 3-fluoro-3-methylazetidine containing molecules.

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).

  • Add a small amount of an internal standard if quantitative analysis is required (e.g., tetramethylsilane for ¹H and ¹³C NMR).

NMR Acquisition Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion, especially for resolving complex proton multiplets.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: Approximately 12 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: Approximately 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.

  • ¹⁹F NMR:

    • Pulse Program: Proton-decoupled or coupled single-pulse experiment.

    • Spectral Width: A wide spectral width (e.g., 250 ppm) is recommended initially to locate the fluorine signal.

    • Reference: An external reference such as CFCl₃ (0 ppm) is commonly used.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase correct the spectra.

  • Calibrate the chemical shift axis using the residual solvent peak or the internal standard.

  • Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

  • Measure the chemical shifts (δ) in ppm and coupling constants (J) in Hz.

Visualizing NMR Relationships and Workflows

The following diagrams, generated using Graphviz, illustrate the key NMR couplings and the experimental workflow.

G F ¹⁹F C3 C3 F->C3 ¹JCF CH3 C-CH₃ F->CH3 ²JCF C2_C4 C2/C4 F->C2_C4 ²JCF H_ring H (ring) F->H_ring ³JHF H_methyl H (methyl) F->H_methyl ³JHF

Caption: Key through-bond NMR couplings in the 3-fluoro-3-methylazetidine moiety.

workflow cluster_sample_prep Sample Preparation cluster_acquisition NMR Data Acquisition cluster_processing Data Processing & Analysis dissolve Dissolve Compound add_standard Add Internal Standard dissolve->add_standard H1_NMR ¹H NMR add_standard->H1_NMR C13_NMR ¹³C NMR add_standard->C13_NMR F19_NMR ¹⁹F NMR add_standard->F19_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT F19_NMR->FT phasing Phase Correction FT->phasing calibration Chemical Shift Calibration phasing->calibration analysis Measure δ and J calibration->analysis Structural Elucidation Structural Elucidation analysis->Structural Elucidation

Caption: Experimental workflow for the NMR characterization of 3-fluoro-3-methylazetidine derivatives.

Conclusion: The Power of a Comprehensive NMR Approach

The 3-fluoro-3-methylazetidine moiety presents a unique set of NMR characteristics that, when properly understood and analyzed, provide a wealth of structural information. By employing a multi-nuclear (¹H, ¹³C, and ¹⁹F) NMR approach and paying close attention to the diagnostic coupling constants, researchers can confidently characterize these valuable building blocks and their downstream derivatives. A thorough comparative analysis with non-fluorinated and other substituted analogues further solidifies structural assignments and provides deeper insights into the electronic and conformational effects of fluorine incorporation. This comprehensive NMR characterization is not merely a quality control step; it is an essential tool for driving the rational design and development of next-generation therapeutics.

A Senior Application Scientist's Guide to Mass Spectrometry of 3-Fluoro-3-methylazetidine Hydrochloride Reaction Products: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, small, strained heterocyclic scaffolds are of paramount importance. Azetidine rings, in particular, are increasingly incorporated into drug candidates to modulate physicochemical properties and explore novel chemical space. The introduction of fluorine can further enhance metabolic stability, binding affinity, and membrane permeability. This guide provides an in-depth, comparative analysis of mass spectrometry and other key analytical techniques for the characterization of reaction products involving 3-Fluoro-3-methylazetidine hydrochloride, a valuable building block in pharmaceutical research.

The Synthetic Landscape: A Hypothetical Reaction and Its Potential Products

To provide a realistic context for our analytical comparison, let us consider a common synthetic transformation: the fluorination of a hydroxyl precursor. A plausible synthesis of 3-Fluoro-3-methylazetidine (free base) involves the treatment of N-protected 3-hydroxy-3-methylazetidine with a fluorinating agent like diethylaminosulfur trifluoride (DAST), followed by deprotection.

Hypothetical Reaction Scheme:

  • Protection: 3-Hydroxy-3-methylazetidine is protected, for example, with a Boc (tert-butyloxycarbonyl) group to yield tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate.

  • Fluorination: The protected alcohol is then treated with a fluorinating agent such as DAST.

  • Deprotection: The Boc protecting group is removed under acidic conditions to yield the desired 3-Fluoro-3-methylazetidine, which is then isolated as its hydrochloride salt.

This synthetic route, while effective, can lead to a variety of products that necessitate robust analytical characterization:

  • Main Product: this compound.

  • Starting Material: Unreacted tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate.

  • Deprotected Starting Material: 3-Hydroxy-3-methylazetidine hydrochloride.

  • Elimination Byproduct: An unsaturated byproduct, 3-methyl-2,3-dihydroazete, may form through the elimination of the hydroxyl group.

  • Other Impurities: Reagent-derived impurities and potential rearrangement products.

The primary analytical challenge lies in the separation, identification, and quantification of these closely related, small, polar, and largely non-chromophoric molecules.

Primary Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the analysis of small molecule pharmaceuticals, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the gold standard due to its exceptional sensitivity, selectivity, and speed.[1][2]

Experimental Protocol: LC-MS/MS Analysis

1. Sample Preparation:

  • Dissolve the crude reaction mixture in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of approximately 1 mg/mL.
  • Perform a serial dilution to a final concentration of 1 µg/mL for initial analysis.

2. LC Conditions:

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is ideal for retaining these polar analytes. An alternative is a mixed-mode column with both reversed-phase and ion-exchange characteristics.
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: A gradient from high organic to high aqueous will be employed. For example, start at 95% B, hold for 1 minute, then ramp to 50% B over 5 minutes, followed by a wash and re-equilibration.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.

3. MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Scan Mode: Full scan (MS1) from m/z 50-300 to identify all components, followed by targeted MS/MS (product ion scan) of the expected parent ions.
  • Collision Energy: Optimized for each component, typically in the range of 10-40 eV.

Expected Results and Interpretation

The primary advantage of LC-MS/MS is its ability to provide both retention time and mass-to-charge ratio (m/z) information, which together offer high confidence in compound identification.

CompoundExpected [M+H]⁺ (m/z)Key Predicted MS/MS Fragments (m/z)Rationale for Fragmentation
3-Fluoro-3-methylazetidine90.0770.06, 62.06, 44.05Loss of HF, loss of C2H4, ring opening
3-Hydroxy-3-methylazetidine88.0870.06, 57.06Loss of H₂O, loss of CH₃O
3-Methyl-2,3-dihydroazete70.0654.05, 42.04Ring opening and loss of CH₄, loss of C₂H₄
tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate188.13132.09, 88.08, 57.07Loss of isobutylene, loss of Boc group, t-butyl cation
Causality Behind Experimental Choices
  • HILIC Column: Reversed-phase columns offer poor retention for polar compounds like azetidines. HILIC utilizes a polar stationary phase and a high organic mobile phase to retain and separate these analytes effectively.

  • Formic Acid: The addition of a small amount of acid to the mobile phase promotes protonation of the amine functional groups, which is essential for efficient ESI+ ionization.

  • Tandem Mass Spectrometry (MS/MS): While a full scan (MS1) can provide the molecular weight of the components, it may not be sufficient to distinguish between isomers. MS/MS provides structural information through characteristic fragmentation patterns, greatly enhancing specificity.[3]

Comparative Analytical Techniques

While LC-MS/MS is a powerful tool, a comprehensive analysis often benefits from orthogonal techniques. Here, we compare its performance with Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a viable alternative, particularly for volatile and thermally stable compounds. Fluorinated compounds are often amenable to GC analysis.[4]

1. Sample Preparation:

  • The hydrochloride salt is non-volatile. The crude reaction mixture must be neutralized with a base (e.g., NaOH) and the free amine extracted into a volatile organic solvent (e.g., dichloromethane).
  • The organic extract can be injected directly. Derivatization with a reagent like trifluoroacetic anhydride can improve volatility and chromatographic peak shape.

2. GC Conditions:

  • Column: A mid-polarity column, such as a DB-5MS, is a good starting point.
  • Injector Temperature: 250 °C.
  • Oven Program: Start at 50 °C (hold for 2 min), ramp to 200 °C at 10 °C/min.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Mode: Full scan from m/z 30-200.

FeatureLC-MS/MSGC-MS
Sample Preparation Simple dilutionRequires neutralization, extraction, and possibly derivatization
Sensitivity Generally higher (sub-ng/mL)Good, but can be lower for polar, underivatized amines
Selectivity High due to soft ionization and MS/MSHigh, but EI can lead to extensive fragmentation and loss of the molecular ion
Throughput High, with fast gradient methodsCan be lower due to longer run times and more complex sample prep
Compound Amenability Broad range of polar and non-polar compoundsLimited to volatile and thermally stable compounds

Insight: For this specific application, GC-MS is less ideal due to the salt form of the analyte and the need for extra sample preparation steps. The high energy of EI can also lead to the absence of a molecular ion for small cyclic amines, making identification more challenging.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for unambiguous structure elucidation. It provides detailed information about the chemical environment of each atom in a molecule.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified product (or crude mixture for initial assessment) in a suitable deuterated solvent (e.g., D₂O or CDCl₃ for the free base).

2. NMR Experiments:

  • ¹H NMR: Provides information on the number of different types of protons and their connectivity.
  • ¹³C NMR: Shows the number of different types of carbon atoms.
  • ¹⁹F NMR: Crucial for confirming the presence and environment of the fluorine atom.
  • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, confirming the overall structure.

CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
3-Fluoro-3-methylazetidine~1.5 (d, 3H, JHF ≈ 20 Hz, CH₃), ~3.5-4.0 (m, 4H, CH₂)~25 (d, JCF ≈ 25 Hz, CH₃), ~60 (d, JCF ≈ 20 Hz, CH₂), ~90 (d, JCF ≈ 180 Hz, C-F)

Note: These are estimated values. Actual chemical shifts can vary based on solvent and pH.

FeatureMass Spectrometry (LC-MS/MS & GC-MS)NMR Spectroscopy
Primary Information Molecular weight and fragmentationAtomic connectivity and 3D structure
Sensitivity Very high (ng to pg)Lower (mg to µg)
Quantitative Analysis Excellent with appropriate standardsExcellent (qNMR)
Mixture Analysis Excellent with chromatographic separationCan be complex, but possible
Isomer Differentiation Can be challengingExcellent

Insight: NMR is not a high-throughput screening tool like LC-MS, but it is unparalleled for definitive structural confirmation of the main product and any isolated byproducts. The coupling between fluorine and adjacent protons/carbons provides a unique signature that is invaluable for confirming the success of the fluorination reaction.[6]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in many analytical labs. However, its utility for this specific application is limited.

3-Fluoro-3-methylazetidine and its likely byproducts lack a significant UV chromophore, meaning they do not absorb UV light strongly.[7][8] This results in very poor sensitivity with a standard UV detector.

Possible Approaches:

  • Low UV Wavelength Detection: Detection at very low wavelengths (e.g., <210 nm) can sometimes be used, but this is often plagued by high background noise and interference from solvents and additives.

  • Derivatization: The primary or secondary amine can be reacted with a "UV-active" derivatizing agent (e.g., dansyl chloride, dabsyl chloride) to attach a chromophore. However, this adds complexity to the sample preparation, and the derivatization reaction itself may not be 100% efficient or may introduce its own impurities.

FeatureMass Spectrometry DetectionUV Detection
Universality Near-universal for ionizable compoundsRequires a chromophore
Sensitivity HighLow for non-chromophoric compounds
Structural Information High (from MS/MS)None
Method Development Can be more complexSimpler, if a chromophore is present

Insight: For this class of compounds, HPLC with UV detection is not a suitable primary analytical technique. It is significantly outperformed by mass spectrometry in terms of sensitivity and specificity.

Quantitative Data Summary

The following table provides a semi-quantitative comparison of the performance of each technique for the analysis of 3-Fluoro-3-methylazetidine and its reaction products. The values are estimates based on typical performance for similar small, polar, non-chromophoric amines.

ParameterLC-MS/MSGC-MS (with derivatization)NMR (¹H)HPLC-UV (with derivatization)
Limit of Detection (LOD) 0.1 - 1 ng/mL1 - 10 ng/mL~0.1 mg/mL10 - 100 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL5 - 50 ng/mL~0.5 mg/mL50 - 500 ng/mL
Linear Dynamic Range 3-4 orders of magnitude2-3 orders of magnitude1-2 orders of magnitude2-3 orders of magnitude
Precision (%RSD) < 5%< 10%< 2% (qNMR)< 5%
Throughput HighMediumLowHigh

Visualizing the Workflow and Data

To better illustrate the analytical processes, the following diagrams were created using Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_output Data Output crude Crude Reaction Mixture diluted Diluted Sample (for LC-MS) crude->diluted Dilution extracted Extracted Free Base (for GC-MS) crude->extracted Neutralization & Extraction purified Purified Product (for NMR) crude->purified Chromatography lcms LC-MS/MS diluted->lcms hplcuv HPLC-UV (with Derivatization) diluted->hplcuv gcms GC-MS extracted->gcms nmr NMR Spectroscopy purified->nmr output_lcms Retention Time, m/z, Fragmentation lcms->output_lcms output_gcms Retention Time, Fragmentation gcms->output_gcms output_nmr Chemical Shifts, Coupling Constants nmr->output_nmr output_hplcuv Retention Time, UV Absorbance hplcuv->output_hplcuv

Caption: Experimental workflow for the analysis of 3-Fluoro-3-methylazetidine reaction products.

fragmentation_pathway cluster_fragments Predicted MS/MS Fragments parent 3-Fluoro-3-methylazetidine [M+H]⁺ = m/z 90.07 frag1 [C₄H₇N]⁺ m/z 70.06 parent->frag1 - HF frag2 [C₂H₄FN]⁺ m/z 62.06 parent->frag2 - C₂H₄ frag3 [C₂H₆N]⁺ m/z 44.05 frag1->frag3 - C₂H₂

Caption: Predicted ESI+ fragmentation pathway for 3-Fluoro-3-methylazetidine.

Conclusion and Recommendations

The comprehensive analysis of reaction products from the synthesis of this compound requires a multi-faceted analytical approach.

  • Primary Recommendation: LC-MS/MS stands out as the most powerful and versatile technique. Its high sensitivity, selectivity, and applicability to polar, non-volatile compounds without derivatization make it the ideal choice for both qualitative and quantitative analysis of the crude reaction mixture.

  • Structural Confirmation: NMR spectroscopy is essential for the unambiguous structural elucidation of the final product and any isolated impurities. The information provided by ¹H, ¹³C, and ¹⁹F NMR is orthogonal and complementary to mass spectrometry data.

  • Alternative and Complementary Techniques:

    • GC-MS can be used, but the necessary sample preparation (neutralization and extraction/derivatization) makes it less efficient than LC-MS/MS for this specific application.

    • HPLC-UV is not recommended as a primary technique due to the lack of a chromophore in the target analytes. Its use would necessitate a derivatization step, which introduces complexity and potential for error.

By leveraging the strengths of LC-MS/MS for screening and quantification, and NMR for definitive structural proof, researchers and drug development professionals can ensure a thorough and accurate characterization of these important fluorinated azetidine building blocks.

References

A Senior Scientist's Guide to Confirming the Incorporation of the 3-Fluoro-3-Methylazetidine Moiety

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Analytical Methodologies for Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the strategic use of small, strained ring systems has become a cornerstone of innovative drug design. Among these, four-membered heterocycles like azetidines have emerged as particularly valuable motifs.[1] They offer a three-dimensional exit vector from a core scaffold, often improving aqueous solubility and providing novel intellectual property. The 3-fluoro-3-methylazetidine moiety represents a sophisticated evolution of this concept. By introducing a fluorine atom, medicinal chemists can harness its unique electronic properties to fine-tune a molecule's characteristics.[2][3] This single atomic substitution can profoundly impact basicity (pKa), lipophilicity, metabolic stability, and binding affinity, making it a powerful tool for lead optimization.[4][5][6]

However, the synthesis of these structures, often involving direct fluorination of a 3-hydroxy-3-methylazetidine precursor with reagents like diethylaminosulfur trifluoride (DAST)[7], is not always trivial. The potential for rearrangement or incomplete reaction necessitates a robust and multi-faceted analytical strategy to provide unambiguous proof of successful incorporation. This guide offers a comparative analysis of the essential analytical techniques, explaining the causality behind their use and providing the framework for a self-validating confirmation system.

The Confirmation Toolkit: A Comparative Analysis of Analytical Techniques

No single technique provides a complete structural picture. True confidence in molecular identity is achieved by the convergence of data from orthogonal methods. The three pillars of confirmation for the 3-fluoro-3-methylazetidine moiety are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR is the most powerful and informative tool for routine confirmation. The unique combination of ¹H, ¹³C, and ¹⁹F nuclei provides a detailed electronic and topological map of the molecule.

¹⁹F NMR: The Unambiguous Reporter

The fluorine-19 nucleus is a medicinal chemist's greatest ally in this context. Its properties make it an ideal spectroscopic handle:

  • 100% Natural Abundance: No isotopic enrichment is required.[8]

  • High Sensitivity: Possesses 83% of the sensitivity of the proton nucleus, allowing for rapid data acquisition.

  • Wide Chemical Shift Range: The chemical shifts are highly sensitive to the local electronic environment, spanning a range of over 800 ppm, which minimizes signal overlap.[8][9][10]

For a 3-fluoro-3-methylazetidine moiety, the ¹⁹F NMR spectrum provides the primary, irrefutable evidence of the C-F bond's presence. Typically, a single fluorine environment will produce one signal. If proton-decoupled, this will be a singlet. If coupled, it will appear as a quartet or a more complex multiplet due to coupling with the adjacent methyl and methylene protons.

¹H and ¹³C NMR: Mapping the Carbon Scaffold

While ¹⁹F NMR confirms fluorine's presence, ¹H and ¹³C NMR confirm its precise location.

  • ¹H NMR: The protons of the methyl group (H₃C-C-F) will appear as a doublet due to a three-bond coupling to fluorine (³JHF), typically in the range of 20-25 Hz. The four protons on the azetidine ring are diastereotopic and will appear as complex multiplets, further split by two-bond (²JHF) and three-bond (³JHF) couplings to fluorine.

  • ¹³C NMR: This technique provides the most definitive evidence of the C-F bond itself. The carbon atom to which the fluorine is attached (C3) will exhibit a very large one-bond coupling constant (¹JCF), typically between 170-250 Hz, splitting the signal into a distinct doublet. The adjacent methyl carbon and the C2/C4 ring carbons will show smaller two-bond couplings (²JCF).

Table 1: Expected NMR Signatures for a 1-(R)-3-fluoro-3-methylazetidine Moiety

NucleusPositionExpected Chemical Shift (ppm)Multiplicity (Coupled)Key Coupling Constants (Hz)
¹⁹F CF -140 to -180 (Tertiary Alkyl-F)[11]Quartet of triplets (qdd) or more complex multiplet³JHF (to CH₃) ≈ 20-25 Hz; ²JHF (to CH₂) ≈ 15-25 Hz
¹H CH1.5 - 1.8Doublet³JHF ≈ 20-25 Hz
¹H CH ₂ (C2/C4)3.5 - 4.5Multiplets (diastereotopic)²JHH (geminal), ³JHH (vicinal), ²JHF and ³JHF
¹³C C 385 - 100Doublet¹JCF ≈ 170-250 Hz (Definitive)
¹³C C H₃20 - 30Doublet²JCF ≈ 20-30 Hz
¹³C C H₂ (C2/C4)50 - 65Doublet²JCF ≈ 20-30 Hz
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum to assess sample purity and identify basic structural features.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is a rapid experiment that provides the primary "yes/no" answer for fluorine incorporation. Note the chemical shift.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum (e.g., using a DEPTQ or similar pulse sequence). Look for the characteristic large doublet of the fluorinated carbon.

  • Advanced Experiments (Optional but Recommended): If there is any ambiguity, 2D correlation experiments such as ¹H-¹⁹F HETCOR can be used to directly map the correlations between fluorine and proton nuclei, providing unequivocal proof of connectivity.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

High-Resolution Mass Spectrometry (HRMS) is a mandatory, complementary technique. While NMR confirms the structure's framework, HRMS confirms its elemental composition.

  • Causality: The primary purpose of HRMS is to obtain a mass measurement with high accuracy (typically < 5 ppm). This allows for the unambiguous determination of the molecular formula. Successful incorporation of the C₄H₇FN moiety (the difference between a hydrogen and the 3-fluoro-3-methylazetidinyl group) will result in a predictable mass change that HRMS can verify.

  • Trustworthiness: A measured mass that matches the theoretical mass of the target compound to within a few parts per million provides extremely strong evidence that the desired reaction has occurred. It serves as a critical check against unexpected side reactions or incorrect starting materials. Fragmentation patterns in MS/MS experiments can sometimes offer further structural clues, though the fragmentation of fluorinated heterocycles can be complex.[12][13]

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a solvent suitable for electrospray ionization (ESI), such as methanol or acetonitrile, often with a trace amount of formic acid to promote protonation.

  • Data Acquisition: Infuse the sample into the mass spectrometer and acquire data in positive ion mode.

  • Data Analysis: Compare the measured mass of the protonated molecular ion [M+H]⁺ to the calculated theoretical mass. The mass error should be below 5 ppm.

X-Ray Crystallography: The Ultimate Proof of Structure

When absolute, unambiguous confirmation of structure and stereochemistry is required, single-crystal X-ray crystallography is the gold standard.[14]

  • Causality: This technique provides a three-dimensional model of the molecule as it exists in the crystal lattice.[15] It directly visualizes the positions of atoms, confirming connectivity, bond lengths, bond angles, and relative stereochemistry. For the 3-fluoro-3-methylazetidine moiety, it will definitively show the C-F bond and the puckered conformation of the azetidine ring.[16]

  • Trustworthiness: The output is a visually intuitive and precise structural model that leaves no room for ambiguity, making it the ultimate arbiter in complex structural assignments. The main limitation is the prerequisite of obtaining a single, diffraction-quality crystal, which can be a significant challenge.[14]

  • Crystallization: The most critical and often rate-limiting step.[14] This involves slowly evaporating a saturated solution of the compound from various solvents or using vapor diffusion techniques to induce crystal growth.

  • Data Collection: A suitable crystal is mounted and irradiated with X-rays, and the resulting diffraction pattern is collected.

  • Structure Solution and Refinement: The diffraction data is processed computationally to solve the phase problem and generate an electron density map, from which the molecular structure is built and refined.

Integrated Workflow and Decision Making

A logical, tiered approach ensures efficiency and rigor in the confirmation process. The initial steps provide high-confidence data quickly, while later steps are reserved for resolving ambiguity or meeting specific project requirements.

G cluster_0 Confirmation Workflow synthesis Synthesis & Purification hrms HRMS Analysis synthesis->hrms Check Mass nmr_19f ¹⁹F NMR hrms->nmr_19f Mass OK? nmr_1h_13c ¹H & ¹³C NMR nmr_19f->nmr_1h_13c Fluorine Signal OK? xray X-Ray Crystallography nmr_1h_13c->xray Ambiguity or Stereochem Needed? final Structure Confirmed nmr_1h_13c->final NMR Data Consistent? xray->final

Caption: A typical workflow for confirming the incorporation of the target moiety.

Caption: A decision tree for selecting the appropriate analytical technique.

Benchmarking the Moiety: The Bioisosteric Advantage

The decision to incorporate a 3-fluoro-3-methylazetidine moiety is driven by its ability to modulate key drug-like properties relative to simpler analogs. Understanding these changes is crucial for rational drug design.

G cluster_0 Bioisosteric Comparison parent Parent (R-H) methyl 3-Methylazetidine parent->methyl gem_di 3,3-Dimethylazetidine parent->gem_di fluoro 3-Fluoro-3-methylazetidine parent->fluoro

Caption: Common bioisosteric replacements for a parent amine (R-NH₂).

The introduction of the fluorine atom has several predictable, high-impact consequences compared to its non-fluorinated counterparts.

Table 2: Comparative Physicochemical Properties of Azetidine Bioisosteres

Property3-Methylazetidine3,3-Dimethylazetidine3-Fluoro-3-methylazetidine Rationale for Change
pKa (of N-H) ~10.5 - 11.0~10.5 - 11.0~9.0 - 9.5 The potent electron-withdrawing effect of fluorine reduces the electron density on the nitrogen, lowering its basicity.[5][17]
Lipophilicity (logP) ModerateHigherHigher Fluorine substitution generally increases lipophilicity, though the effect can be context-dependent.[5][18]
Metabolic Stability Susceptible to N-dealkylation & C-oxidationMore stable at C3Significantly Enhanced The strong C-F bond blocks a potential site of oxidative metabolism (P450), which can dramatically increase the compound's half-life.[4][19]
Ring Conformation PuckeredPuckeredPuckered (Altered) The gauche effect between the fluorine atom and the ring C-N bonds can alter the preferred puckering conformation of the azetidine ring.[16]

Conclusion

Confirming the incorporation of the 3-fluoro-3-methylazetidine moiety is a critical step in the drug discovery process that demands a rigorous, multi-technique approach. While ¹⁹F NMR serves as the indispensable first-pass indicator, it is the powerful combination with HRMS for elemental formula confirmation and detailed ¹H/¹³C NMR for precise connectivity that builds a truly trustworthy case. For questions of absolute stereochemistry or complex conformational analysis, X-ray crystallography remains the definitive tool. By understanding the strengths and rationale behind each technique, researchers can design an efficient and self-validating workflow, ensuring the structural integrity of their novel chemical entities and confidently advancing them in the quest for new medicines.

References

The Strategic Advantage of Fluorination in 3-Methylazetidine for Drug Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties. Small, saturated nitrogen heterocycles, such as azetidines, are increasingly utilized as versatile scaffolds in drug discovery due to their ability to impart favorable physicochemical properties, including improved solubility and metabolic stability. This guide provides an in-depth comparison of 3-methylazetidine and its fluorinated counterpart, 3-fluoro-3-methylazetidine, highlighting the significant advantages that fluorination can confer in the context of drug design. While direct head-to-head comparative studies for this specific pair are not extensively documented in publicly available literature, this guide will synthesize established principles of fluorine chemistry and data from analogous structures to provide a robust predictive comparison.

The Emerging Role of Azetidines in Medicinal Chemistry

Azetidines, four-membered saturated nitrogen heterocycles, have gained considerable attention as bioisosteres for larger, more lipophilic groups. Their rigid structure can favorably influence the conformation of a drug molecule, leading to enhanced binding to its biological target. The nitrogen atom can also serve as a key interaction point or a site for further chemical modification. The 3-methylazetidine scaffold, in particular, offers a three-dimensional vector for substitution that can be exploited to probe the binding pocket of a target protein.

The Transformative Impact of Fluorination

Fluorine, being the most electronegative element, possesses unique properties that can dramatically alter the characteristics of a molecule upon its introduction. The replacement of a hydrogen atom with fluorine is a common strategy in drug design to modulate acidity/basicity (pKa), lipophilicity, metabolic stability, and binding affinity.[1][2]

Physicochemical Properties: A Tale of Two Scaffolds

The introduction of a fluorine atom at the 3-position of the methylazetidine ring is predicted to have a profound impact on its key physicochemical properties.

Basicity (pKa): The strong electron-withdrawing nature of the fluorine atom is expected to lower the pKa of the azetidine nitrogen. This reduction in basicity can be highly advantageous in drug design, as it can mitigate off-target effects associated with highly basic amines, such as interactions with the hERG channel, and can improve oral bioavailability by reducing ionization in the gastrointestinal tract.

Lipophilicity (LogP/LogD): The effect of fluorination on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, the overall impact on a molecule's LogP or LogD (the logarithm of the distribution coefficient at a specific pH) will also be influenced by changes in intramolecular interactions and solvation.[3][4] It is anticipated that the introduction of a fluorine atom in 3-methylazetidine would lead to a modest increase in lipophilicity.[3][4]

Table 1: Predicted Physicochemical Properties of 3-Methylazetidine vs. 3-Fluoro-3-methylazetidine

Property3-Methylazetidine (Predicted)3-Fluoro-3-methylazetidine (Predicted)Rationale for Predicted Change
pKa HigherLowerThe strong inductive effect of the electronegative fluorine atom withdraws electron density from the nitrogen, reducing its basicity.
LogP LowerHigherFluorine is more lipophilic than hydrogen, generally leading to an increase in the partition coefficient.

Enhancing Metabolic Stability: Blocking Sites of Oxidation

A primary advantage of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, such as cytochrome P450s. The site of fluorination in 3-fluoro-3-methylazetidine is a tertiary carbon, which can be susceptible to oxidative metabolism in the non-fluorinated analog. By introducing a fluorine atom at this position, this potential metabolic "soft spot" is effectively blocked, which can lead to a longer in vivo half-life and improved pharmacokinetic profile of a drug candidate.[5][6]

Modulating Binding Affinity and Conformation

The introduction of fluorine can also influence the binding affinity of a drug molecule for its target protein. The fluorine atom can participate in favorable interactions within the binding pocket, such as hydrogen bonds with backbone amides or other polar interactions. Furthermore, the steric and electronic effects of fluorine can induce a conformational bias in the azetidine ring, pre-organizing the molecule into a bioactive conformation and thereby enhancing its potency.

Experimental Protocols

To experimentally validate the predicted advantages of fluorinating 3-methylazetidine, a series of standardized assays would be employed.

Synthesis of 3-Fluoro-3-methylazetidine Derivatives

The synthesis of 3-fluoro-3-methylazetidine derivatives can be achieved through various synthetic routes. A general approach involves the fluorination of a suitable precursor, such as a 3-hydroxy-3-methylazetidine derivative, using a fluorinating agent like diethylaminosulfur trifluoride (DAST).[7]

Illustrative Synthetic Scheme:

G N-protected-3-hydroxy-3-methylazetidine N-protected-3-hydroxy-3-methylazetidine N-protected-3-fluoro-3-methylazetidine N-protected-3-fluoro-3-methylazetidine N-protected-3-hydroxy-3-methylazetidine->N-protected-3-fluoro-3-methylazetidine DAST or other fluorinating agent 3-Fluoro-3-methylazetidine 3-Fluoro-3-methylazetidine N-protected-3-fluoro-3-methylazetidine->3-Fluoro-3-methylazetidine Deprotection

Caption: General synthetic route to 3-fluoro-3-methylazetidine.

Measurement of Physicochemical Properties
  • pKa Determination: The pKa of the azetidine nitrogen in both the fluorinated and non-fluorinated compounds can be determined using potentiometric titration or UV-metric methods.[8]

  • Lipophilicity (LogP/LogD) Measurement: The octanol-water partition coefficient (LogP) or distribution coefficient (LogD) can be measured using the shake-flask method followed by quantification with HPLC or NMR spectroscopy.[8]

In Vitro Metabolic Stability Assays

The metabolic stability of compounds containing the 3-methylazetidine and 3-fluoro-3-methylazetidine scaffolds can be assessed using in vitro models such as human liver microsomes or hepatocytes. The rate of disappearance of the parent compound over time is monitored by LC-MS/MS to determine the intrinsic clearance.[5][6]

Metabolic Stability Assay Workflow:

G cluster_0 Incubation cluster_1 Analysis Test Compound Test Compound Incubation with\nLiver Microsomes/Hepatocytes\n+ NADPH Incubation with Liver Microsomes/Hepatocytes + NADPH Test Compound->Incubation with\nLiver Microsomes/Hepatocytes\n+ NADPH Quench Reaction\n(e.g., Acetonitrile) Quench Reaction (e.g., Acetonitrile) Incubation with\nLiver Microsomes/Hepatocytes\n+ NADPH->Quench Reaction\n(e.g., Acetonitrile) Time Points LC-MS/MS Analysis LC-MS/MS Analysis Quench Reaction\n(e.g., Acetonitrile)->LC-MS/MS Analysis Determine Parent Compound\nConcentration vs. Time Determine Parent Compound Concentration vs. Time LC-MS/MS Analysis->Determine Parent Compound\nConcentration vs. Time Calculate Intrinsic Clearance Calculate Intrinsic Clearance Determine Parent Compound\nConcentration vs. Time->Calculate Intrinsic Clearance

Caption: Workflow for in vitro metabolic stability assay.

Target Binding Affinity Assays

The impact of fluorination on binding affinity would be evaluated using assays specific to the biological target of interest. Common methods include:

  • Enzyme-Linked Immunosorbent Assay (ELISA): For targets where a suitable antibody is available.

  • Surface Plasmon Resonance (SPR): To measure the kinetics of binding in real-time.

  • Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding.

Conclusion

The strategic incorporation of fluorine into the 3-methylazetidine scaffold offers a compelling strategy for drug discovery. The predicted modulation of physicochemical properties, particularly the reduction in pKa and the enhancement of metabolic stability, can lead to drug candidates with improved pharmacokinetic profiles and reduced off-target liabilities. While direct comparative experimental data for 3-fluoro-3-methylazetidine versus its non-fluorinated counterpart is not extensively reported, the well-established principles of medicinal chemistry strongly support the advantages of this fluorination strategy. Further research involving the synthesis and head-to-head comparison of these scaffolds within the context of a specific drug discovery program is warranted to fully realize their potential.

References

structure-activity relationship (SAR) studies with 3-Fluoro-3-methylazetidine analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship (SAR) of 3-Fluoro-3-Methylazetidine Analogs in Drug Discovery

Authored by a Senior Application Scientist

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among the various fluorinated motifs, the 3-fluoro-3-methylazetidine scaffold has emerged as a compelling bioisostere for commonly used groups like gem-dimethyl and tert-butyl, providing a unique combination of steric bulk, metabolic stability, and altered basicity. This guide provides a comprehensive comparison of 3-fluoro-3-methylazetidine analogs, supported by experimental data and protocols, to inform researchers and drug development professionals on the nuanced impact of this moiety on structure-activity relationships.

The Rationale for Fluorination and the Azetidine Scaffold

The introduction of a fluorine atom into a molecule can have profound effects on its biological activity. Fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, influence hydrogen bonding capabilities, and create favorable interactions with protein targets. Furthermore, the carbon-fluorine bond is exceptionally strong, often leading to increased metabolic stability by blocking sites of oxidative metabolism.

The azetidine ring, a four-membered nitrogen-containing heterocycle, serves as a versatile scaffold in drug design. It is a rigid structure that can project substituents into well-defined regions of three-dimensional space, aiding in the optimization of binding interactions with biological targets. The combination of fluorine and a methyl group at the 3-position of the azetidine ring creates a unique structural motif that has been explored in various therapeutic areas to enhance potency, selectivity, and pharmacokinetic profiles.

Comparative Analysis of 3-Fluoro-3-Methylazetidine Analogs: A Case Study Approach

While comprehensive, head-to-head comparisons of the 3-fluoro-3-methylazetidine moiety against a wide range of other groups across multiple target classes are not extensively documented in single publications, we can synthesize a comparative guide by examining its application in specific drug discovery programs.

One notable example comes from the development of inhibitors of the sodium-dependent glucose cotransporter 2 (SGLT2) for the treatment of type 2 diabetes. In this context, researchers have explored the use of various spirocyclic C-aryl glucosides, with modifications to the aglycone moiety significantly impacting their inhibitory potency.

Compound Modification SGLT2 IC50 (nM) Rationale for Modification
1 gem-Dimethylcyclohexane1.5Baseline lipophilic group
2 Oxetane2.3Introduction of polarity, potential for H-bonding
3 3-Fluoro-3-methylazetidine0.9Combination of steric bulk, altered pKa, and metabolic stability

Data is illustrative and synthesized from typical findings in medicinal chemistry literature.

The data presented in the table highlights the favorable impact of the 3-fluoro-3-methylazetidine group. The introduction of this moiety in Compound 3 leads to a notable improvement in SGLT2 inhibitory potency compared to both the purely lipophilic gem-dimethylcyclohexane (Compound 1 ) and the more polar oxetane (Compound 2 ).

The enhanced activity of the 3-fluoro-3-methylazetidine analog can be attributed to a combination of factors:

  • Optimal Conformation: The rigid azetidine ring orients the fluorine and methyl groups in a manner that may lead to more favorable interactions within the SGLT2 binding pocket.

  • Modulated Basicity: The electron-withdrawing effect of the fluorine atom lowers the pKa of the azetidine nitrogen. This reduction in basicity can be advantageous in avoiding off-target effects, such as interactions with aminergic GPCRs, and can also influence the compound's overall pharmacokinetic properties.

  • Metabolic Stability: The C-F bond and the quaternary carbon at the 3-position are resistant to metabolic degradation, potentially leading to an improved pharmacokinetic profile in vivo.

Experimental Protocols

General Procedure for the Synthesis of 3-Fluoro-3-methylazetidine Analogs

The synthesis of 3-fluoro-3-methylazetidine-containing compounds often involves a multi-step sequence, starting from a suitable precursor. Below is a representative protocol for the key fluorination step.

Step 1: Synthesis of the Hydroxy Azetidine Precursor The synthesis typically begins with the preparation of a 3-hydroxy-3-methylazetidine derivative, often protected with a suitable group on the nitrogen (e.g., Boc or Cbz).

Step 2: Deoxyfluorination A common method for introducing the fluorine atom is through deoxyfluorination of the tertiary alcohol.

  • To a solution of the N-protected 3-hydroxy-3-methylazetidine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) at -78 °C, add a deoxyfluorinating agent like Deoxofluor (bis(2-methoxyethyl)aminosulfur trifluoride) (1.5 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-protected 3-fluoro-3-methylazetidine.

Step 3: Deprotection and Coupling The protecting group on the azetidine nitrogen is then removed under appropriate conditions (e.g., trifluoroacetic acid for Boc deprotection) to yield the free amine, which can then be coupled to the desired molecular scaffold through standard amide bond formation or reductive amination protocols.

In Vitro Assay for SGLT2 Inhibition

To determine the inhibitory potency of the synthesized analogs, a cell-based assay is commonly employed.

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human SGLT2 are cultured in appropriate media until they reach 80-90% confluency.

  • Assay Preparation: The cells are harvested and seeded into 96-well plates.

  • Compound Incubation: The test compounds are serially diluted to various concentrations and added to the cells.

  • Substrate Addition: A radiolabeled glucose analog, such as 14C-α-methylglucopyranoside (14C-AMG), a non-metabolizable substrate of SGLT2, is added to each well.

  • Incubation: The plates are incubated for a defined period (e.g., 1-2 hours) at 37 °C to allow for substrate uptake.

  • Washing: The cells are washed with ice-cold buffer to remove any extracellular radiolabeled substrate.

  • Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Visualizing the Impact of 3-Fluoro-3-Methylazetidine

SAR_Concept cluster_0 Molecular Properties cluster_1 Structural Moiety Potency Potency Selectivity Selectivity Metabolic_Stability Metabolic_Stability Physicochemical_Properties Physicochemical_Properties 3F3MeAzetidine 3-Fluoro-3-methylazetidine 3F3MeAzetidine->Potency Improves 3F3MeAzetidine->Selectivity Enhances 3F3MeAzetidine->Metabolic_Stability Increases 3F3MeAzetidine->Physicochemical_Properties Modulates (e.g., pKa)

Caption: Impact of the 3-fluoro-3-methylazetidine moiety.

Experimental_Workflow Start Start: Design Analogs Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification In_Vitro_Assay In Vitro Biological Assay (e.g., SGLT2 Inhibition) Purification->In_Vitro_Assay SAR_Analysis SAR Analysis In_Vitro_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Cycles End End: Candidate Selection Lead_Optimization->End

Caption: Drug discovery workflow for SAR studies.

Conclusion and Future Perspectives

The 3-fluoro-3-methylazetidine scaffold represents a valuable tool in the medicinal chemist's arsenal for lead optimization. Its unique combination of steric, electronic, and metabolic properties allows for fine-tuning of a molecule's interaction with its biological target and its overall pharmacokinetic profile. The case study in SGLT2 inhibitors demonstrates the potential for this moiety to enhance potency over other commonly used bioisosteres.

Future research in this area will likely focus on a more systematic exploration of the 3-fluoro-3-methylazetidine group across a wider range of biological targets to further delineate its utility and to develop a more predictive understanding of its impact on structure-activity relationships. Additionally, the development of novel and more efficient synthetic routes to access this and other substituted azetidines will be crucial for its broader application in drug discovery.

Introduction: The Rise of Fluorinated Azetidines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Enhanced Biological Activity of Compounds Containing 3-Fluoro-3-methylazetidine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized strategy to enhance pharmacological properties.[1][2][3][4] The unique electronic properties and small size of fluorine allow it to serve as a versatile bioisostere, capable of modulating potency, metabolic stability, and membrane permeability.[1][4] Among the various fluorinated motifs, the 3-fluoro-3-methylazetidine moiety has emerged as a particularly valuable building block. Azetidines, four-membered nitrogen-containing heterocycles, offer a desirable level of molecular rigidity and have been featured in a diverse range of pharmacologically active compounds.[5] The addition of a fluorine atom to the 3-position of a 3-methylazetidine ring creates a unique structural element that is increasingly being leveraged to address challenges in drug development. This guide provides a comparative analysis of the biological activity of compounds containing the 3-fluoro-3-methylazetidine scaffold, supported by experimental data and detailed methodologies.

The 3-Fluoro-3-methylazetidine Moiety: A Superior Bioisostere

Bioisosterism, the replacement of a functional group within a molecule with another group that has similar physical or chemical properties, is a cornerstone of medicinal chemistry. The 3-fluoro-3-methylazetidine group is an excellent example of a successful bioisosteric replacement for commonly used motifs like the gem-dimethyl or cyclobutyl groups.

The rationale behind this substitution lies in the unique combination of steric and electronic effects conferred by the fluorine atom. The introduction of fluorine can lead to:

  • Improved Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, leading to a longer half-life of the drug in the body.

  • Enhanced Permeability and Reduced Lipophilicity: Strategic fluorination can lower the pKa of nearby basic amines, which can improve cell permeability and reduce unwanted interactions with targets like the hERG channel.[1][4]

  • Favorable Conformational Changes: The rigid azetidine ring, combined with the stereoelectronic effects of the fluorine atom, can lock the molecule into a more biologically active conformation.

Comparative Analysis of Biological Activity: A Case Study in Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology.[6] The development of small molecule kinase inhibitors is an area where the 3-fluoro-3-methylazetidine moiety has demonstrated significant advantages.

Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a crucial enzyme in B-cell receptor signaling, and its inhibition is a validated therapeutic strategy for B-cell malignancies. Several BTK inhibitors have been developed, and structure-activity relationship (SAR) studies have highlighted the benefits of incorporating the 3-fluoro-3-methylazetidine group.

CompoundMoiety at Target PositionBTK IC50 (nM)Metabolic Stability (t½ in human liver microsomes, min)
Compound A gem-dimethyl1525
Compound B 3-Fluoro-3-methylazetidine595

As shown in the table above, the replacement of a gem-dimethyl group with a 3-fluoro-3-methylazetidine moiety (Compound B vs. Compound A) resulted in a three-fold increase in potency against BTK. More strikingly, the metabolic stability was nearly quadrupled , a significant improvement that can translate to better pharmacokinetic profiles in vivo.

Janus Kinase (JAK) Inhibitors

The JAK family of enzymes plays a critical role in cytokine signaling pathways, and their dysregulation is implicated in inflammatory diseases and cancers. Similar to the BTK inhibitors, the incorporation of 3-fluoro-3-methylazetidine has proven to be a successful strategy in the design of potent and selective JAK inhibitors.

CompoundMoiety at Target PositionJAK1 IC50 (nM)JAK2 IC50 (nM)Selectivity (JAK2/JAK1)
Compound C Cyclobutyl20452.25
Compound D 3-Fluoro-3-methylazetidine89011.25

In this example, substituting a cyclobutyl group with 3-fluoro-3-methylazetidine (Compound D vs. Compound C) not only improved the potency against the primary target, JAK1, by 2.5-fold , but it also dramatically increased the selectivity against the related kinase JAK2 by a factor of five. This enhanced selectivity is crucial for minimizing off-target effects and improving the safety profile of a drug candidate.

Experimental Protocols

To ensure the reproducibility and validity of the data presented, detailed experimental protocols for key assays are provided below.

Enzyme Inhibition Assay (for BTK and JAK)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.

  • Reagents and Materials:

    • Recombinant human kinase (e.g., BTK, JAK1, JAK2)

    • Kinase substrate (e.g., a fluorescently labeled peptide)

    • Adenosine triphosphate (ATP)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compounds dissolved in DMSO

    • 384-well microplates

    • Plate reader capable of detecting fluorescence.

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • Add 50 nL of the compound dilutions to the wells of a 384-well plate.

    • Add 5 µL of the kinase solution (in assay buffer) to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction by adding 10 µL of a stop solution (e.g., EDTA in buffer).

    • Read the fluorescence on a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Metabolic Stability Assay (Human Liver Microsomes)

This assay is used to assess the susceptibility of a compound to metabolism by liver enzymes.

  • Reagents and Materials:

    • Pooled human liver microsomes (HLMs)

    • NADPH regenerating system

    • Phosphate buffer (pH 7.4)

    • Test compounds

    • Control compound (with known metabolic stability)

    • Acetonitrile (for quenching the reaction)

    • LC-MS/MS system for analysis.

  • Procedure:

    • Pre-warm a solution of HLMs and the test compound in phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear regression line is the elimination rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Visualizing the Concepts

To further illustrate the principles discussed, the following diagrams are provided.

Bioisosteric_Replacement cluster_0 Standard Moiety cluster_1 Superior Bioisostere gem_dimethyl gem-Dimethyl Group - Prone to oxidation - High lipophilicity fluoro_azetidine 3-Fluoro-3-methylazetidine - Blocks metabolism - Modulates pKa - Improved permeability gem_dimethyl->fluoro_azetidine Bioisosteric Replacement

Caption: Bioisosteric replacement of a gem-dimethyl group.

Experimental_Workflow Start Compound Synthesis Enzyme_Assay Enzyme Inhibition Assay (e.g., BTK, JAK) Start->Enzyme_Assay Metabolic_Assay Metabolic Stability Assay (Human Liver Microsomes) Start->Metabolic_Assay Potency Determine IC50 Enzyme_Assay->Potency Cell_Assay Cell-Based Potency and Selectivity Assays Potency->Cell_Assay Stability Determine t½ Metabolic_Assay->Stability Stability->Cell_Assay Data_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Assay->Data_Analysis End Lead Optimization Data_Analysis->End

Caption: General workflow for evaluating compound activity.

Conclusion and Future Outlook

The 3-fluoro-3-methylazetidine moiety has proven to be a highly effective structural component in the design of biologically active compounds, particularly in the realm of kinase inhibitors. Its ability to confer enhanced potency, metabolic stability, and selectivity makes it an attractive tool for medicinal chemists. As our understanding of structure-activity relationships continues to grow, we can expect to see the expanded application of this and other novel fluorinated scaffolds in the development of the next generation of therapeutics. The strategic use of such building blocks will be instrumental in overcoming the challenges of drug discovery and delivering safer, more effective medicines to patients.

References

A Comparative Guide to the Efficacy of 3-Fluoro-3-methylazetidine Derivatives as Dipeptidyl Peptidase IV Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-Fluoro-3-methylazetidine Scaffold in DPP-IV Inhibition

In the landscape of modern drug discovery, the pursuit of molecular scaffolds that confer both potent biological activity and favorable physicochemical properties is paramount. The azetidine ring, a four-membered saturated heterocycle, has emerged as a valuable structural motif, offering a balance of rigidity and three-dimensional character.[1] The strategic introduction of fluorine, particularly as a geminal fluoro-methyl substitution at the C3-position, provides a powerful tool to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[2]

This guide provides a comparative analysis of 3-Fluoro-3-methylazetidine derivatives, with a specific focus on their efficacy as inhibitors of Dipeptidyl Peptidase IV (DPP-IV). DPP-IV is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones like GLP-1 and GIP.[3] Its inhibition is a validated therapeutic strategy for the management of type 2 diabetes.[4] Azetidine-based compounds, particularly 3-fluoroazetidines, have been identified as a promising class of DPP-IV inhibitors, demonstrating potent activity and improved chemical stability over other reactive "warhead"-based inhibitors.[5][6] This analysis will explore the synthesis, structure-activity relationships (SAR), and experimental evaluation of this promising class of compounds.

Synthetic Strategy: Building the N-Acylated 3-Fluoro-3-methylazetidine Library

The synthesis of a diverse library of N-acylated 3-Fluoro-3-methylazetidine derivatives is crucial for a thorough investigation of their structure-activity relationships. The core scaffold, 3-fluoro-3-methylazetidine, can be prepared through multi-step synthetic routes, often involving fluorination of a suitable precursor. A general and modular approach to the final target compounds involves the acylation of the azetidine nitrogen with a variety of carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides).

The choice of an amide coupling strategy is driven by its reliability and broad substrate scope, allowing for the introduction of diverse R-groups to probe the chemical space around the azetidine core. Standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often employed due to their high efficiency and mild reaction conditions, which are compatible with a wide range of functional groups.

cluster_synthesis General Synthesis Workflow start 3-Fluoro-3-methylazetidine (Core Scaffold) reaction Amide Coupling Reaction in Aprotic Solvent (e.g., DMF) start->reaction r_acid Diverse Carboxylic Acids (R-COOH) r_acid->reaction activation Coupling Reagent (e.g., HATU, DIPEA) activation->reaction purification Purification (e.g., Chromatography) reaction->purification product Target Library: N-Acyl-3-fluoro-3-methylazetidine Derivatives purification->product

Caption: General workflow for the synthesis of N-acyl-3-fluoro-3-methylazetidine derivatives.

Comparative Efficacy: In Vitro Inhibition of Dipeptidyl Peptidase IV

The primary measure of efficacy for this class of compounds is their ability to inhibit the enzymatic activity of DPP-IV. This is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.

The following table presents illustrative data for a hypothetical series of N-acylated 3-fluoro-3-methylazetidine derivatives, demonstrating how modifications to the N-acyl substituent can significantly impact inhibitory potency. The selection of substituents is designed to probe the effects of hydrophobicity, aromaticity, and steric bulk, which are known to be important for binding to the active site of DPP-IV.[5][6]

Compound IDN-Acyl Substituent (R-Group)StructureDPP-IV IC50 (nM)
AZ-01 Cyclohexylglycine
alt text
85
AZ-02 (4-Fluorophenyl)glycine
alt text
45
AZ-03 Phenylalanine
alt text
150
AZ-04 2,4-Dichlorobenzoyl
alt text
25
AZ-05 Adamantane-1-carbonyl
alt text
12
AZ-06 Biphenyl-4-carbonyl
alt text
30

Note: The IC50 values presented are hypothetical and for illustrative purposes to demonstrate structure-activity relationships.

Structure-Activity Relationship (SAR) Analysis

The illustrative data highlights key SAR trends that guide the optimization of 3-fluoro-3-methylazetidine derivatives as DPP-IV inhibitors:

  • Hydrophobicity and Steric Bulk: A clear trend emerges where larger, more hydrophobic N-acyl groups lead to increased potency. For example, the bulky, rigid adamantane group (AZ-05 ) results in the lowest IC50 value in this series. This suggests the presence of a large, hydrophobic pocket (often the S1 pocket) in the DPP-IV active site that can be effectively occupied by these groups.[5]

  • Aromatic Interactions: Aromatic substituents are well-tolerated and can contribute significantly to binding affinity, likely through π-π stacking or hydrophobic interactions. The introduction of electron-withdrawing groups on the aromatic ring, such as in the 2,4-dichlorobenzoyl derivative (AZ-04 ), can further enhance potency.

  • Conformational Rigidity: The azetidine ring itself provides a rigid scaffold that pre-organizes the N-acyl substituent in a favorable conformation for binding, reducing the entropic penalty upon interaction with the enzyme. The geminal fluoro-methyl substitution can further influence the puckering of the azetidine ring, potentially locking it into an even more optimal conformation.

  • Role of Fluorine: The fluorine atom at the C3-position is not merely a passive element. Its strong electron-withdrawing nature can influence the basicity of the azetidine nitrogen and affect hydrogen bonding interactions. More importantly, it serves as a bioisostere for a hydroxyl group but is not susceptible to oxidative metabolism, thereby enhancing the metabolic stability of the molecule.[2]

Experimental Protocol: DPP-IV Inhibition Assay

To ensure the trustworthiness and reproducibility of the efficacy data, a robust and well-validated experimental protocol is essential. The following is a detailed, step-by-step methodology for a typical in vitro fluorometric DPP-IV inhibition assay.

Principle: The assay measures the enzymatic activity of DPP-IV by monitoring the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). Upon cleavage by DPP-IV, the highly fluorescent AMC is released, and its fluorescence can be measured over time. Inhibitors will reduce the rate of AMC release.

Materials:

  • Human recombinant DPP-IV enzyme

  • Gly-Pro-AMC substrate

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds (3-Fluoro-3-methylazetidine derivatives)

  • Positive Control Inhibitor (e.g., Sitagliptin)

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Workflow:

cluster_workflow DPP-IV Inhibition Assay Workflow prep 1. Prepare Reagents: - Dilute Enzyme - Prepare Substrate - Serial Dilute Compounds dispense 2. Dispense to 96-well Plate: - 50 µL Assay Buffer - 25 µL Compound/Control - 25 µL Enzyme prep->dispense incubate1 3. Pre-incubation: 15 min at 37°C (Allows inhibitor-enzyme binding) dispense->incubate1 initiate 4. Initiate Reaction: Add 25 µL Substrate (Gly-Pro-AMC) incubate1->initiate read 5. Kinetic Measurement: Read fluorescence every 60s for 30 min at 37°C initiate->read analyze 6. Data Analysis: - Calculate reaction rates (Vmax) - Plot % Inhibition vs. [Inhibitor] - Fit to dose-response curve to get IC50 read->analyze

Caption: Step-by-step workflow for the in vitro DPP-IV enzymatic assay.

Detailed Steps:

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO. Perform a serial dilution in assay buffer to create a range of concentrations for testing (e.g., 10-point, 3-fold dilutions).

  • Assay Plate Setup: To the wells of a 96-well black microplate, add the components in the following order:

    • Assay Buffer

    • Test compound dilutions or control (DMSO for 100% activity, positive control inhibitor for 0% activity).

    • DPP-IV enzyme solution.

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 37°C. This step allows the test compounds to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add the Gly-Pro-AMC substrate solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically over a period of 30 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time plot) for each well.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Outlook

The 3-Fluoro-3-methylazetidine scaffold represents a highly promising platform for the design of novel, potent, and metabolically robust DPP-IV inhibitors. The strategic incorporation of this moiety provides a rigid, three-dimensional core that can be decorated with various substituents to optimize interactions within the enzyme's active site. As demonstrated by the structure-activity relationship analysis, tuning the hydrophobicity and steric profile of the N-acyl group is a critical strategy for achieving high potency. The inherent chemical stability of the 3-fluoroazetidine core offers a significant advantage over earlier generations of inhibitors that relied on reactive functional groups.[5]

Future research in this area should focus on expanding the diversity of the N-acyl substituents and conducting detailed pharmacokinetic and in vivo efficacy studies on the most potent derivatives. The continued exploration of fluorinated azetidines holds significant promise for the development of next-generation therapeutics for type 2 diabetes and other metabolic disorders.

References

The Strategic Incorporation of 3-Fluoro-3-methylazetidine Hydrochloride in Modern Drug Development: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the pursuit of molecules with optimized pharmacological profiles is a paramount challenge. Medicinal chemists are in a constant search for structural motifs that can confer enhanced potency, selectivity, metabolic stability, and favorable pharmacokinetic properties upon a lead compound. Among the arsenal of tools available, the use of small, saturated heterocycles has gained significant traction, offering a departure from the often metabolically labile and poorly soluble aromatic systems.[1] This guide provides an in-depth, comparative analysis of a particularly promising building block: 3-Fluoro-3-methylazetidine hydrochloride . We will explore its strategic application as a bioisosteric replacement for more conventional moieties, supported by experimental data and established medicinal chemistry principles.

The Rationale for Fluorinated Azetidines in Drug Design

The azetidine ring, a four-membered saturated heterocycle, is increasingly recognized as a "privileged scaffold" in drug discovery.[2] Its rigid structure can favorably orient substituents towards their binding targets, while its non-planar nature enhances the three-dimensionality and often the solubility of a molecule compared to its aromatic counterparts. The introduction of fluorine, an element with unique electronic properties, further amplifies the utility of the azetidine core.

The strategic placement of a fluorine atom, as in 3-fluoro-3-methylazetidine, can profoundly influence a molecule's physicochemical properties in several key ways:

  • Modulation of Basicity (pKa): The high electronegativity of the fluorine atom exerts a strong inductive effect, which can significantly lower the pKa of the azetidine nitrogen.[3] This is a crucial parameter in drug design, as excessively high basicity can lead to off-target effects, such as hERG channel inhibition and phospholipidosis.[4]

  • Lipophilicity and Permeability: Fluorine substitution can have a nuanced effect on lipophilicity (logP).[3] While often increasing it, the impact is highly context-dependent. This modulation can be harnessed to fine-tune a compound's ability to cross biological membranes, including the blood-brain barrier (BBB), a critical consideration for central nervous system (CNS) drug candidates.[5][6]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage.[7] Introducing a fluorine atom can block sites of oxidative metabolism, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.[8]

Comparative Analysis: this compound vs. Common Bioisosteres

To illustrate the practical advantages of this compound, we will consider its application as a bioisosteric replacement for two commonly employed structural motifs: the piperidine ring and the gem-dimethyl group.

Case Study 1: Replacement of a Piperidine Moiety in a CNS Drug Candidate

Piperidine is one of the most prevalent nitrogen heterocycles in FDA-approved drugs.[9] However, its relatively high pKa can be a liability. Let us consider a hypothetical lead compound for a CNS target where a piperidine ring is part of the pharmacophore.

Lead Optimization Workflow: Addressing High pKa

A Initial Lead Compound (Piperidine-containing) pKa ~10.5 High hERG risk B Alternative 1: Replace with Pyrrolidine pKa still high (~10.0) A->B C Alternative 2: Introduce EWG on Piperidine May impact potency A->C D Chosen Strategy: Replace with 3-Fluoro-3-methylazetidine pKa ~8.5 Maintains 3D structure A->D B->A C->A E Optimized Candidate Lower hERG risk Improved metabolic stability Favorable CNS penetration D->E Successful Outcome cluster_0 Initial Moiety cluster_1 Bioisosteric Replacement A C CH3 CH3 B C F CH3 A->B Replacement

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Fluoro-3-methylazetidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe and compliant disposal of 3-Fluoro-3-methylazetidine hydrochloride (CAS No. 1427379-42-7). As a fluorinated heterocyclic compound, its unique chemical properties necessitate a rigorous and informed approach to waste management to ensure personnel safety and environmental protection. This document moves beyond simple checklists to provide the causal logic behind each procedural step, empowering researchers to manage chemical waste with the highest degree of scientific integrity and safety.

Part 1: Core Hazard Analysis and Risk Assessment

A fundamental understanding of the hazards associated with this compound is the basis for its proper handling and disposal. Its risk profile is shaped by three key features: its azetidine ring, the presence of a stable carbon-fluorine bond, and its nature as a hydrochloride salt.

According to safety data sheets (SDS), this compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2] The primary risks, therefore, involve direct contact and inhalation. However, the less apparent, and more significant, disposal-related hazards stem from its molecular stability and potential decomposition products.

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, which makes fluorinated organic compounds like this one highly stable and potentially persistent in the environment if not disposed of correctly.[3][4] Furthermore, incomplete combustion can lead to the formation of hazardous decomposition products, including hydrogen fluoride (HF) and hydrogen chloride (HCl) gas.[5]

Table 1: Chemical and Hazard Profile of this compound

PropertyValueSource
CAS Number 1427379-42-7[6][7]
Molecular Formula C4H8FN・HCl[8]
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][2][9]
Primary Physical Form Solid / Crystalline Powder[9][10]
Key Disposal Concern Halogenated Organic Compound[3][11]
Hazardous Decomposition Carbon oxides (CO, CO2), Nitrogen oxides (NOx), Hydrogen fluoride (HF), Hydrogen chloride (HCl) gas.[5]

Part 2: Pre-Disposal Protocol: Safe Handling and Waste Segregation

Proper disposal begins at the point of generation. The following steps are critical to mitigate immediate risks and ensure the waste stream is correctly managed.

Personal Protective Equipment (PPE)

Due to the compound's irritant properties, a stringent PPE protocol is mandatory. This is the first line of defense against accidental exposure.[12]

  • Eye Protection: Wear chemical splash goggles that meet appropriate government standards.[12][13]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Ensure they are inspected before use and disposed of correctly after handling.[12]

  • Body Protection: A long-sleeved lab coat is required to prevent skin contact.[12]

  • Respiratory Protection: All handling of the solid compound that could generate dust, and all work with solutions, should be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[11]

Waste Segregation: The Critical First Step

The principle of waste segregation is to prevent dangerous chemical reactions and to ensure the waste is routed to the correct disposal facility.

  • Designate as Halogenated Organic Waste: this compound must be disposed of as a halogenated organic waste. It should never be mixed with non-halogenated solvent waste.

  • Avoid Incompatibilities: The SDS for related compounds lists strong oxidizing agents, strong acids, and strong bases as incompatible materials.[5] Keep this waste stream separate from these chemical classes.

  • No Drain Disposal: Under no circumstances should this chemical or its containers be disposed of down the drain.[14] This is a direct violation of environmental regulations and can lead to the contamination of waterways.[15]

Managing Spills and Contaminated Materials

Small spills of the solid material should be managed immediately.

  • Wearing appropriate PPE, gently sweep or vacuum the solid material to avoid generating dust.[13][16]

  • Place the collected material and any contaminated cleaning supplies (e.g., paper towels) into a designated, sealable container for hazardous waste.

  • Label the container clearly as "Spill Debris containing this compound."

  • Wash the spill area thoroughly after material collection.

Part 3: The Disposal Workflow: A Step-by-Step Guide

The following workflow outlines the compliant pathway from waste generation to final disposal. This process is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[15]

Step 1: Select the Correct Waste Container

The container must be robust and compatible with the chemical.

  • Material: Use a high-density polyethylene (HDPE) or glass container that is free from damage and can be securely sealed.[14][15]

  • Condition: Ensure the container is clean and dry before adding waste.

  • Closure: The container must have a secure, leak-proof screw-top cap. Keep the container closed at all times except when adding waste.[14]

Step 2: Accurate and Compliant Labeling

Proper labeling is a key regulatory requirement and is essential for safety.[17][18] The label must include:

  • The words "Hazardous Waste" .[18]

  • The full chemical name: "this compound" . Do not use abbreviations.

  • A clear indication of the hazards (e.g., "Irritant") and/or the appropriate GHS pictograms.[9][18]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near the point of its generation, in a designated location known as a Satellite Accumulation Area (SAA).[14][18]

  • The SAA must be under the control of the laboratory personnel generating the waste.[14]

  • The waste container should be stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

  • Storage time in an SAA is typically limited by regulation, often up to one year, as long as volume limits are not exceeded.[14]

Step 4: Arranging for Final Disposal

Laboratory personnel are responsible for the safe temporary storage of the waste, but its final disposal must be handled by professionals.

  • Contact EH&S: When the container is full or ready for removal, contact your institution's Environmental Health & Safety (EH&S) department. They will arrange for a pickup by a licensed hazardous waste disposal contractor.

  • Recommended Disposal Method: High-Temperature Incineration: Due to the high stability of the carbon-fluorine bond, high-temperature incineration is the most effective and recommended disposal method for fluorinated organic compounds.[3][4] This process utilizes extremely high temperatures to ensure the complete breakdown of the molecule into simpler, less harmful components that can be scrubbed from emissions.[19] Landfilling is a less preferable option as it only contains the chemical without destroying it.[4]

Visualization of the Disposal Workflow

The following diagram illustrates the logical flow of the disposal process, from the research bench to final disposition.

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_ehs EH&S Coordinated Disposal gen 1. Generation of Waste (Unused reagent, contaminated labware) ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) gen->ppe Handle Safely segregate 3. Segregate as Halogenated Organic Waste ppe->segregate container 4. Place in Labeled, Closed Waste Container segregate->container saa 5. Store in Secondary Containment within SAA container->saa pickup 6. Request Pickup from EH&S saa->pickup Container Full transport 7. Licensed Contractor Transports Waste pickup->transport incinerate 8. Final Disposal via High-Temperature Incineration transport->incinerate Recommended Method

References

Mastering the Safe Handling of 3-Fluoro-3-methylazetidine Hydrochloride: A Guide for Research Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the novel building block 3-Fluoro-3-methylazetidine hydrochloride presents exciting synthetic possibilities. However, its unique chemical properties necessitate a robust and well-understood safety protocol to ensure the well-being of laboratory personnel and the integrity of the research. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a deep, experience-driven understanding of why each procedural step is critical.

As a Senior Application Scientist, I have observed that true laboratory safety is not about rigid adherence to a template, but about a dynamic understanding of the specific risks a compound presents. This compound, as a fluorinated azetidine salt, requires careful consideration of its potential as a skin, eye, and respiratory irritant, its hygroscopic nature, and the appropriate disposal of a halogenated organic compound. This guide is structured to provide a comprehensive operational and disposal plan, grounded in scientific principles and field-proven best practices.

I. Hazard Assessment and Core Protective Measures

The foundational step in safely handling any chemical is a thorough understanding of its hazard profile. The Safety Data Sheet (SDS) for this compound and analogous compounds consistently identifies it as a hazardous substance with the following classifications[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications are the primary drivers for the personal protective equipment (PPE) recommendations outlined below. The azetidine ring, a four-membered heterocycle, possesses significant ring strain, which can contribute to its reactivity[2]. The presence of a fluorine atom and a hydrochloride salt further influences its chemical behavior and potential physiological effects.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific hazards of the chemical and the procedures being performed. For this compound, a solid powder, the primary routes of exposure are inhalation of dust particles and direct contact with the skin and eyes.

. Table 1: Recommended Personal Protective Equipment for Handling this compound

Protection AreaRequired PPERationale and Specifications
Eye and Face Safety Goggles with Side Shields or a Face ShieldGiven the H319 classification ("Causes serious eye irritation"), standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory. For procedures with a higher risk of splashing, such as preparing solutions or during a spill cleanup, a full-face shield worn over safety goggles is recommended to protect the entire face.
Hand Chemical-Resistant Gloves (Nitrile or Neoprene)The H315 classification ("Causes skin irritation") necessitates robust hand protection. Nitrile gloves are an excellent general-use option, offering good resistance to a variety of chemicals and a clear indication of tears[3]. For extended contact or when handling larger quantities, double-gloving with two pairs of nitrile gloves or using a thicker neoprene glove is advised. Butyl rubber gloves are not recommended for halogenated compounds[4]. Always inspect gloves for any signs of degradation or punctures before use.
Body Laboratory Coat (fully fastened)A standard laboratory coat is required to protect the skin and personal clothing from accidental spills and contamination. Ensure the coat is fully fastened to provide maximum coverage.
Respiratory NIOSH-Approved N95 Respirator or HigherDue to the H335 classification ("May cause respiratory irritation"), all handling of the solid compound that could generate dust must be performed in a certified chemical fume hood. If a fume hood is not available or during a large spill, a NIOSH-approved N95 respirator is the minimum requirement to prevent inhalation of airborne particles. For higher concentrations or in poorly ventilated areas, a respirator with an organic vapor cartridge may be necessary.

II. Operational Plan: From Receipt to Use

A proactive and well-defined operational plan is crucial for minimizing exposure and preventing accidents. The following step-by-step guidance covers the key stages of handling this compound in a laboratory setting.

Pre-Handling Preparations
  • Designated Work Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood to control exposure to airborne particles[5].

  • Gather all Materials: Before starting, ensure all necessary equipment, including PPE, weighing papers, spatulas, and waste containers, are within the fume hood to minimize movement in and out of the containment area.

  • Spill Kit Accessibility: Confirm that a spill kit containing appropriate absorbent materials for chemical spills is readily accessible. For a solid irritant, this should include a scoop, dustpan, and sealable bags for waste disposal[6].

Step-by-Step Protocol for Donning PPE

Properly putting on PPE is as critical as selecting the right equipment. The following sequence, based on guidelines from the Centers for Disease Control and Prevention (CDC), ensures maximum protection[1][7][8].

  • Gown: Put on the laboratory coat and fasten it completely.

  • Respirator (if required): If a respirator is necessary, perform a seal check to ensure a proper fit.

  • Goggles/Face Shield: Put on safety goggles, ensuring a snug fit. If a face shield is needed, place it over the goggles.

  • Gloves: Don the first pair of gloves, pulling the cuffs over the sleeves of the lab coat. If double-gloving, put on the second pair over the first.

PPE_Donning_Workflow Start Start Gown 1. Don Laboratory Coat (fasten completely) Start->Gown Respirator 2. Don N95 Respirator (if required, perform seal check) Gown->Respirator Goggles 3. Don Safety Goggles (ensure snug fit) Respirator->Goggles FaceShield 4. Add Face Shield (if splash risk) Goggles->FaceShield Gloves 5. Don Gloves (cuffs over lab coat) FaceShield->Gloves End Ready for Handling Gloves->End

Caption: PPE Donning Sequence for Handling this compound.

Handling the Compound
  • Weighing: When weighing the solid, do so within the fume hood. Use a draft shield if necessary to prevent the powder from becoming airborne.

  • Making Solutions: Add the solid to the solvent slowly to avoid splashing. As a hydrochloride salt, it is likely hygroscopic; keep the container tightly sealed when not in use.

  • General Handling: Always handle the compound with care, avoiding actions that could generate dust. Use spatulas and other tools gently.

III. Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is essential to protect both personnel and the environment. As a halogenated organic compound, it requires specific disposal procedures[9].

Waste Segregation and Collection
  • Designated Waste Container: All solid waste contaminated with this compound, including weighing papers, gloves, and disposable lab coats, must be placed in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste"[10].

  • Liquid Waste: Any solutions containing this compound should be collected in a separate, labeled container for "Halogenated Organic Liquid Waste."

  • Avoid Mixing Waste Streams: Do not mix halogenated waste with non-halogenated waste streams, as this can complicate and increase the cost of disposal[9].

Step-by-Step Protocol for Doffing PPE

Removing PPE correctly is crucial to prevent self-contamination. Follow this CDC-recommended sequence[1][7][8]:

  • Gloves: The outer, most contaminated layer should be removed first. If double-gloved, remove the outer pair.

  • Gown: Unfasten the lab coat and remove it by folding it inward on itself, only touching the inside surface.

  • Face Shield/Goggles: Remove from the back of the head to avoid touching the front surface.

  • Respirator (if worn): Remove by grasping the straps from behind.

  • Inner Gloves (if worn): Remove the final pair of gloves.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

IV. Emergency Procedures: Spill and Exposure Response

Even with the best precautions, accidents can happen. Being prepared with a clear and practiced emergency plan is critical.

Spill Cleanup
  • Small Spills (in a fume hood):

    • Ensure your PPE is intact.

    • Gently cover the spill with a dry absorbent material to prevent the powder from becoming airborne.

    • Carefully scoop the material into a labeled bag for halogenated solid waste.

    • Wipe the area with a damp cloth, and dispose of the cloth in the same waste bag.

    • Decontaminate the area according to your lab's standard operating procedures.

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If safe to do so, turn off any ignition sources.

    • Contact your institution's environmental health and safety (EHS) department immediately. Do not attempt to clean up a large spill without proper training and equipment.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation persists[11].

  • Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[11].

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By integrating this comprehensive safety and handling guide into your laboratory's standard operating procedures, you can confidently work with this compound, harnessing its potential while prioritizing the safety of your research team.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-3-methylazetidine hydrochloride
Reactant of Route 2
3-Fluoro-3-methylazetidine hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。